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  • Product: Fmoc-D-Orn(Dde)-OH
  • CAS: 1419640-31-5

Core Science & Biosynthesis

Foundational

Fmoc-D-Orn(Dde)-OH: A Strategic Building Block for Advanced Peptide Synthesis

An In-depth Technical Guide This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical properties, structure, and application of Fmoc-D-Orn(Dde...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical properties, structure, and application of Fmoc-D-Orn(Dde)-OH. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust and reproducible application of this versatile reagent.

The Principle of Orthogonality: A Cornerstone of Complex Peptide Design

In the field of Solid-Phase Peptide Synthesis (SPPS), the creation of peptides with functionalities beyond a simple linear sequence—such as cyclic peptides, branched architectures, or site-specific conjugations—requires a sophisticated protection strategy.[1] The concept of "orthogonality" is central to this challenge, referring to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others.[2]

Fmoc-D-Orn(Dde)-OH is a quintessential example of an orthogonally protected amino acid, designed for strategic flexibility. It incorporates:

  • An α-amino Fmoc group: The 9-fluorenylmethyloxycarbonyl group is the standard, base-labile protection for the N-terminus in Fmoc-based SPPS. It is reliably cleaved using a mild base, typically a solution of piperidine in DMF.[3]

  • A δ-amino Dde group: The side-chain amine of the D-ornithine residue is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. This group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin.[4] It is selectively removed under mild hydrazinolysis conditions, providing a unique chemical handle for modification.[5]

  • D-Stereochemistry: The incorporation of a D-amino acid can significantly enhance the proteolytic stability of the resulting peptide and can be used to induce specific secondary structures, such as beta-turns.

This guide will provide the technical details and field-proven insights necessary to leverage these features effectively.

Core Chemical and Physical Properties

A fundamental understanding of the physicochemical characteristics of Fmoc-D-Orn(Dde)-OH is critical for its handling, storage, and successful implementation in synthesis protocols.

PropertyValueSource(s)
IUPAC Name (2R)-2-[[(9H-Fluoren-9-yl)methoxy]carbonylamino]-5-[[1-(4,4-dimethyl-2,6-dioxocyclohexan-1-ylidene)ethyl]amino]pentanoic acid[4]
Chemical Formula C₃₀H₃₄N₂O₆[4][6]
Molecular Weight 518.60 g/mol [4][6]
Appearance White to off-white solid/powderN/A
Solubility Soluble in common SPPS solvents such as DMF, NMP, and DCM[4]
Storage Recommended storage at -20°C for long-term stability[4]

Structural and Mechanistic Insights

The power of Fmoc-D-Orn(Dde)-OH lies in its tripartite structure, which enables a multi-stage synthetic strategy.

G cluster_molecule Fmoc-D-Orn(Dde)-OH Core D-Ornithine Core COOH C-Terminal (Carboxylic Acid) Core->COOH Activation for Coupling Fmoc α-Amino Protection (Fmoc Group) Fmoc->Core Base-Labile (e.g., Piperidine) Dde δ-Amino Protection (Dde Group) Dde->Core Hydrazine-Labile

Caption: Logical structure of Fmoc-D-Orn(Dde)-OH highlighting its orthogonal components.

The Chemistry of Selective Dde Deprotection

The Dde group's removal is orthogonal to both the base-labile Fmoc group and acid-labile side-chain protecting groups (e.g., Boc, tBu). This is achieved by treatment with a dilute solution of hydrazine in DMF.

Mechanism: The cleavage proceeds via nucleophilic attack by hydrazine on the Dde group's enone system, leading to the release of the free amine on the ornithine side chain and a stable hydrazine-adduct byproduct.

Expertise & Experience: The typical concentration of 2% hydrazine in DMF is a well-established balance. It is sufficiently reactive to cleave the Dde group efficiently within 10-30 minutes without causing significant side reactions.[5] Higher concentrations or prolonged exposure can risk modifications to other sensitive residues. Continuous monitoring is not typically required for this robust reaction, but for highly sensitive sequences, a small resin sample can be cleaved and analyzed by mass spectrometry to confirm completion.

Field-Proven Experimental Protocols

The following methodologies represent self-validating systems for the reliable incorporation and selective deprotection of Fmoc-D-Orn(Dde)-OH in an SPPS workflow.

Protocol 1: Coupling to the Resin-Bound Peptide

Objective: To achieve a near-quantitative acylation of the free N-terminal amine of the growing peptide chain with Fmoc-D-Orn(Dde)-OH.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-D-Orn(Dde)-OH

  • Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[7][8]

  • Base: N,N-Diisopropylethylamine (DIPEA)[8]

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)[9]

Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If starting a new coupling cycle, perform Fmoc deprotection on the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Solution: In a separate vessel, dissolve Fmoc-D-Orn(Dde)-OH (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), in DMF. Add DIPEA (6-8 eq.).

    • Causality: HBTU reacts with the carboxylic acid to form a highly reactive OBt active ester. DIPEA is a non-nucleophilic base required to neutralize the resulting proton and facilitate the reaction. Using a slight excess ensures the reaction is driven to completion.[8]

  • Coupling Reaction: Add the activation solution to the prepared resin. Agitate via nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.

  • Validation: Wash the resin with DMF (3 times). Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) confirms the complete consumption of the primary amine, indicating a successful coupling. If the test is positive (blue beads), a second coupling may be necessary.

  • Washing: Thoroughly wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to prepare for the next deprotection or modification step.

Protocol 2: Orthogonal Cleavage of the Dde Group

Objective: To selectively expose the δ-amino group of the ornithine side chain for subsequent modification (e.g., branching, cyclization, or conjugation).

Materials:

  • Peptide-resin containing the Fmoc-D-Orn(Dde)-OH residue

  • Hydrazine monohydrate

  • High-purity DMF

Methodology:

  • Resin Preparation: Wash the peptide-resin thoroughly with DMF (5 times) to ensure a clean reaction environment.

  • Deprotection: Prepare a fresh solution of 2% hydrazine monohydrate (v/v) in DMF. Add this solution to the resin.

    • Safety Note: Hydrazine is highly toxic and should be handled with appropriate personal protective equipment in a certified chemical fume hood.

  • Reaction: Agitate the resin slurry for 10 minutes. Drain the solution. Repeat the treatment with fresh 2% hydrazine solution for another 10 minutes.

    • Causality: A two-step treatment ensures the reaction goes to completion and that the byproducts are effectively washed away from the reaction site.

  • Validation & Washing: Wash the resin extensively with DMF (at least 7-10 times) to completely remove all traces of hydrazine and the Dde-adduct. The newly exposed side-chain amine is now ready for the next synthetic step.

cluster_main SPPS Main Cycle cluster_ortho Orthogonal Modification start Start: Resin-NH2 deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 couple Amino Acid Coupling (HBTU/DIPEA) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 peptide_orn Peptide with Fmoc-Orn(Dde) incorporated couple->peptide_orn If coupling Fmoc-Orn(Dde)-OH end_cycle Elongated Peptide wash2->end_cycle end_cycle->deprotect Repeat for next AA dde_deprotect Selective Dde Deprotection (2% Hydrazine/DMF) peptide_orn->dde_deprotect wash3 Extensive Wash (DMF) dde_deprotect->wash3 modify Side-Chain Reaction: - Branching - Conjugation - Cyclization wash3->modify

Caption: SPPS workflow incorporating the orthogonal deprotection of Fmoc-D-Orn(Dde)-OH.

Applications in Research and Drug Development

The strategic use of Fmoc-D-Orn(Dde)-OH enables the synthesis of highly complex and potent peptide-based molecules.

  • Branched Peptides: The exposed ornithine side-chain amine serves as a novel N-terminus for the synthesis of a second, distinct peptide chain. This is a common strategy for creating synthetic vaccines, multivalent ligands, and dendrimers.[10][11]

  • Cyclic Peptides: The side-chain amine can be used as an anchor point for on-resin, head-to-tail, or side-chain-to-side-chain cyclization.[12][13] Cyclization is a powerful tool to constrain peptide conformation, leading to increased receptor affinity, selectivity, and metabolic stability.[14]

  • Site-Specific Conjugation: The uniquely reactive amine allows for the precise attachment of various moieties, including fluorophores for imaging, PEG chains to improve pharmacokinetics, or cytotoxic payloads for targeted drug delivery.

Conclusion

Fmoc-D-Orn(Dde)-OH is more than a simple protected amino acid; it is a strategic tool that unlocks advanced methodologies in peptide synthesis. Its robust and predictable orthogonal deprotection chemistry, when coupled with the validated protocols outlined in this guide, provides a reliable pathway to complex peptide architectures. A thorough understanding of the causality behind each experimental step empowers the scientist to troubleshoot effectively and push the boundaries of peptide-based drug discovery and chemical biology.

References

  • ResearchGate. Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates.[Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).[Link]

  • Rojas Lab. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.[Link]

  • National Institutes of Health (NIH). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?[Link]

  • ResearchGate. Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine.[Link]

  • Yanfen Biotech. Fmoc-L-Orn(DDE)-OH - CAS:269062-80-8.[Link]

  • Aapptec Peptides. Coupling Reagents.[Link]

  • National Institutes of Health (NIH). Synthesis and Splice-Redirecting Activity of Branched, Arginine-Rich Peptide Dendrimer Conjugates of Peptide Nucleic Acid Oligonucleotides.[Link]

  • Scholarly Publications Leiden University. Synthesis of cyclic peptides as bioconjugation platforms.[Link]

  • National Institutes of Health (NIH). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.[Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis.[Link]

  • CHIMIA. Thermal Cleavage of the Fmoc Protection Group.[Link]

  • ResearchGate. Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry.[Link]

  • PubMed. Synthesis and Splice-Redirecting Activity of Branched, Arginine-Rich Peptide Dendrimer Conjugates of Peptide Nucleic Acid Oligonucleotides.[Link]

  • ResearchGate. (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[Link]

  • National Institutes of Health (NIH). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions.[Link]

  • ACS Combinatorial Science. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.[Link]

  • Auburn University. Synthesis of Cyclic Peptides at High Concentrations without Forming Multimers.[Link]

  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[Link]

  • National Institutes of Health (NIH). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).[Link]

  • Novabiochem. NEW Orthogonally protected lysine derivatives.[Link]

  • The Royal Society of Chemistry. A Caspase-3-triggered “Trojan Horse” for the delivery of a potent anticancer agent.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Orthogonal Protection Strategy of Fmoc-D-Orn(Dde)-OH

Executive Summary In the intricate field of peptide synthesis, the ability to perform site-specific modifications is paramount for the creation of complex and functionally advanced molecules. The orthogonal protection st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the intricate field of peptide synthesis, the ability to perform site-specific modifications is paramount for the creation of complex and functionally advanced molecules. The orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others, is the cornerstone of this capability. This technical guide provides a comprehensive examination of the Fmoc-D-Orn(Dde)-OH building block, a critical reagent for introducing selective modification sites into a peptide sequence. We will explore the chemical rationale behind the Fmoc/Dde orthogonal pair, detail field-proven experimental protocols for their differential cleavage, and illustrate their application in the synthesis of structurally complex peptides, such as those containing lactam bridges. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful strategy to advance their synthetic objectives.

The Principle of Orthogonality in Modern Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, enabling the stepwise assembly of amino acids on a solid support.[1] The success of SPPS, particularly the widely adopted Fmoc/tBu strategy, hinges on the use of protecting groups.[2] These groups temporarily block reactive functional moieties to prevent unwanted side reactions during chain elongation.

An orthogonal protecting group strategy employs multiple classes of protecting groups within the same molecule, each of which can be removed by a specific chemical mechanism under conditions that do not affect the others. This allows for a precise, predetermined sequence of deprotection and modification. The Fmoc-D-Orn(Dde)-OH amino acid is a quintessential example of this principle, offering three distinct points of chemical reactivity that can be addressed independently:

  • α-Amino Group: Protected by the base-labile Fmoc group for peptide chain elongation.

  • δ-Amino Group (Side Chain): Protected by the hydrazine-labile Dde group, enabling site-specific modification.

  • α-Carboxyl Group (-OH): The point of attachment to the solid-phase resin or for C-terminal modification.

This multi-level differentiation is critical for synthesizing non-linear peptides, including branched, cyclic, and conjugated structures.[3][4]

The Chemical Triad: Understanding the Key Protecting Groups

The efficacy of the Fmoc-D-Orn(Dde)-OH strategy lies in the distinct chemical lability of its constituent protecting groups.

The Nα-Fmoc Group: The Engine of Chain Elongation

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard temporary protecting group for the α-amino function in modern SPPS. Its removal is typically achieved via a base-catalyzed β-elimination mechanism.[5]

  • Mechanism: A mild base, most commonly a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination reaction that cleaves the carbamate, liberating the free amine of the peptide and generating a dibenzofulvene (DBF) byproduct, which is subsequently trapped by the amine base to prevent side reactions.[5]

  • Conditions: Standard deprotection is performed using a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6]

  • Stability: The Fmoc group is stable to acidic conditions, making it perfectly compatible with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) and acid-mediated cleavage from the resin.[7]

The Nδ-Dde Group: The Gateway to Side-Chain Modification

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group provides orthogonal protection for the primary amine on the ornithine side chain. Its unique reactivity profile is the key to this strategy's success.

  • Mechanism: The Dde group is selectively cleaved using a dilute solution of hydrazine (NH₂NH₂). The hydrazine acts as a nucleophile, attacking the enamine system and leading to the release of the free amine and a stable indazole derivative byproduct.[3]

  • Orthogonality: The Dde group is completely stable to the basic conditions used for Fmoc removal (piperidine) and the strong acidic conditions used for final cleavage and removal of other side-chain protecting groups (TFA).[3][7] This stability allows the peptide backbone to be fully assembled before the ornithine side chain is selectively unmasked for further reaction.[3]

  • Monitoring: The cleavage of the Dde group can be monitored spectrophotometrically, as the indazole byproduct has a strong UV absorbance.[3]

The Orthogonal Deprotection Scheme

The interplay between Fmoc, Dde, and standard acid-labile side-chain protecting groups (generically represented as "tBu" type) forms a robust orthogonal system. This relationship allows for a highly controlled, multi-step synthetic pathway on the solid support.

Orthogonal_Strategy cluster_reagents Peptide Resin-Bound Peptide Fmoc-AA...-Orn(Dde)...-AA(tBu)-OH Fmoc_Removed Free N-Terminus NH2-AA...-Orn(Dde)...-AA(tBu)-OH Peptide->Fmoc_Removed Removes Fmoc Dde_Removed Free Orn Side-Chain Fmoc-AA...-Orn(NH2)...-AA(tBu)-OH Peptide->Dde_Removed Removes Dde Cleaved Free Peptide in Solution NH2-AA...-Orn(NH2)...-AA(OH)-OH Fmoc_Removed->Cleaved Cleaves from Resin Removes tBu groups Dde_Removed->Cleaved Cleaves from Resin Removes tBu groups (after N-term reprotection/coupling) Piperidine 20% Piperidine / DMF Hydrazine 2% Hydrazine / DMF TFA TFA Cocktail

Caption: Orthogonal deprotection of Fmoc, Dde, and acid-labile groups.

Core Application: On-Resin Synthesis of Lactam-Bridged Cyclic Peptides

One of the most powerful applications of the Fmoc-D-Orn(Dde)-OH strategy is the synthesis of cyclic peptides via on-resin lactam bridge formation. Cyclization is a key strategy to improve peptide stability against proteolysis, constrain conformational flexibility, and enhance binding affinity and biological activity.[8] The side chain of ornithine is an ideal length for forming stable lactam bridges with the side chains of acidic amino acids like aspartic acid or glutamic acid.[2][8]

Synthetic Workflow for Lactam Cyclization

The synthesis of a side-chain to side-chain lactam-bridged peptide between D-Ornithine and L-Aspartic acid proceeds through a logical, multi-step sequence that leverages the orthogonal nature of the protecting groups.

Lactam_Bridge_Workflow start 1. SPPS Elongation Assemble linear peptide on resin using standard Fmoc/tBu chemistry. Incorporate Fmoc-D-Orn(Dde)-OH and Fmoc-Asp(OAll)-OH. dde_deprotect 2. Selective Dde Deprotection Treat resin with 2% Hydrazine in DMF. Exposes the Ornithine side-chain amine. start->dde_deprotect [Hydrazine] oall_deprotect 3. Selective Allyl Deprotection Treat resin with Pd(PPh₃)₄ catalyst. Exposes the Aspartic Acid side-chain carboxyl. dde_deprotect->oall_deprotect [Pd(0)] cyclize 4. On-Resin Cyclization Activate free carboxyl group with HATU/DIPEA. Promote intramolecular amide bond (lactam) formation. oall_deprotect->cyclize [Coupling Reagents] cleave 5. Final Cleavage Treat resin with TFA cocktail (e.g., TFA/TIS/H₂O). Cleaves peptide from resin and removes all remaining side-chain protecting groups (e.g., tBu). cyclize->cleave [TFA] product Final Cyclic Peptide cleave->product

Caption: Workflow for on-resin synthesis of a lactam-bridged peptide.

Field-Proven Experimental Protocols

The following protocols are provided as a self-validating system for researchers. Adherence to these methodologies ensures reproducibility and high-quality outcomes.

Protocol 4.1: Standard Nα-Fmoc Deprotection
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate gently for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time for a total of two treatments. For sterically hindered amino acids, the second treatment can be extended to 7-10 minutes.[6]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 4.2: Selective Nδ-Dde Deprotection

CAUTION: Hydrazine is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Ensure the N-terminal Fmoc group of the fully assembled peptide is either intact or has been replaced with a Boc group to prevent its removal by hydrazine.[9][10]

  • Swell the peptide-resin in DMF.

  • Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. The concentration should not exceed 2% to minimize potential side reactions.[10]

  • Drain the DMF from the resin and add the 2% hydrazine solution (approx. 10 mL per gram of resin).

  • Agitate gently for 3 minutes at room temperature.[10]

  • Drain the solution.

  • Repeat the hydrazine treatment (steps 4-6) two more times for a total of three treatments.[10]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the reaction byproduct. The resin is now ready for side-chain modification.

  • Alternative Method: For peptides where full orthogonality to the Fmoc group is critical, a solution of hydroxylamine hydrochloride/imidazole in NMP can be used instead of hydrazine.[9][11]

Protocol 4.3: On-Resin Lactam Bridge Cyclization
  • Following selective deprotection of both the Orn(Dde) and Asp/Glu side chains, swell the resin in DMF.

  • In a separate vessel, prepare the activation solution. Dissolve a coupling agent (e.g., HATU, 4 equivalents relative to resin loading) and a base (e.g., DIPEA, 8 equivalents) in DMF.

  • Add the activation solution to the resin.

  • Agitate the reaction mixture at room temperature. Monitor the reaction for completion (typically 2-24 hours) using a colorimetric test (e.g., Kaiser test on a resin sample to confirm the absence of free primary amines).

  • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

Data and Critical Considerations

Table 1: Orthogonal Protecting Group Compatibility
Protecting GroupDeprotection ReagentStable To Piperidine?Stable To Hydrazine?Stable To TFA?
Fmoc 20% Piperidine / DMFNoNo[9][10]Yes[7]
Dde 2% Hydrazine / DMFYes[3]NoYes[3][7]
Boc / tBu 95% TFAYesYesNo
Trityl (Trt) 1-5% TFA in DCMYesYesNo
Allyl (All/OAll) Pd(PPh₃)₄ / ScavengerYesNo (requires additive)[3]Yes
Troubleshooting and Field Insights
  • Incomplete Dde Removal: In long or sterically hindered sequences, Dde removal can be sluggish.[12] This can be addressed by increasing the number of hydrazine treatments or the reaction time. For particularly difficult cases, the more robust but harder-to-remove ivDde protecting group may be considered during the initial synthesis design.[10]

  • Dde Group Migration: Under certain conditions, particularly during prolonged exposure to piperidine for Fmoc removal, the Dde group has been observed to migrate from one amine to another unprotected amine within the peptide sequence.[13] This side reaction can be minimized by using short Fmoc deprotection times or by using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base for Fmoc removal instead of piperidine.[13][14]

  • Hydrazine and Fmoc Lability: As noted, hydrazine can slowly cleave the Fmoc group.[9][10] Therefore, when performing Dde deprotection, it is standard practice to either leave the N-terminal Fmoc group on or, for absolute security, remove it and cap the N-terminus with an acid-stable Boc group prior to hydrazine treatment.[10]

Conclusion

The orthogonal protection strategy embodied by Fmoc-D-Orn(Dde)-OH is a testament to the elegance and power of modern synthetic chemistry. It provides researchers with precise control over molecular architecture, enabling the construction of sophisticated peptides that would otherwise be inaccessible. By understanding the distinct chemical principles governing the Fmoc and Dde groups and by employing validated, robust protocols, scientists can confidently undertake the synthesis of cyclic, branched, and site-specifically modified peptides. This capability is not merely an academic exercise; it is a critical enabling technology in the development of next-generation peptide therapeutics, diagnostic agents, and research tools.

References

  • Barlos, K., & Gatos, D. (2012). Convergent Strategies in Peptide Synthesis. Springer Science & Business Media. [Link]

  • Diaz-Mochon, J. J., Bialy, L., & Bradley, M. (2004). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA-Peptide Conjugates. Organic Letters, 6(7), 1127–1129. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Millard, M., & Vagner, J. (2019). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Journal of The American Society for Mass Spectrometry, 30(8), 1491-1501. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Aapptec Peptides. Removal of Dde and ivDde Protecting Groups. Technical Support Information Bulletin 1182. [Link]

  • Augustyns, K., et al. (1997). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(2), 127-133. [Link]

  • SB-PEPTIDE. (n.d.). Peptide cyclization. [Link]

  • Biotage. (2023). Optimizing the removal of an ivDde protecting group. [Link]

  • Wade, J. D., et al. (1991). The use of 1,8-diazabicyclo[5.4.0]undec-7-ene in solid phase peptide synthesis. Peptide Research, 4(4), 194-199. [Link]

  • Bitan, G., et al. (1997). A novel Dde-based strategy for the synthesis of C-terminally modified peptides on a universal photolabile solid support. Tetrahedron Letters, 38(20), 3591-3594. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Solubility of Fmoc-D-Orn(Dde)-OH in Common Solvents

Abstract This technical guide provides an in-depth analysis of the solubility characteristics of Nα-Fmoc-Nδ-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-D-ornithine (Fmoc-D-Orn(Dde)-OH), a critical building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of Nα-Fmoc-Nδ-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-D-ornithine (Fmoc-D-Orn(Dde)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). As the complexity of synthetic peptides increases, a thorough understanding of the physicochemical properties of protected amino acids, particularly their solubility, is paramount for optimizing reaction conditions, ensuring high coupling efficiencies, and minimizing aggregation. This document offers a detailed examination of the molecular factors governing the solubility of Fmoc-D-Orn(Dde)-OH, a summary of its solubility in a range of common laboratory solvents, and a robust, step-by-step protocol for the empirical determination of its solubility. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, providing both theoretical insights and practical methodologies to facilitate the successful application of this versatile amino acid derivative.

Introduction: The Strategic Importance of Fmoc-D-Orn(Dde)-OH in Peptide Synthesis

Fmoc-D-Orn(Dde)-OH is a non-proteinogenic amino acid derivative that plays a pivotal role in the synthesis of complex peptides, particularly those requiring side-chain modification or cyclization. Its utility stems from the presence of two orthogonal protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group on the δ-amino side chain. This orthogonal protection scheme allows for the selective deprotection of the side chain while the peptide remains anchored to the solid support and the α-amine is protected, enabling the introduction of modifications such as branching, cyclization, or the attachment of labels and payloads.

The success of these synthetic strategies is intrinsically linked to the efficient dissolution of the amino acid derivative in the reaction solvent. Poor solubility can lead to incomplete coupling reactions, resulting in deletion sequences and a lower yield of the desired peptide. Furthermore, undissolved material can clog automated synthesizers, leading to failed syntheses and loss of valuable materials. Therefore, a comprehensive understanding of the solubility of Fmoc-D-Orn(Dde)-OH in various solvents is not merely a matter of convenience but a fundamental requirement for reproducible and high-yield peptide synthesis.

Physicochemical Properties and Factors Influencing Solubility

The solubility of a molecule is governed by a delicate interplay of intermolecular forces between the solute and the solvent. In the case of Fmoc-D-Orn(Dde)-OH, several structural features contribute to its solubility profile:

  • The Fmoc Group: The large, aromatic, and nonpolar fluorenylmethoxycarbonyl group dominates the molecule's character, imparting significant hydrophobicity. This generally confers good solubility in many organic solvents.

  • The Dde Group: The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl protecting group is also predominantly nonpolar, further contributing to the molecule's affinity for organic media.

  • The Ornithine Backbone: The underlying amino acid, ornithine, possesses a polar carboxylic acid group and a secondary amine within the Dde protecting group, which can participate in hydrogen bonding.

  • Chirality: The D-configuration of the α-carbon does not significantly impact solubility compared to its L-enantiomer but is a critical stereochemical feature for the synthesis of peptides with specific biological activities.

The interplay of these features results in a molecule with a predominantly hydrophobic character, but with localized polar regions capable of specific solvent interactions. The general principle of "like dissolves like" is a useful starting point for predicting solubility. Solvents that can effectively solvate both the large nonpolar regions and the smaller polar functionalities of Fmoc-D-Orn(Dde)-OH will be the most effective.

The choice of solvent is also dictated by its compatibility with the conditions of solid-phase peptide synthesis. Key solvent properties to consider include:

  • Polarity: A solvent's polarity will determine its ability to interact with the polar and nonpolar regions of the solute.

  • Aprotic vs. Protic: Aprotic solvents, which do not have a hydrogen atom attached to an electronegative atom, are generally preferred for SPPS as they do not interfere with the coupling reactions.

  • Dielectric Constant: A higher dielectric constant can help to overcome the lattice energy of the solid solute.

  • Viscosity: Low viscosity is desirable for efficient diffusion of reagents within the resin beads of the solid support.

Solubility Profile of Fmoc-D-Orn(Dde)-OH in Common Solvents

SolventTypeExpected Qualitative SolubilityEstimated Quantitative Solubility (mg/mL)Notes
N,N-Dimethylformamide (DMF) Polar AproticHighly Soluble> 100The most common solvent for Fmoc-SPPS; excellent solvating power for protected amino acids.
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighly Soluble> 100A common alternative to DMF with similar or slightly better solvating properties for many protected amino acids.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly Soluble> 100A very strong solvent, often used for difficult-to-dissolve peptides and reagents.
Dichloromethane (DCM) Nonpolar AproticModerately Soluble20 - 50Less polar than DMF and NMP; generally a poorer solvent for more polar Fmoc-amino acids.
Tetrahydrofuran (THF) Polar AproticSparingly Soluble5 - 20While used in some "green" SPPS protocols, its solvating power for Fmoc-amino acids can be lower than that of DMF or NMP.
Acetonitrile (ACN) Polar AproticSparingly Soluble5 - 20More commonly used in purification (RP-HPLC) than as a primary solvent for coupling reactions due to lower solubility of some Fmoc-amino acids.
Methanol (MeOH) Polar ProticSparingly to Insoluble< 5The protic nature can interfere with coupling reactions, and its polarity is not ideal for solvating the large nonpolar groups.
Water Polar ProticInsoluble< 1Fmoc-protected amino acids are generally poorly soluble in aqueous solutions.

Note: These are estimated values and can be influenced by factors such as temperature, the purity of the solute, and the water content of the solvent.

Experimental Protocol for the Determination of Equilibrium Solubility

For researchers requiring precise solubility data for their specific experimental conditions, the following protocol outlines a reliable method for determining the equilibrium solubility of Fmoc-D-Orn(Dde)-OH. This method is based on the widely accepted shake-flask technique followed by quantification using UV-Vis spectrophotometry, which is appropriate given the strong UV absorbance of the Fmoc group.

Principle

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature. After reaching equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is determined. The strong chromophore of the Fmoc group allows for sensitive and accurate quantification via UV-Vis spectrophotometry.

Materials and Equipment
  • Fmoc-D-Orn(Dde)-OH (high purity)

  • Solvents of interest (analytical grade or higher)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Experimental Workflow

G cluster_prep Preparation cluster_cal Calibration cluster_exp Experiment cluster_analysis Analysis prep1 Prepare stock solution of Fmoc-D-Orn(Dde)-OH in a highly soluble solvent (e.g., DMF). prep2 Create a series of standard dilutions from the stock solution. prep1->prep2 cal1 Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). cal2 Plot a calibration curve of absorbance vs. concentration. cal1->cal2 exp1 Add an excess of solid Fmoc-D-Orn(Dde)-OH to a known volume of the test solvent. exp2 Equilibrate the mixture on an orbital shaker at a constant temperature. exp1->exp2 exp3 Separate the saturated solution from the undissolved solid by centrifugation and filtration. exp2->exp3 exp4 Dilute the saturated solution to fall within the range of the calibration curve. exp3->exp4 exp5 Measure the absorbance of the diluted sample. exp4->exp5 an1 Use the calibration curve to determine the concentration of the diluted sample. an2 Calculate the original concentration of the saturated solution (solubility). an1->an2

Exploratory

A Technical Guide to the Stereochemistry and Application of Fmoc-D-Orn(Dde)-OH in Advanced Peptide Synthesis

Abstract In the landscape of modern therapeutic peptide development, the precise control over a peptide's three-dimensional structure is paramount to achieving desired pharmacological outcomes. The incorporation of non-p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern therapeutic peptide development, the precise control over a peptide's three-dimensional structure is paramount to achieving desired pharmacological outcomes. The incorporation of non-proteinogenic amino acids, particularly those with a D-chiral configuration, has emerged as a critical strategy for enhancing proteolytic stability, modulating receptor affinity, and constraining peptide conformation. This guide provides an in-depth technical analysis of Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-D-ornithine, or Fmoc-D-Orn(Dde)-OH. We will explore the profound implications of its D-stereochemistry, the strategic utility of its orthogonal protecting groups, and provide field-proven methodologies for its application in solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the creation of sophisticated peptide-based therapeutics.

Introduction: The Strategic Imperative for Stereochemical Control and Orthogonal Protection

The synthesis of peptides with therapeutic potential has evolved far beyond the simple assembly of proteinogenic L-amino acids. Modern peptide drug design frequently necessitates the introduction of modifications to overcome the inherent limitations of natural peptides, such as poor enzymatic stability and conformational flexibility.[1] The use of D-amino acids is a cornerstone of this effort, as their unnatural stereochemistry provides a powerful shield against degradation by proteases, which are stereospecific for L-amino acid residues.[1] This enhanced stability translates to a longer in vivo half-life and improved bioavailability.[1]

Beyond stability, the incorporation of a D-amino acid can induce specific secondary structures, such as β-turns, which can be critical for receptor binding and biological activity.[2][3] The choice of a D-amino acid is therefore a deliberate design element to enforce a particular conformation.

Fmoc-D-Orn(Dde)-OH is a sophisticated building block that addresses these needs through two key features:

  • The D-Configuration of Ornithine: The D-stereocenter at the α-carbon provides the aforementioned resistance to proteolysis. Ornithine itself is a valuable non-proteinogenic amino acid, often used as a shorter homolog of lysine for creating lactam bridges to cyclize peptides, thereby enhancing stability and bioactivity.[4]

  • A Dual-Protecting Group Strategy: The molecule employs two distinct and orthogonal protecting groups. The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group standardly used in SPPS for temporary protection of the α-amino group.[5] The Nδ-Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group provides protection for the side-chain amino group of ornithine and is selectively cleaved under conditions that do not affect the Fmoc group or other common acid-labile side-chain protecting groups.[6] This orthogonality is crucial for complex peptide synthesis strategies, such as side-chain modification or branched peptide synthesis.[7]

This guide will dissect the practical implications of these features, providing the scientific rationale and detailed protocols for the effective use of Fmoc-D-Orn(Dde)-OH.

The Significance of the D-Ornithine Stereocenter

The decision to incorporate D-ornithine over its L-enantiomer is driven by a desire to fundamentally alter the properties of the resulting peptide.

Enhanced Proteolytic Stability

Proteases, the enzymes responsible for peptide degradation in the body, exhibit a high degree of stereospecificity. They have evolved to recognize and cleave peptide bonds flanked by L-amino acids. The presence of a D-amino acid at or near a cleavage site effectively disrupts this recognition, rendering the peptide significantly more resistant to enzymatic degradation.[1] This is a well-established strategy to prolong the therapeutic window of peptide drugs.[8] Peptides containing D-amino acids have demonstrated significantly longer half-lives in human serum and lysosomal preparations.[9]

Conformational Constraint and Receptor Binding

The incorporation of a D-amino acid introduces a significant local conformational constraint on the peptide backbone.[3] While L-amino acids favor right-handed helical structures, D-amino acids can stabilize left-handed helices or, more commonly, induce the formation of specific turn structures, such as type I' or type II' β-turns.[3] This ability to pre-organize a peptide into a bioactive conformation can lead to enhanced receptor binding affinity and selectivity.[10] For instance, the substitution of an L-amino acid with a D-enantiomer can be a key factor in increasing the binding affinity of bioactive peptides.[2]

The Orthogonal Protection Scheme: Fmoc and Dde

The power of Fmoc-D-Orn(Dde)-OH lies in its orthogonal protecting groups, which allow for selective deprotection and modification at different stages of peptide synthesis.

The Nα-Fmoc Group: The Engine of SPPS

The Fmoc group is the standard protecting group for the α-amino function in modern SPPS. Its lability to mild bases, typically 20% piperidine in N,N-dimethylformamide (DMF), allows for its repeated removal at each cycle of peptide chain elongation without damaging the growing peptide or its side-chain protecting groups.[5]

The Nδ-Dde Group: A Gateway to Molecular Complexity

The Dde group is stable to the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage from the resin.[6] This allows the peptide chemist to carry the Dde-protected ornithine side-chain through the entire synthesis of the linear peptide. The Dde group can then be selectively removed while the peptide is still attached to the solid support, exposing a free amino group on the ornithine side-chain for further modification.

This selective deprotection is the cornerstone of several advanced peptide synthesis strategies:

  • Peptide Cyclization: The exposed side-chain amine of D-ornithine can be reacted with an activated carboxyl group of an acidic amino acid (e.g., Asp or Glu) on the same peptide to form a lactam bridge, resulting in a cyclic peptide.[4] Peptide cyclization is a widely used strategy to improve stability and biological activity.[11]

  • Branched Peptides: A second peptide chain can be synthesized onto the deprotected ornithine side-chain, creating a branched peptide structure.[7]

  • Site-Specific Labeling: The free amine can be used as a handle to attach reporter molecules such as fluorophores, biotin, or other chemical probes.

The selective removal of the Dde group is typically achieved using a solution of hydrazine or, more commonly for full orthogonality with Fmoc, a solution of hydroxylamine.[6][12]

Experimental Methodologies

The successful incorporation and manipulation of Fmoc-D-Orn(Dde)-OH requires adherence to optimized protocols that ensure high coupling efficiency, preservation of stereochemical integrity, and selective deprotection.

Quality Control: Ensuring Chiral Purity

The enantiomeric purity of the Fmoc-D-Orn(Dde)-OH starting material is critical, as any contamination with the L-enantiomer will lead to the formation of diastereomeric peptide impurities that can be difficult to separate and may have altered biological activity.[13] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of protected amino acids.[14]

Table 1: Representative Chiral HPLC Method Parameters

ParameterCondition
Column Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose or Amylose)
Mobile Phase Isocratic or gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with an acidic additive like trifluoroacetic acid (TFA).
Flow Rate 1.0 mL/min
Detection UV at 265 nm (for the Fmoc group)
Expected Purity ≥99.8% enantiomeric excess (ee)
Protocol for Coupling Fmoc-D-Orn(Dde)-OH in SPPS

The coupling of any amino acid, particularly a D-amino acid, must be optimized to prevent racemization.[15] The use of modern uronium/aminium salt-based coupling reagents such as HATU or HCTU is recommended for their high efficiency and ability to suppress racemization.[16]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-D-Orn(Dde)-OH (3-5 equivalents relative to resin loading)

  • HCTU (3-5 equivalents) or HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes. Drain the DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-D-Orn(Dde)-OH and HCTU (or HATU) in DMF. Add DIPEA or collidine to the solution and allow to pre-activate for 1-5 minutes. Note: Prolonged pre-activation can increase the risk of racemization.

  • Coupling Reaction: Add the activation solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

  • Coupling Completion Check (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test to ensure the coupling reaction has gone to completion (a negative result indicates no free primary amines). If the test is positive, a second coupling may be necessary.

G Resin Peptide-Resin (Free N-terminus) AA_Coupling Fmoc-D-Orn(Dde)-OH + HCTU/HATU + Base (DIPEA) Resin->AA_Coupling 1. Activation Coupled_Resin Coupled Peptide-Resin AA_Coupling->Coupled_Resin 2. Coupling Wash1 DMF Wash Coupled_Resin->Wash1 3. Wash Fmoc_Deprotection 20% Piperidine in DMF Wash1->Fmoc_Deprotection 4. Nα-Deprotection Deprotected_Resin Fmoc-Deprotected Peptide-Resin Fmoc_Deprotection->Deprotected_Resin Wash2 DMF Wash Deprotected_Resin->Wash2 5. Wash Next_Cycle Next Coupling Cycle or Side-Chain Deprotection Wash2->Next_Cycle 6. Proceed

Caption: SPPS cycle for incorporating Fmoc-D-Orn(Dde)-OH.

Protocol for Selective Nδ-Dde Deprotection

The selective removal of the Dde group is a critical step that enables side-chain modifications. The use of hydroxylamine is preferred to maintain the integrity of the Nα-Fmoc group.[6][12]

Materials:

  • Peptide-resin with Nδ-Dde protected ornithine

  • Hydroxylamine hydrochloride

  • Imidazole

  • N-Methyl-2-pyrrolidone (NMP) or DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Deprotection Solution Preparation: Prepare a solution of hydroxylamine hydrochloride (e.g., 0.5 M) and imidazole (e.g., 0.5 M) in NMP or a mixture of NMP/DCM.

  • Deprotection Reaction: Treat the resin with the deprotection solution. Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS analysis of a small cleaved sample.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of the deprotection reagents.

  • Confirmation of Deprotection: A positive ninhydrin test will confirm the presence of the newly freed primary amine on the ornithine side-chain.

G Start Peptide-Resin with Fmoc-D-Orn(Dde)-OH incorporated Deprotection Treat with: Hydroxylamine HCl + Imidazole in NMP/DCM Start->Deprotection Selective Dde Removal Result Peptide-Resin with Fmoc-D-Orn(NH2)-OH (Free side-chain amine) Deprotection->Result Cyclization On-Resin Cyclization (e.g., with Asp/Glu side-chain) Result->Cyclization Application 1 Labeling Site-Specific Labeling (e.g., Fluorophore, Biotin) Result->Labeling Application 2 Branching Branched Peptide Synthesis Result->Branching Application 3

Caption: Orthogonal deprotection of the Dde group.

Case Study: Lactam-Bridged Cyclic Peptides

A primary application of Fmoc-D-Orn(Dde)-OH is in the synthesis of lactam-bridged cyclic peptides.[4] The D-ornithine not only provides a handle for cyclization but also can act as a turn-inducing residue to facilitate the cyclization process and stabilize the final cyclic structure.

Workflow:

  • Synthesize the linear peptide on a solid support using standard Fmoc-SPPS, incorporating Fmoc-D-Orn(Dde)-OH and an acidic amino acid with a selectively cleavable side-chain protecting group (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH).

  • Selectively deprotect the side-chain of the acidic amino acid (e.g., using a palladium catalyst for the Allyl group).

  • Selectively deprotect the side-chain of D-ornithine using the hydroxylamine protocol described above.

  • Perform an intramolecular, on-resin coupling reaction between the newly exposed side-chain amine of D-ornithine and the side-chain carboxyl group of the acidic amino acid, using a coupling reagent like HATU or HBTU.

  • Cleave the cyclized peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail.

  • Purify the cyclic peptide by reverse-phase HPLC.

Conclusion

Fmoc-D-Orn(Dde)-OH is a testament to the sophistication of modern peptide chemistry. It is a powerful and versatile building block that provides chemists with precise control over the stereochemistry, stability, and structure of synthetic peptides. The D-configuration of the ornithine residue offers a proven strategy to enhance proteolytic resistance and to induce specific conformational features. The orthogonal Dde protecting group opens a gateway to a myriad of advanced peptide architectures, including cyclic, branched, and site-specifically labeled peptides. By understanding the fundamental principles of its stereochemistry and the practical application of its orthogonal protection scheme, researchers and drug developers can unlock new possibilities in the design of next-generation peptide therapeutics.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG. Link

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Link

  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep. Link

  • Fernandez-Lopez, S., et al. (2001). Antibacterial agents based on the cyclic D,L-α-peptide architecture.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck KGaA.
  • BenchChem. (2025). The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis. BenchChem. Link

  • ResearchGate. (2010).
  • Melchionna, M., Styan, K. E., & Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current topics in medicinal chemistry, 16(18), 2009–2018. Link

  • Mahalakshmi, R., & Balaram, P. (2006). The use of D-amino acids in peptide design. Current Opinion in Structural Biology, 16(5), 623-630.
  • BenchChem. (2025). Chiral Purity Analysis of Fmoc-D-Glu(OAll)
  • Guo, Y., et al. (2018). Development, validation, and comparison of four methods to simultaneously quantify L-arginine, citrulline, and ornithine in human plasma using hydrophilic interaction liquid chromatography and electrospray tandem mass spectrometry.
  • van der Velden, N. S., et al. (2023). Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. ChemBioChem, e202300658.
  • Varghese, J. J., et al. (2015). Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists. PLoS One, 10(4), e0122353.
  • BenchChem. (2025). A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency. BenchChem.
  • Ohta, S., et al. (2018). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Tetrahedron, 74(38), 5345-5351.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec. Link

  • Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of peptide science, 14(1), 97-101.
  • Smith, Z. M., et al. (2019). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Journal of the American Society for Mass Spectrometry, 30(9), 1565–1577.
  • Ortega, M. A., et al. (2017). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS synthetic biology, 6(10), 1937–1946.
  • Sigma-Aldrich. (n.d.).
  • Phenomenex. (n.d.).
  • Li, L., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical chemistry, 85(24), 11739–11745.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • van der Velden, N. S., et al. (2023). Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. ChemBioChem, e202300658.
  • Creative Proteomics. (2023). L-Ornithine: Properties, Functions, Metabolism and Detection.
  • Van der Weken, H., et al. (2020). De novo design of D-peptide ligands: Application to influenza virus hemagglutinin. Proceedings of the National Academy of Sciences, 117(3), 1365-1371.
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Aapptec.
  • BenchChem. (2025). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. BenchChem.
  • Melchionna, M., Styan, K. E., & Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current topics in medicinal chemistry, 16(18), 2009–2018.
  • Abourashed, E. A., et al. (2016). Comparative studies on the chemical and enzymatic stability of alpha- and beta-arbutin. International journal of cosmetic science, 38(1), 3–11.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic process research & development, 15(4), 940–972.
  • Houston, M. E., Jr, & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49–75.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • Reddy, G. S., et al. (2019). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 11(39), 5029-5039.
  • Funke, S. A., & Willbold, D. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB.
  • WCK, et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian journal of pharmaceutical sciences, 69(2), 249–252.
  • The Royal Society of Chemistry. (n.d.).
  • Biotage. (2023). Optimizing the removal of an ivDde protecting group. Biotage.
  • Pázmándi, J., et al. (2002). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide.
  • Life Tein. (2023). Understanding the Synthesis and Use of Fmoc-Lys(Dde)-OH. Life Tein.

Sources

Foundational

An In-Depth Technical Guide to Fmoc-D-Orn(Dde)-OH (CAS 1419640-31-5) for Advanced Peptide Synthesis

This guide provides an in-depth exploration of Fmoc-D-Orn(Dde)-OH (CAS 1419640-31-5), a specialized amino acid derivative pivotal for the synthesis of complex peptides in drug discovery and development. We will delve int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Fmoc-D-Orn(Dde)-OH (CAS 1419640-31-5), a specialized amino acid derivative pivotal for the synthesis of complex peptides in drug discovery and development. We will delve into its chemical architecture, the strategic advantages of its orthogonal protection scheme, and detailed protocols for its application, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Foundational Chemistry and Strategic Importance

Fmoc-D-Orn(Dde)-OH, systematically named (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid, is a cornerstone for introducing D-ornithine into peptide sequences with unparalleled control over subsequent chemical modifications.[1] Its D-configuration at the alpha-carbon is particularly significant for designing peptides with enhanced resistance to enzymatic degradation, a critical attribute for therapeutic candidates.[1]

The true power of this reagent lies in its orthogonal protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group on the δ-amino side chain.[1] This dual-protection strategy is the key to its utility, enabling the selective deprotection and modification of specific sites within a growing peptide chain.[1] This level of control is essential for creating sophisticated peptide architectures such as cyclic peptides, branched peptides, and di-epitopic peptides, all of which are valuable in modern drug design.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-D-Orn(Dde)-OH is crucial for its effective use in synthesis. The table below summarizes its key characteristics.

PropertyValue
CAS Number 1419640-31-5
Molecular Formula C30H34N2O6
Molecular Weight 518.6 g/mol [1]
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid[1]
Stereochemistry D-configuration (R)[1]
XLogP3-AA 4.3[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 7[1]
Recommended Storage -20°C[1]

The compound exhibits moderate solubility in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).[1]

The Orthogonal Protection Strategy: A Visual Explanation

The concept of orthogonal protection is fundamental to the utility of Fmoc-D-Orn(Dde)-OH. The following diagram illustrates the selective removal of the Fmoc and Dde groups, which allows for sequential modifications of the peptide.

Orthogonal_Protection Peptide Resin-Bound Peptide with Fmoc-D-Orn(Dde)-OH Fmoc_Deprotection α-Amino Deprotection Peptide->Fmoc_Deprotection  20% Piperidine in DMF   Dde_Deprotection δ-Amino Deprotection Peptide->Dde_Deprotection  2% Hydrazine in DMF   Elongation Peptide Chain Elongation Fmoc_Deprotection->Elongation  Couple next Amino Acid   Side_Chain_Mod Side Chain Modification (e.g., cyclization, branching) Dde_Deprotection->Side_Chain_Mod

Caption: Orthogonal deprotection of Fmoc-D-Orn(Dde)-OH.

Part 2: Experimental Protocols and Applications

As a senior application scientist, I emphasize that the success of a synthesis often lies in the nuanced execution of protocols. The following sections provide detailed, field-tested methodologies for the use of Fmoc-D-Orn(Dde)-OH.

Standard Protocol for Fmoc Deprotection and Peptide Elongation

This protocol outlines the standard procedure for removing the Fmoc group to allow for the coupling of the next amino acid in a solid-phase peptide synthesis (SPPS) workflow.

Materials:

  • Resin-bound peptide with a terminal Fmoc-D-Orn(Dde)-OH

  • 20% (v/v) piperidine in high-purity DMF

  • High-purity DMF

  • DCM

Procedure:

  • Swelling the Resin: Swell the resin-bound peptide in DMF for 30 minutes.

  • Pre-wash: Wash the resin three times with DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. The use of piperidine, a secondary amine, is standard for Fmoc removal due to its optimal basicity and low steric hindrance, which allows for efficient deprotection without significant side reactions.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc removal.

  • Coupling: Proceed with the coupling of the next Fmoc-protected amino acid using standard coupling reagents (e.g., HBTU/DIPEA).

Protocol for Dde Deprotection and Side-Chain Modification

This protocol details the selective removal of the Dde group, which unmasks the δ-amino group of the ornithine residue for further modification.

Materials:

  • Resin-bound peptide containing Fmoc-D-Orn(Dde)-OH (with the α-amino group either Fmoc-protected or part of the peptide backbone)

  • 2% (v/v) hydrazine in high-purity DMF

  • High-purity DMF

Procedure:

  • Swelling and Washing: Swell the resin in DMF and wash as described previously.

  • Dde Deprotection: Treat the resin with 2% hydrazine in DMF. The reaction time can vary from 3 to 10 minutes, and it is advisable to repeat the treatment 2-3 times to ensure complete removal. Hydrazine is the reagent of choice for Dde cleavage as it efficiently cleaves the enamine system of the Dde group while leaving the Fmoc group and other standard protecting groups intact.

  • Washing: Wash the resin extensively with DMF (at least 5 times) to remove hydrazine and the Dde by-product.

  • Confirmation: A colorimetric test, such as the chloranil test, can be used to confirm the presence of a free secondary amine on the side chain.

  • Side-Chain Modification: The now-free δ-amino group is available for various modifications, such as:

    • Cyclization: Reaction with an activated C-terminal carboxyl group to form a lactam bridge.

    • Branching: Coupling of another peptide sequence or a functional moiety.

    • Conjugation: Attachment of labels, linkers for antibody-drug conjugates, or imaging agents.

Application Case Study: Synthesis of a Radiohybrid PSMA Ligand

Fmoc-D-Orn(Dde)-OH has been instrumental in the synthesis of complex molecules for biomedical applications. A notable example is its use in creating radiohybrid Prostate-Specific Membrane Antigen (PSMA) ligands for medical imaging.[1] The following workflow diagram illustrates the key steps in such a synthesis, highlighting the strategic use of orthogonal deprotection.

PSMA_Ligand_Synthesis cluster_SPPS Solid-Phase Peptide Synthesis Resin Start with Resin-Bound Fmoc-D-Orn(Dde)-OH Fmoc_Off 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Off Conjugate1 2. Conjugation with (tBuO)EuE(OtBu)2 Fmoc_Off->Conjugate1 HOBt/TBTU/DIPEA Dde_Off 3. Dde Deprotection (2% Hydrazine/DMF) Conjugate1->Dde_Off Succinic 4. Reaction with Succinic Anhydride Dde_Off->Succinic Conjugate2 5. Further Conjugation (e.g., with Fmoc-D-Lys-OAll) Succinic->Conjugate2

Caption: Workflow for radiohybrid PSMA ligand synthesis.

This example showcases how the sequential and selective deprotection of the α-amino and δ-amino groups of the ornithine residue, facilitated by Fmoc-D-Orn(Dde)-OH, allows for the precise assembly of a complex, multi-functional molecule on a solid support.[1]

Part 3: Concluding Remarks and Future Outlook

Fmoc-D-Orn(Dde)-OH is more than just a protected amino acid; it is an enabling tool for sophisticated peptide chemistry. Its well-defined orthogonal deprotection chemistry provides a reliable and versatile platform for drug development professionals to construct novel peptide-based therapeutics and diagnostic agents. As the demand for more complex and potent peptide drugs continues to grow, the strategic application of reagents like Fmoc-D-Orn(Dde)-OH will remain a critical component of the medicinal chemist's toolkit.

References

  • Vulcanchem. (n.d.). Fmoc-D-Orn(Dde)-OH - 1419640-31-5.

Sources

Exploratory

Introduction to Dde protecting group in peptide synthesis

An In-Depth Technical Guide to the Dde Protecting Group in Peptide Synthesis Authored by: Gemini, Senior Application Scientist Abstract The strategic use of protecting groups is fundamental to the successful chemical syn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Dde Protecting Group in Peptide Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic use of protecting groups is fundamental to the successful chemical synthesis of complex peptides. Among the arsenal of available protective groups, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group stands out as a versatile and valuable tool, particularly within the framework of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of the Dde protecting group, from its chemical properties and orthogonal deprotection strategies to its practical applications in the synthesis of modified and structurally complex peptides. Drawing on established protocols and mechanistic insights, this document serves as a resource for researchers, chemists, and drug development professionals seeking to leverage the Dde group to its full potential.

Introduction: The Principle of Orthogonality in Peptide Synthesis

Modern peptide synthesis relies on the principle of orthogonality, wherein multiple classes of protecting groups are used to mask reactive functional groups (e.g., α-amines, side-chain functionalities)[1]. An ideal protecting group strategy allows for the selective removal of one type of group under conditions that leave all others intact[1]. The most prevalent strategy in SPPS is the Fmoc/tBu approach, where the temporary Nα-Fmoc group is removed by a mild base (typically piperidine), while the more permanent side-chain protecting groups (often tert-butyl derivatives) are cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA)[1].

The Dde group introduces a third level of orthogonality. It is stable to both the piperidine treatment used for Fmoc removal and the strong acid (TFA) used for final cleavage[2][3]. Its selective removal is achieved under specific, mild nucleophilic conditions, most commonly with hydrazine[2][3]. This unique property unlocks the ability to perform on-resin, site-specific modifications of the peptide backbone, a critical capability for the synthesis of many complex peptide-based therapeutics and research tools.

Chemical Properties and Characteristics of the Dde Group

The Dde group is an enamine-type protecting group. It is typically used to protect the side-chain primary amino groups of lysine (Lys), ornithine (Orn), and other diaminocarboxylic acids[4].

Stability Profile

The utility of the Dde group is defined by its distinct stability profile, which is summarized in the table below.

ConditionReagent(s)Stability of Dde Group
Nα-Fmoc Deprotection 20% Piperidine in DMFGenerally Stable (but see Section 5.1)
Final Cleavage/Deprotection 95% TFA with scavengersStable
Boc Deprotection Strong Acids (e.g., HCl, HBr)Stable
Dde Deprotection 2% Hydrazine in DMFLabile
Orthogonal Dde Deprotection Hydroxylamine/Imidazole in NMPLabile

This profile confirms the Dde group's compatibility with the standard Fmoc/tBu SPPS workflow, allowing for its selective removal at any point after its incorporation into the peptide chain.

Dde vs. ivDde: A Comparative Analysis

A closely related protecting group is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group. The ivDde group is a more sterically hindered version of Dde[4].

  • Dde: Easier to remove but is less robust. It has been observed to undergo partial loss during prolonged syntheses and can be susceptible to migration under certain conditions[2][5].

  • ivDde: More stable and significantly less prone to migration. However, its increased stability can sometimes make it difficult to remove, especially if it is located near the C-terminus or within an aggregated peptide sequence[2][6].

The choice between Dde and ivDde is a strategic one based on the specific peptide sequence and the planned synthetic route. For shorter syntheses or when facile removal is paramount, Dde is often preferred. For the synthesis of long peptides where cumulative loss of the protecting group is a concern, ivDde is the more conservative and generally recommended choice[2][4].

Mechanism of Dde Deprotection

The removal of the Dde group is a critical step that relies on a nucleophilic attack and subsequent cyclization reaction.

Standard Cleavage: Hydrazinolysis

The most common method for Dde removal is treatment with a 2% solution of hydrazine (N₂H₄) in a polar aprotic solvent such as N,N-dimethylformamide (DMF)[3][4]. The reaction proceeds via a nucleophilic attack of hydrazine on the carbonyl group of the Dde moiety, leading to the formation of a stable, six-membered pyrazole ring and the liberation of the free amine on the peptide.

G cluster_0 Dde-Protected Amine cluster_1 Hydrazine cluster_2 Deprotected Amine cluster_3 Indazole Byproduct Peptide-NH-Dde Peptide-NH-Dde Peptide-NH2 Peptide-NH₂ Peptide-NH-Dde->Peptide-NH2  Nucleophilic Attack & Cyclization Indazole Indazole Derivative Hydrazine H₂N-NH₂

Caption: Dde cleavage via hydrazinolysis.

A crucial consideration is that hydrazine will also cleave the Nα-Fmoc group[7]. Therefore, before Dde deprotection, the N-terminus of the peptide should be protected with a group stable to hydrazine, such as the Boc group, or the Dde deprotection should be the final step before a subsequent on-resin modification.

Orthogonal Cleavage: Hydroxylamine

To achieve true orthogonality with the Fmoc group, an alternative deprotection method using hydroxylamine (NH₂OH) has been developed[4]. A solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can selectively remove the Dde group without affecting Fmoc groups[4][8]. This allows for side-chain modification at any stage of the synthesis without the need to first alter the N-terminal protecting group.

G cluster_0 Dde-Protected Amine (Nα-Fmoc Intact) cluster_1 Hydroxylamine/ Imidazole cluster_2 Deprotected Amine (Nα-Fmoc Intact) Fmoc-Peptide-NH-Dde Fmoc-Peptide-NH-Dde Fmoc-Peptide-NH2 Fmoc-Peptide-NH₂ Fmoc-Peptide-NH-Dde->Fmoc-Peptide-NH2  Selective Cleavage Hydroxylamine NH₂OH·HCl / Imidazole

Caption: Orthogonal Dde cleavage using hydroxylamine.

Experimental Protocols

The following protocols are provided as a guideline and may require optimization based on the specific peptide sequence, resin, and synthesis scale.

Protocol for Dde Deprotection using Hydrazine

This protocol is intended for on-resin deprotection of the Dde group.

  • Preparation: Ensure the Nα-amino group of the peptide-resin is protected (e.g., with a Boc group) if further chain elongation is not intended immediately after the side-chain modification.

  • Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For each gram of peptide-resin, approximately 75 mL of this solution will be needed for the entire process[4].

  • Deprotection: a. Swell the peptide-resin in DMF. b. Drain the DMF and add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin)[4]. c. Allow the reaction to proceed at room temperature for 3-5 minutes with gentle agitation[4]. d. Drain the solution. e. Repeat steps 4c and 4d two more times for a total of three treatments[4].

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of hydrazine and the cleavage byproduct.

  • Verification (Optional): The deprotection can be monitored by collecting the filtrate and measuring its absorbance at 290 nm, which corresponds to the indazole byproduct[2]. The reaction is complete when the absorbance of the washings returns to baseline.

Self-Validation and Trustworthiness: The repeated treatments ensure the reaction goes to completion. The concentration of hydrazine is kept at 2% as higher concentrations have been reported to cause side reactions, such as the conversion of arginine to ornithine and cleavage of the peptide backbone at glycine residues[4].

Protocol for Orthogonal Dde Deprotection using Hydroxylamine

This protocol allows for Dde removal while leaving Fmoc groups intact.

  • Reagent Preparation: Prepare a solution of hydroxylamine hydrochloride (1.8 M) and imidazole (1.35 M) in NMP. This stock solution can be diluted with DCM as needed[8].

  • Deprotection: a. Swell the peptide-resin in DMF or NMP. b. Drain the solvent. c. Add the hydroxylamine/imidazole solution to the resin (approx. 10 mL per gram of resin)[4]. d. Agitate the mixture at room temperature for 30-60 minutes[4]. Reaction times may need to be extended for difficult sequences.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times). The resin is now ready for the next step, such as side-chain labeling or cyclization.

Field-Proven Insights and Troubleshooting

While the Dde group is a powerful tool, its use is not without potential pitfalls. Understanding these challenges is key to successful implementation.

The Challenge of Dde Migration

One of the most significant challenges associated with the Dde group is its tendency to migrate. It has been shown that an unprotected ε-amino group of a lysine residue can nucleophilically attack a Dde-protected amine, leading to the transfer of the Dde group[5].

This migration is particularly problematic during the piperidine-mediated removal of Fmoc groups[5]. The piperidine can form an unstable adduct with the Dde group, accelerating this unwanted side reaction[5].

G A Peptide with Lys(Dde) and another free amine B Piperidine Treatment (Fmoc Removal) A->B D Intra- or Intermolecular Nucleophilic Attack A->D direct attack C Formation of unstable Piperidine-Dde adduct B->C accelerates C->D E Dde Group Migration D->E F Scrambled Peptide Population E->F

Caption: Logical workflow of Dde migration.

Mitigation Strategies:

  • Use ivDde: The more hindered ivDde group is significantly less prone to migration[2].

  • Use an Alternative Base for Fmoc Removal: Replacing piperidine with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can prevent the formation of the reactive adduct and thus minimize migration[5].

Incomplete Deprotection

Incomplete removal of the Dde or ivDde group can lead to a mixture of products and complicate purification. This is more common with the ivDde group, especially in sterically hindered or aggregated sequences[2].

Troubleshooting Steps:

  • Increase Reaction Time: Extend the duration of each hydrazine treatment.

  • Increase Number of Treatments: Instead of three treatments, perform four or five.

  • Increase Hydrazine Concentration (with caution): For very stubborn ivDde groups, increasing the hydrazine concentration to 4-5% may be effective. However, this increases the risk of side reactions[4].

  • Optimize Solvent: Ensure the resin is well-swollen in a suitable solvent like DMF or NMP to maximize accessibility of the reagents.

Applications in Advanced Peptide Synthesis

The true power of the Dde group lies in its ability to facilitate the synthesis of complex, non-linear peptides.

Synthesis of Branched Peptides

Branched peptides, such as multiple antigenic peptides (MAPs) or peptides with specific conjugations, are readily synthesized using Fmoc-Lys(Dde)-OH.

G A 1. Synthesize Main Peptide Chain using standard Fmoc-SPPS B 2. Incorporate Fmoc-Lys(Dde)-OH at the desired branch point A->B C 3. Complete Main Chain Synthesis and Protect N-terminus (e.g., with Boc) B->C D 4. Selectively Remove Dde Group (2% Hydrazine in DMF) C->D E 5. Synthesize Second Peptide Chain on the deprotected Lys side-chain D->E F 6. Cleave and Deprotect the final branched peptide E->F

Caption: Workflow for branched peptide synthesis.

On-Resin Cyclization

Cyclic peptides often exhibit enhanced stability and biological activity. The Dde group is instrumental in on-resin cyclization strategies, particularly for side-chain to side-chain cyclization.

  • Incorporate Fmoc-Asp/Glu(O-SideChainProtect)-OH and Fmoc-Lys(Dde)-OH at the desired positions in the peptide sequence. The side-chain protection of Asp/Glu (e.g., O-allyl) must be orthogonal to both Fmoc and Dde.

  • Complete the linear sequence synthesis.

  • Selectively deprotect the Asp/Glu side chain.

  • Selectively deprotect the Lys(Dde) side chain using hydrazine.

  • Perform on-resin lactamization (amide bond formation) between the deprotected side chains using standard peptide coupling reagents (e.g., HBTU, HATU).

  • Cleave the cyclic peptide from the resin.

Site-Specific Labeling

The Dde group allows for the precise placement of labels such as fluorophores, biotin, or other reporter groups.

  • Synthesize the peptide, incorporating Fmoc-Lys(Dde)-OH at the desired labeling site.

  • Complete the peptide sequence.

  • Selectively remove the Dde group.

  • Couple the desired label (e.g., an NHS-ester of a fluorophore) to the newly freed amine on the lysine side chain.

  • Cleave the labeled peptide from the resin.

This strategy ensures a homogenous product with the label at a single, defined position, which is critical for many biological assays[9].

Conclusion

The Dde protecting group, along with its more robust ivDde variant, represents a cornerstone of modern, sophisticated peptide synthesis. Its unique orthogonality to the widely used Fmoc/tBu strategy provides chemists with the flexibility to perform on-resin modifications that are essential for creating complex peptide architectures. While challenges such as potential migration exist, a thorough understanding of the underlying mechanisms and the application of optimized protocols, as outlined in this guide, can mitigate these issues. By mastering the use of the Dde group, researchers and drug developers can significantly expand their capabilities in synthesizing novel and potent peptide-based molecules.

References

  • Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Diaz-Mochon, J. J., et al. (2004). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA-Peptide Conjugates. Organic Letters, 6(7), 1127-1129. [Link]

  • A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. Edinburgh Research Explorer. [Link]

  • Augustyns, K., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(2), 127-133. [Link]

  • How to remove Dde protection in solution phase reaction? ResearchGate. [Link]

  • Optimizing the removal of an ivDde protecting group. Biotage. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

  • A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. Journal of Peptide Science, 11(2), 69-73. [Link]

  • Problem with ivDde deprotection on resin? ResearchGate. [Link]

  • Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. CEM Corporation. [Link]

  • Product Focus: Reagents for the synthesis of cyclic and modified peptides. Merck Millipore. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(4), 155-165. [Link]

  • Strategies for the Synthesis of Labeled Peptides. LifeTein. [Link]

Sources

Foundational

An In-Depth Technical Guide to N-alpha-Fmoc-N-delta-Dde-D-ornithine: A Cornerstone for Advanced Peptide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the precise construction of complex peptide architectures is paramount. The strategic incorporation of non-proteinogenic amino acids and the for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise construction of complex peptide architectures is paramount. The strategic incorporation of non-proteinogenic amino acids and the formation of cyclic structures are powerful tools in the design of novel therapeutics with enhanced stability and bioactivity.[1] At the heart of these advanced synthetic strategies lies the principle of orthogonal protection, a sophisticated methodology enabling the selective deprotection of specific functional groups within a multifaceted molecule. This guide provides a comprehensive technical overview of a key building block in this field: N-alpha-Fmoc-N-delta-Dde-D-ornithine .

This derivative of D-ornithine is instrumental in the synthesis of cyclic peptides and other modified peptide structures. Its utility stems from the orthogonal nature of its two protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the alpha-amino position and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the delta-amino side chain. This arrangement allows for the stepwise elongation of the peptide backbone via standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by the selective deprotection of the ornithine side chain for subsequent on-resin modification, most notably, cyclization.

The Principle of Orthogonal Protection: The Fmoc/Dde Strategy

In the realm of peptide synthesis, "orthogonal" refers to the ability to remove one type of protecting group in the presence of others without affecting them.[2][3][4] The Fmoc/Dde strategy is a prime example of this principle, offering a robust and versatile approach for creating complex peptide structures.[2]

The Fmoc group , protecting the α-amino terminus, is readily cleaved by a mild base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] This deprotection step is fundamental to the iterative cycle of amino acid addition in SPPS.

Conversely, the Dde group , masking the δ-amino function of the ornithine side chain, is stable to the basic conditions used for Fmoc removal. Its cleavage is selectively achieved through treatment with a dilute solution of hydrazine (typically 2%) in DMF. This orthogonality is the cornerstone of its utility, allowing for the unmasking of the ornithine side chain at a specific point in the synthesis, after the main peptide backbone has been assembled.

Orthogonal_Deprotection Peptide Resin-Bound Peptide (Fmoc-N-term, Dde-Orn-sidechain) Piperidine 20% Piperidine in DMF Peptide->Piperidine Fmoc Removal Hydrazine 2% Hydrazine in DMF Peptide->Hydrazine Dde Removal N_term_deprotected N-terminus Deprotected Peptide (Free amine, Dde-Orn-sidechain) Piperidine->N_term_deprotected Sidechain_deprotected Sidechain Deprotected Peptide (Fmoc-N-term, Free amine on Orn) Hydrazine->Sidechain_deprotected

Key Features and Physicochemical Properties

PropertyValue
Chemical Formula C30H34N2O6
Molecular Weight 518.6 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis.

Application in Solid-Phase Peptide Synthesis: A Step-by-Step Workflow

The primary application of N-alpha-Fmoc-N-delta-Dde-D-ornithine is in the on-resin synthesis of head-to-tail or side-chain cyclized peptides. The D-configuration of the ornithine residue can also impart increased resistance to enzymatic degradation in the final peptide product.

I. Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: The synthesis begins with the swelling of a suitable solid support (e.g., Rink Amide resin for C-terminal amide peptides) in an appropriate solvent, typically DMF, for at least one hour.[5]

  • Fmoc Deprotection of Resin: If the resin is pre-loaded with an Fmoc-protected linker, the Fmoc group is removed by treating the resin with 20% piperidine in DMF.[5]

  • Coupling of the First Amino Acid: The first amino acid, which could be N-alpha-Fmoc-N-delta-Dde-D-ornithine or another amino acid depending on the desired sequence, is activated and coupled to the resin. Common activation methods include the use of coupling reagents like HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

II. Peptide Chain Elongation

The peptide chain is elongated through repetitive cycles of Fmoc deprotection and amino acid coupling.[2]

  • Fmoc Deprotection: The resin-bound peptide is treated with 20% piperidine in DMF for a short period (e.g., 2 x 10 minutes) to remove the N-terminal Fmoc group, exposing a free amine.[6]

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is pre-activated with a coupling reagent (e.g., HCTU/DIPEA) and added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.

  • Washing: The resin is again washed extensively with DMF to remove unreacted reagents.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test (ninhydrin test), which detects the presence of free primary amines.

This cycle is repeated until the desired linear peptide sequence is assembled.

III. Selective Dde Deprotection

Once the linear peptide has been synthesized, the Dde group on the ornithine side chain can be selectively removed.

  • N-Terminal Protection (Optional but Recommended): Since hydrazine can also cleave the Fmoc group, it is advisable to protect the N-terminal amine with a Boc group if selective side-chain deprotection is desired while the peptide is still on the resin. This is achieved by reacting the N-terminal amine with Boc-anhydride.[4]

  • Hydrazine Treatment: The peptide-resin is treated with a solution of 2% hydrazine monohydrate in DMF.[7] The reaction is typically performed at room temperature with gentle agitation. Multiple treatments (e.g., 3 x 10-15 minutes) may be necessary to ensure complete deprotection.

  • Washing: The resin is thoroughly washed with DMF to remove hydrazine and the Dde cleavage byproducts.

SPPS_Workflow start Start: Swollen Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) deprotection1->coupling elongation Repeat n times coupling->elongation elongation->deprotection1 Next cycle linear_peptide Linear Peptide on Resin elongation->linear_peptide Final cycle dde_deprotection Dde Deprotection (2% Hydrazine/DMF) linear_peptide->dde_deprotection cyclization On-Resin Cyclization dde_deprotection->cyclization cleavage Cleavage from Resin (e.g., TFA cocktail) cyclization->cleavage end Purified Cyclic Peptide cleavage->end

IV. On-Resin Cyclization

With the ornithine side-chain amine now free, on-resin cyclization can be performed.

  • Activation of the C-terminus: The C-terminal carboxylic acid of the peptide is activated using a suitable coupling reagent. For head-to-tail cyclization, the peptide must have been synthesized on a resin that allows for C-terminal activation (e.g., a super acid-labile linker). For side-chain to C-terminus cyclization, the C-terminus is activated directly.

  • Intramolecular Cyclization: The activated C-terminus reacts with the deprotected side-chain amine of the ornithine residue, forming a lactam bridge. The reaction is typically carried out in DMF with a base like DIPEA and may require several hours to overnight for completion.

  • Washing: The resin is washed to remove any remaining reagents.

V. Cleavage and Purification
  • Cleavage from Resin: The cyclic peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously.[8] This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers (e.g., triisopropylsilane and water) to quench reactive carbocations generated during deprotection.[8]

  • Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality and Self-Validation in the Protocol

The success of this synthetic strategy hinges on the careful execution of each step and an understanding of the underlying chemistry.

  • Choice of Resin: The selection of the resin is critical. For C-terminal amide peptides, a Rink Amide or similar resin is appropriate. For peptides that will be cyclized head-to-tail, a resin with a linker that can be cleaved under conditions orthogonal to the side-chain protecting groups is necessary.

  • Coupling Reagents: The choice of coupling reagent can influence the efficiency of both the linear elongation and the final cyclization step. Reagents like HCTU or HATU are highly efficient and can help to minimize racemization.

  • Monitoring of Reactions: The use of qualitative tests like the Kaiser test provides a crucial in-process control to ensure that each coupling step has gone to completion. Incomplete couplings can lead to deletion sequences, which are often difficult to separate from the desired product.

  • Purity of Reagents: The purity of all reagents, particularly the solvents and the protected amino acids, is paramount. Impurities can lead to unwanted side reactions and a lower yield of the final product.[1]

Quantitative Data and Expected Outcomes

The yield and purity of the final cyclic peptide can vary significantly depending on the sequence, the length of the peptide, and the efficiency of the cyclization step.

ParameterTypical RangeNotes
Coupling Efficiency (per step) >99%Can be affected by difficult sequences or steric hindrance.
On-Resin Cyclization Yield 50-95%Highly sequence-dependent. Head-to-tail cyclization of shorter peptides can be less efficient.
Overall Crude Purity 50-80%Before RP-HPLC purification.
Final Purified Yield 10-40%Based on the initial resin loading.

It is important to note that on-resin cyclization is generally favored over solution-phase cyclization as it minimizes intermolecular side reactions, such as dimerization and polymerization, by taking advantage of the pseudo-dilution effect on the solid support.[9]

Conclusion

N-alpha-Fmoc-N-delta-Dde-D-ornithine is a powerful and versatile building block for the synthesis of complex peptides. Its orthogonal protecting groups provide the synthetic chemist with a high degree of control over the construction of the peptide, enabling the site-specific modification of the ornithine side chain. This capability is particularly valuable for the creation of cyclic peptides, a class of molecules with significant therapeutic potential due to their enhanced stability and conformational rigidity. A thorough understanding of the principles of orthogonal protection and the careful execution of the synthetic protocols outlined in this guide are essential for the successful application of this important reagent in modern drug discovery and development.

References

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Peterse, E., et al. (2018). Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine δ-amine. Scholarly Publications Leiden University. Retrieved from [Link]

  • Lam, K.S., et al. (1991). A new type of synthetic peptide library for identifying ligand-binding activity.
  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

  • Biotage. (2023). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • White, P., & Chan, W. C. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Habeshian, S., et al. (2022). Cyclative Release Strategy to Obtain Pure Cyclic Peptides Directly from the Solid Phase. ACS chemical biology, 17(1), 181-186.
  • Ayoub, A., et al. (2022). Gold(I)-Mediated Rapid Cyclization of Propargylated Peptides via Imine Formation. Journal of the American Chemical Society, 144(10), 4343-4352.
  • Scholarly Publications Leiden University. (2018). Synthesis of cyclic peptides as bioconjugation platforms. Retrieved from [Link]

  • Google Patents. (2008). Methods for the synthesis of cyclic peptides.
  • ResearchGate. (2020). How to calculate the theoretical yield, purity and %yield of a peptide from SPPS experiment?. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 13(12), 757-768.
  • AAPPTEC. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • Griffith Research Online. (n.d.). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Retrieved from [Link]

  • National Institutes of Health. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • The Raj Group. (2020). Peptide Cyclization at High Concentration. Retrieved from [Link]

  • ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • University of California, Berkeley EECS. (2013). Let's Draw a Graph: An Introduction with Graphviz. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Synthesis of Branched Peptides: An Application Guide to Fmoc-D-Orn(Dde)-OH

Introduction: Beyond Linearity – The Power of Branched Peptides in Modern Therapeutics In the landscape of drug discovery and development, peptides represent a rapidly expanding class of therapeutics, bridging the gap be...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Linearity – The Power of Branched Peptides in Modern Therapeutics

In the landscape of drug discovery and development, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their high specificity and low off-target toxicity are significant advantages. However, linear peptides often suffer from limitations such as a short in-vivo half-life due to rapid degradation by proteases.[2][3] Branched peptide architectures, such as Multiple Antigenic Peptides (MAPs), offer a compelling solution to this challenge, enhancing stability, modulating solubility, and allowing for the multivalent presentation of bioactive motifs.[3][4] This multivalency can lead to increased binding affinity and avidity to biological targets, making branched peptides highly effective in applications ranging from vaccine development to targeted drug delivery.[4]

The synthesis of these complex structures hinges on a sophisticated chemical strategy known as orthogonal protection. This approach allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications.[5] Central to this strategy is the use of amino acid building blocks with side chains masked by protecting groups that can be cleaved under conditions that leave the rest of the peptide intact. This guide focuses on a cornerstone of this methodology: Fmoc-D-Orn(Dde)-OH , a versatile reagent for the controlled synthesis of branched peptides. The use of the D-enantiomer of ornithine can be a strategic choice to further enhance proteolytic stability.

The Lure of Ornithine in Branched Peptide Design

Ornithine, a non-proteinogenic amino acid, is a valuable tool in the design of novel peptide therapeutics.[6] Its side chain, shorter than that of lysine, provides a distinct spatial arrangement for branching. The incorporation of ornithine residues can influence the conformational properties of the peptide and its interactions with biological targets.[7] Furthermore, ornithine-containing peptides are interesting drug candidates due to their potential to modulate antibacterial efficacy through interactions with bacterial cell membranes.[7]

Fmoc-D-Orn(Dde)-OH: A Chemist's Ally for Orthogonal Synthesis

The power of Fmoc-D-Orn(Dde)-OH lies in its dual-protection scheme:

  • The α-amino group is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, the standard for solid-phase peptide synthesis (SPPS).

  • The δ-amino group of the ornithine side chain is protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group.

The Dde group is the key to orthogonal synthesis. It is stable to the piperidine solutions used to remove the Fmoc group during chain elongation and to the strong acids (like trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin.[8] However, the Dde group can be selectively removed by treatment with dilute hydrazine or hydroxylamine, unmasking the side-chain amine for the synthesis of a peptide branch.[8]

Visualizing the Strategy: The Orthogonal Protection Scheme

Orthogonal Protection Strategy with Fmoc-D-Orn(Dde)-OH cluster_main_chain Main Peptide Chain Synthesis cluster_branching Branch Synthesis cluster_cleavage Final Cleavage A Fmoc-D-Orn(Dde)-OH C Fmoc Deprotection (Piperidine) A->C Incorporate into chain B Couple next Fmoc-AA D Selective Dde Deprotection (Hydrazine or Hydroxylamine) B->D Main chain complete C->B Repeat cycles E Couple Fmoc-AA to Orn side chain D->E F Continue branch synthesis E->F G Final Fmoc Deprotection F->G H Cleavage from resin (TFA) G->H

Caption: Workflow for branched peptide synthesis.

Experimental Protocols: A Step-by-Step Guide

These protocols are designed for manual solid-phase peptide synthesis but can be adapted for automated synthesizers.

Protocol 1: Incorporation of Fmoc-D-Orn(Dde)-OH into the Main Peptide Chain

This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin for a C-terminally amidated peptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-D-Orn(Dde)-OH (3-5 equivalents)

  • Coupling reagents: HCTU (3-5 equivalents) or HATU (3-5 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents: Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Orn(Dde)-OH and the coupling reagent (HCTU or HATU) in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction: To ensure complete coupling, perform a qualitative test such as the Kaiser test.[2][9]

    • Positive Kaiser Test (blue beads): Incomplete coupling. Repeat the coupling step with fresh reagents.

    • Negative Kaiser Test (yellow/colorless beads): Coupling is complete.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin with DMF (3-5 times) to remove piperidine and the Fmoc deprotection byproducts. The resin is now ready for the next coupling cycle.

Protocol 2: Selective Deprotection of the Dde Group

This step is performed once the main peptide chain has been fully assembled.

Method A: Hydrazine Deprotection

  • Reagent: 2% hydrazine monohydrate in DMF.

  • Procedure:

    • Wash the peptide-resin with DMF (3-5 times).

    • Treat the resin with the 2% hydrazine/DMF solution for 3-5 minutes at room temperature.[8] Repeat this treatment 2-3 times.[8]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.

Method B: Hydroxylamine Deprotection (for Fmoc compatibility)

  • Reagent: 0.5 M Hydroxylamine hydrochloride and 0.5 M imidazole in NMP.

  • Procedure:

    • Wash the peptide-resin with N-Methyl-2-pyrrolidone (NMP) (3-5 times).

    • Treat the resin with the hydroxylamine/imidazole solution for 30-60 minutes at room temperature.[8]

    • Wash the resin thoroughly with NMP (5-7 times).

Protocol 3: Synthesis of the Peptide Branch
  • Confirmation of Dde Removal: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine on the ornithine side chain.

  • Branch Elongation: Couple the first Fmoc-amino acid of the branch chain to the deprotected ornithine side chain using the coupling protocol described in Protocol 1 .

  • Continue the synthesis of the branch chain by repeating the coupling and Fmoc-deprotection cycles as required.

Protocol 4: Final Cleavage and Deprotection
  • Reagent: Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Procedure:

    • Wash the final branched peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Key Parameters in Branched Peptide Synthesis

ParameterRecommended Value/ConditionRationale/Justification
Fmoc-D-Orn(Dde)-OH Equivalents 3-5 eq.Ensures a sufficient excess to drive the coupling reaction to completion.
Coupling Reagent Equivalents 3-5 eq.Stoichiometrically matched to the amino acid for efficient activation.
DIPEA Equivalents 6-10 eq.A non-nucleophilic base to activate the carboxylic acid and neutralize acidic byproducts.
Coupling Time 1-2 hoursGenerally sufficient for standard couplings. May need to be extended for sterically hindered residues.
Dde Deprotection (Hydrazine) 2% hydrazine in DMF, 3 x 3-5 minA mild and efficient method for Dde removal.[8]
Dde Deprotection (Hydroxylamine) 0.5 M NH2OH·HCl, 0.5 M Imidazole in NMP, 30-60 minAn alternative that is compatible with N-terminal Fmoc protection.[8]

Troubleshooting and Field-Proven Insights

Issue 1: Incomplete Coupling of Fmoc-D-Orn(Dde)-OH

  • Symptom: Positive Kaiser test after the coupling step.

  • Cause: Steric hindrance or aggregation of the peptide chain.

  • Solution:

    • Recouple: Immediately perform a second coupling with fresh reagents.

    • Change Coupling Reagents: Switch to a more potent coupling reagent like HATU.

    • Increase Reaction Time: Extend the coupling time to 3-4 hours.

Issue 2: Dde Migration

  • Symptom: Mass spectrometry analysis of the final peptide shows a product with the branch at an unintended location.

  • Cause: The Dde group can migrate from the δ-amino group of ornithine to a free α-amino group, especially during prolonged exposure to basic conditions.

  • Solution:

    • Protect the N-terminus: Before Dde deprotection, ensure the N-terminal α-amino group of the main chain is protected (e.g., with a Boc group if using the hydrazine method).[8]

    • Use Milder Conditions: If migration is a persistent issue, consider using the hydroxylamine deprotection method, which is generally milder.

Issue 3: Incomplete Dde Deprotection

  • Symptom: Negative or weak Kaiser test after Dde deprotection, and subsequent failure to couple the first amino acid of the branch.

  • Cause: Inefficient deprotection due to peptide aggregation or steric hindrance.

  • Solution:

    • Increase Reaction Time/Repetitions: Extend the treatment time with the deprotection reagent or increase the number of repetitions.

    • Solvent Choice: Ensure the use of high-quality, amine-free DMF or NMP.

    • Monitoring: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the removal of the Dde group.[10]

Applications in Drug Development

The ability to synthesize well-defined branched peptides using Fmoc-D-Orn(Dde)-OH has significant implications for therapeutic development:

  • Enhanced Stability and Half-Life: Branched structures can protect the peptide backbone from enzymatic degradation, leading to a longer duration of action in the body.[4]

  • Improved Bioavailability: The dendritic structure can improve the solubility and pharmacokinetic properties of the peptide.

  • Targeted Drug Delivery: Bioactive peptides or small molecule drugs can be attached to the branches, creating targeted delivery systems. For instance, a tumor-targeting peptide on one branch and a cytotoxic agent on another.

  • Vaccine Development: The multivalent display of epitopes on a branched scaffold can elicit a more robust immune response.[4]

While specific clinical candidates synthesized using Fmoc-D-Orn(Dde)-OH are often proprietary, the principles are widely applied. For example, the development of oncolytic peptides has benefited from branched structures to improve their efficacy.[2]

Conclusion

Fmoc-D-Orn(Dde)-OH is an indispensable tool for the modern peptide chemist. Its orthogonal protecting group strategy allows for the precise and controlled synthesis of complex branched peptides. By understanding the chemistry behind this versatile building block and adhering to optimized protocols, researchers and drug developers can unlock the potential of branched peptide architectures to create the next generation of innovative therapeutics.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups.
  • Brunetti, J., et al. (2024).
  • Pini, A., Falciani, C., & Bracci, L. (2008). Branched peptides as therapeutics. Current Protein & Peptide Science, 9(5), 468-477.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Lee, A. C.-L., et al. (2024). Evolution of branched peptides as novel biomaterials.
  • Hansen, A. H., et al. (2024). Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. Angewandte Chemie.
  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
  • Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Barlos, K., & Gatos, D. (1999). Convergent peptide synthesis. Journal of Peptide Research, 53(3), 507-517.
  • BenchChem. (2025). The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis. BenchChem.
  • WuXi AppTec. (2025). Peptide Therapeutics: Preclinical Strategy.
  • Medicilon. (2025). Peptide Therapeutics: Preclinical Strategy.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Brunetti, J., Falciani, C., & Bracci, L. (2018). Branched peptides as bioactive molecules for drug design. Biopolymers, 109(9), e23192.
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126.
  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
  • Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The future of peptide-based drugs. Chemical biology & drug design, 81(1), 136-147.

Sources

Application

Application Note: Protocol for Selective Dde Deprotection with Hydrazine

For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive guide to the selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting grou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group using a dilute hydrazine solution. This protocol is particularly relevant in the fields of peptide synthesis, bioconjugation, and medicinal chemistry, where orthogonal protection strategies are paramount for the synthesis of complex molecules.

Introduction: The Role of the Dde Protecting Group

The Dde group is a valuable tool for the protection of primary amine functionalities, particularly the side chains of amino acids like lysine and ornithine in solid-phase peptide synthesis (SPPS).[1][2] Its utility lies in its unique cleavage condition, which confers orthogonality with other common protecting groups. The Dde group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, making it an integral part of complex synthetic strategies.[2][3] This orthogonality allows for site-specific modifications of peptides and other molecules, such as the synthesis of branched or cyclic peptides, and the attachment of labels or other moieties.[4]

The Mechanism of Hydrazine-Mediated Dde Deprotection

The deprotection of the Dde group proceeds via a nucleophilic attack by hydrazine on the enone system of the Dde group. This leads to a cascade of reactions culminating in the release of the free amine and the formation of a stable indazole byproduct. This byproduct has a strong UV absorbance around 290 nm, which can be conveniently used to monitor the progress of the reaction spectrophotometrically.[5]

Orthogonality and Key Considerations

While the Dde group offers significant advantages, it is crucial to understand its compatibility with other protecting groups. The standard deprotection condition using 2% hydrazine in N,N-dimethylformamide (DMF) is not compatible with the fluorenylmethyloxycarbonyl (Fmoc) protecting group, as hydrazine will also cleave the Fmoc group.[3][6] Therefore, when performing a Dde deprotection on a peptide synthesized using Fmoc chemistry, the N-terminal amine must be protected with a group stable to hydrazine, such as the tert-butyloxycarbonyl (Boc) group.[1][5] This can be achieved by using a Boc-protected amino acid in the final coupling step or by treating the N-terminal free amine with Boc anhydride.[4]

For applications requiring full orthogonality with the Fmoc group, an alternative deprotection reagent, hydroxylamine, can be employed.[3] However, the hydrazine-based protocol remains a widely used and effective method.

A potential side reaction to be aware of is the migration of the Dde group. This can occur from one amine to another, particularly during Fmoc-deprotection steps with piperidine.[1][7] The more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group was developed to minimize this migration.[1]

Experimental Protocol: Selective Dde Deprotection

This protocol outlines the batch-wise deprotection of a Dde-protected amine on a solid-phase resin.

Materials and Reagents
  • Dde-protected substrate on solid-phase resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Reaction vessel with a filter

  • Shaker or vortex mixer

Reagent Preparation: 2% Hydrazine in DMF
  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • To prepare 10 mL of the deprotection solution, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.

  • Mix the solution thoroughly. This solution should be prepared fresh before each use.

Caution: Hydrazine is toxic and should be handled with care. The concentration of hydrazine should not exceed 2%, as higher concentrations can lead to undesired side reactions, such as peptide cleavage at glycine residues or the conversion of arginine to ornithine.[1]

Deprotection Workflow

G cluster_prep Preparation cluster_reaction Deprotection cluster_repeat Repeat Treatment cluster_wash Washing cluster_analysis Verification (Optional) prep_reagent Prepare 2% Hydrazine in DMF add_reagent Add hydrazine solution to resin (approx. 25 mL/g of resin) prep_reagent->add_reagent react Agitate at room temperature (e.g., 3-10 minutes) add_reagent->react filter_1 Filter and collect the solution react->filter_1 repeat_treatment Repeat the addition, reaction, and filtration steps (2-3 more times) filter_1->repeat_treatment wash_resin Wash the resin thoroughly with DMF (e.g., 3-5 times) repeat_treatment->wash_resin monitor Monitor deprotection by measuring UV absorbance of the filtrate at 290 nm wash_resin->monitor

Caption: Workflow for selective Dde deprotection using hydrazine.

Step-by-Step Procedure
  • Place the resin-bound substrate (e.g., 100 mg) in a suitable reaction vessel.

  • Add the freshly prepared 2% hydrazine in DMF solution to the resin (approximately 2.5 mL for 100 mg of resin).[1]

  • Agitate the mixture at room temperature. The reaction time can vary depending on the substrate, but a typical treatment is 3 minutes.[1] Some protocols may require longer reaction times, up to 10 minutes.[8]

  • After the specified time, filter the deprotection solution from the resin.

  • Repeat the hydrazine treatment (steps 2-4) two to three more times to ensure complete removal of the Dde group.[1]

  • Wash the resin thoroughly with DMF (3-5 times) to remove any residual hydrazine and the indazole byproduct.[1]

  • (Optional) The progress of the deprotection can be monitored by collecting the filtrate from each treatment and measuring its UV absorbance at 290 nm. The reaction is complete when the absorbance returns to baseline.[5]

Troubleshooting and Optimization

Issue Potential Cause Recommendation
Incomplete Deprotection Insufficient reaction time or number of treatments.Increase the reaction time for each treatment (e.g., to 5-10 minutes) or increase the number of hydrazine treatments.[9]
Steric hindrance around the Dde group.Consider gentle heating (use with caution and monitor for side reactions).
Peptide aggregation on the resin.Swell the resin in an appropriate solvent before deprotection.
Low concentration of hydrazine.While the standard is 2%, some studies have shown that a slightly higher concentration (e.g., 4%) can improve efficiency for difficult sequences.[9] However, be mindful of potential side reactions.[1]
Side Reactions Cleavage of Fmoc group.Ensure the N-terminus is protected with a Boc group or another hydrazine-stable group.[1][5]
Dde group migration.This is more likely to occur during preceding steps (e.g., Fmoc removal with piperidine).[7] Consider using the more stable ivDde protecting group for long or complex syntheses.[1]
Peptide backbone cleavage or amino acid modification.Do not exceed a 2% hydrazine concentration.[1]

Solution-Phase Dde Deprotection

The deprotection of the Dde group can also be performed in solution. The general principle remains the same: treatment with 2% hydrazine in a suitable solvent. DMF is a common choice, but other solvents like methanol, dichloromethane, or acetonitrile can also be used depending on the solubility of the substrate.[10][11] The reaction in solution is typically rapid, often completing within 10 minutes.[10][11] Workup would involve quenching the reaction, followed by standard extraction and purification techniques (e.g., chromatography) to isolate the deprotected product.

Conclusion

The selective deprotection of the Dde group using hydrazine is a robust and widely utilized method in chemical synthesis. By understanding the underlying mechanism, the principles of orthogonality, and the key reaction parameters, researchers can effectively employ this protocol for the synthesis of complex, site-specifically modified molecules. Careful attention to the procedural details and potential side reactions will ensure a successful and high-yielding deprotection.

References

  • Aapptec Peptides. (n.d.). Removal of Dde and ivDde Protecting Groups. Aapptec Technical Support Information Bulletin 1182. Retrieved from [Link]

  • Isle, R., et al. (2018). A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. Organic Letters. Retrieved from [Link]

  • Merck Millipore. (n.d.). Reagents for the synthesis of cyclic and modified peptides Novabiochem®. Retrieved from [Link]

  • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]

  • Psource. (2015). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Díaz-Mochón, J. J., et al. (2004). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA-Peptide Conjugates. Organic Letters. Retrieved from [https://pubs.acs.org/doi/10.1021/ol036503+]
  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2022, February 14). Is it possible to remove Dde protecting groups in aqueous phase? Retrieved from [Link]

  • ResearchGate. (2019, August 28). How to remove Dde protection in solution phase reaction? Retrieved from [Link]

  • Augustyns, K., et al. (1997). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Hydroxylamine Method for Dde Group Removal

Introduction: The Strategic Role of the Dde Protecting Group In the intricate field of peptide synthesis and bioconjugation, the ability to selectively mask and unmask functional groups is paramount. The 1-(4,4-dimethyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Dde Protecting Group

In the intricate field of peptide synthesis and bioconjugation, the ability to selectively mask and unmask functional groups is paramount. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial tool for the protection of primary amines, particularly the ε-amino group of lysine. Its stability to the acidolytic cleavage conditions used for Boc-based synthesis and, most notably, its orthogonality to the base-labile Fmoc group, allows for the synthesis of complex peptides with site-specific modifications.[1] Such modifications are essential for creating branched peptides, cyclic peptides, and peptides conjugated to molecules like fluorophores or cytotoxic drugs.

Traditionally, the removal of the Dde group has been accomplished using hydrazine.[1] However, hydrazine can also cleave the Fmoc group, limiting its orthogonality and requiring protection of the N-terminal amine with a group like Boc.[1] This limitation led to the development of a milder and more selective method for Dde deprotection utilizing hydroxylamine. This application note provides a detailed guide to the hydroxylamine-mediated Dde removal, offering researchers a robust protocol for achieving true orthogonality with Fmoc-based solid-phase peptide synthesis (SPPS).

The Chemical Rationale: Mechanism of Dde Removal

The removal of the Dde group by hydroxylamine is a nucleophilic cleavage reaction. The Dde group is an enamine, and its cleavage is initiated by the nucleophilic attack of hydroxylamine on the carbonyl group of the dimedone moiety.

The proposed mechanism proceeds as follows:

  • Nucleophilic Attack: The hydroxylamine molecule attacks one of the carbonyl carbons of the cyclohexanedione ring of the Dde group.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Ring Opening and Rearrangement: The intermediate undergoes a rearrangement, leading to the cleavage of the C-N bond that connects the Dde group to the lysine side chain.

  • Product Formation: This results in the liberation of the free amine on the peptide and the formation of a stable heterocyclic byproduct derived from the Dde group and hydroxylamine.

Dde_Deprotection_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Dde_Peptide Peptide-Lys(Dde) Nucleophilic_Attack Nucleophilic Attack on Carbonyl Carbon Dde_Peptide->Nucleophilic_Attack Hydroxylamine NH₂OH (Hydroxylamine) Hydroxylamine->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Formation Cleavage C-N Bond Cleavage Intermediate->Cleavage Rearrangement Deprotected_Peptide Peptide-Lys(NH₂) Cleavage->Deprotected_Peptide Byproduct Dde-Hydroxylamine Adduct Cleavage->Byproduct

Advantages of the Hydroxylamine Method

The primary advantage of using hydroxylamine for Dde removal is its orthogonality with the Fmoc group .[1] This allows for the selective deprotection of a lysine side chain while the N-terminal Fmoc group and other acid-labile side-chain protecting groups remain intact. This is particularly valuable for on-resin modifications of the lysine side chain.

Other advantages include:

  • Milder Reaction Conditions: The hydroxylamine method generally employs milder conditions compared to some alternative deprotection strategies.

  • High Efficiency: When optimized, the hydroxylamine method provides high yields of the deprotected product.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific peptide sequence, the resin used, and the scale of the synthesis.

Protocol 1: On-Resin Dde Deprotection in SPPS

This protocol is suitable for the selective removal of the Dde group from a peptide synthesized on a solid support using Fmoc chemistry.

Reagents and Materials:

  • Dde-protected peptide on resin

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Imidazole

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF) for washing

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the Dde-protected peptide-resin in DCM for 20-30 minutes, followed by washing with DMF.

  • Deprotection Solution Preparation: Prepare the deprotection solution by dissolving hydroxylamine hydrochloride (e.g., 1.8 M) and imidazole (e.g., 1.4 M) in NMP. Sonication can aid in dissolution.[2]

    • Scientist's Note: Imidazole acts as a base to neutralize the hydrochloride salt and to buffer the reaction mixture, maintaining an optimal pH for the deprotection.

  • Deprotection Reaction:

    • Drain the DMF from the resin.

    • Add the hydroxylamine/imidazole solution to the resin. A common solvent mixture is NMP/DCM (e.g., 1:1 or as specified in literature for your specific resin and peptide).[2] A typical volume is 10 mL per gram of resin.[1]

    • Agitate the mixture at room temperature for 1-3 hours.[1][2] Reaction time may need to be optimized.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of the deprotection reagents and byproducts.

    • Wash with DCM (2-3 times) and dry the resin if it is to be stored.

Monitoring the Reaction:

  • To confirm the completion of the deprotection, a small amount of resin can be cleaved and analyzed by HPLC-MS. The mass spectrum should show the complete disappearance of the Dde-protected peptide and the appearance of the deprotected product.

Protocol 2: Solution-Phase Dde Deprotection

This protocol is applicable for peptides that have been cleaved from the resin but still possess a Dde-protected lysine.

Reagents and Materials:

  • Dde-protected peptide

  • Hydroxylamine hydrochloride

  • Imidazole

  • Suitable solvent (e.g., NMP, DMF, or a mixture with DCM or acetonitrile)[3]

  • Reaction vessel

  • Stirring apparatus

  • HPLC-MS for analysis and purification

Procedure:

  • Peptide Dissolution: Dissolve the Dde-protected peptide in a suitable solvent. The choice of solvent will depend on the solubility of the peptide.

  • Reagent Addition: Add hydroxylamine hydrochloride and imidazole to the peptide solution. The molar excess of the deprotection reagents will need to be optimized, but a 10-50 fold excess is a reasonable starting point.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by HPLC-MS at regular intervals (e.g., every 30 minutes).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be isolated by precipitation with a non-solvent (e.g., diethyl ether) or by direct purification using reverse-phase HPLC.

Optimization of Reaction Parameters

The efficiency of Dde removal by hydroxylamine can be influenced by several factors. The following table summarizes key parameters and their potential impact.

ParameterRecommended RangeImpact and Considerations
Hydroxylamine Concentration 1.0 - 2.0 M in NMPHigher concentrations can increase the reaction rate, but may also lead to side reactions if not carefully controlled.
Imidazole Concentration 0.75 - 1.5 M in NMPActs as a base and buffer. The ratio to hydroxylamine hydrochloride is crucial for maintaining an optimal pH. A molar ratio of approximately 0.75:1 (imidazole:hydroxylamine HCl) is a good starting point.[1]
Solvent NMP, DMF, NMP/DCMNMP is a common solvent for dissolving the reagents.[1][2] The addition of DCM can improve resin swelling and reaction kinetics.[2]
Temperature Room TemperatureThe reaction is typically performed at room temperature. Elevated temperatures are generally not necessary and may increase the risk of side reactions.
Reaction Time 30 minutes - 3 hoursThe optimal time depends on the peptide sequence, resin, and steric hindrance around the Dde group.[1][2] Incomplete removal may necessitate longer reaction times or repeated treatments.

Optimization_Workflow Start Start: Dde-Protected Peptide Setup Prepare Deprotection Solution (Hydroxylamine/Imidazole in NMP) Start->Setup Reaction On-Resin or Solution-Phase Reaction at Room Temp Setup->Reaction Monitor Monitor Progress (HPLC-MS) Reaction->Monitor Decision Deprotection Complete? Monitor->Decision Wash Wash Resin (SPPS) or Work-up (Solution) Decision->Wash Yes Troubleshoot Troubleshoot: - Increase Reaction Time - Repeat Treatment - Adjust Reagent Concentration Decision->Troubleshoot No End End: Deprotected Peptide Wash->End Troubleshoot->Reaction

Best Practices and Troubleshooting

  • Dde vs. ivDde: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a more sterically hindered analogue of Dde and is therefore more stable to premature removal and migration. However, its removal, including with hydroxylamine, can be more challenging and may require longer reaction times or repeated treatments.

  • Incomplete Deprotection: If monitoring reveals incomplete removal of the Dde group, consider the following:

    • Extend Reaction Time: Allow the reaction to proceed for a longer duration.

    • Repeat the Treatment: After washing, subject the resin to a fresh batch of the deprotection solution.

    • Increase Reagent Concentration: A modest increase in the concentration of hydroxylamine and imidazole may be beneficial.

  • Dde Migration: While less of an issue with the hydroxylamine method compared to hydrazine in the presence of piperidine, the possibility of Dde migration to a free amine should be considered, especially in solution-phase deprotection.[3] Ensuring complete deprotection minimizes the presence of both protected and deprotected species that could lead to migration.

  • Safety Precautions: Hydroxylamine hydrochloride is a hazardous substance. It is corrosive, a skin sensitizer, and may be carcinogenic. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Do not handle the substance until all safety precautions have been read and understood.

Conclusion

The hydroxylamine method for Dde group removal represents a significant advancement in peptide chemistry, offering a highly selective and orthogonal approach that is fully compatible with Fmoc-based synthesis strategies. By understanding the underlying chemical principles and carefully optimizing the reaction parameters, researchers can effectively utilize this method to construct complex, site-specifically modified peptides for a wide range of applications in research, diagnostics, and therapeutics.

References

  • Jain, S., et al. (2018). A Tetra-Orthogonal Strategy for the Synthesis of PNA-Peptide Conjugates. Request PDF. [Link]

  • Biotage. (2023). Optimizing the removal of an ivDde protecting group. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]

  • Pentelute, B. L., et al. (2014). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. PMC. [Link]

  • Pifferi, C. (2019). Answer to "How to remove Dde protection in solution phase reaction?". ResearchGate. [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

  • Chhabra, S. R., et al. (1999). A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. PubMed. [Link]

  • Whaley, L. (2022). Answer to "Is it possible to remove Dde protecting groups in aqueous phase?". ResearchGate. [Link]

  • Kreutzer, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • The Royal Society of Chemistry. (2021). Selective Covalent Capture of Collagen Triple Helices with Minimal Protecting Group Strategy. The Royal Society of Chemistry. [Link]

  • Wintner, J. (2019). Answer to "How to remove Dde protecting group in solution?". ResearchGate. [Link]

Sources

Application

Fmoc-D-Orn(Dde)-OH in solid-phase peptide synthesis (SPPS)

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of Fmoc-D-Orn(Dde)-OH in solid-phase peptide synthesis (SPPS). It moves beyond a simpl...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of Fmoc-D-Orn(Dde)-OH in solid-phase peptide synthesis (SPPS). It moves beyond a simple recitation of protocols to explain the underlying chemical principles and strategic considerations necessary for the successful synthesis of complex peptides, such as branched and cyclic structures.

Introduction: The Strategic Advantage of Orthogonal Protection

Modern peptide synthesis often requires the creation of molecules with complex architectures far exceeding simple linear chains. The synthesis of branched peptides, cyclic peptides, and peptides conjugated to other molecules (like fluorophores or lipids) necessitates a sophisticated control over reactive sites within the growing peptide chain. This control is achieved through the use of orthogonal protecting groups—chemical moieties that can be selectively removed under distinct conditions without affecting other protecting groups or the peptide's linkage to the solid support.

Fmoc-D-Orn(Dde)-OH is a cornerstone building block for such advanced syntheses. It features two key protecting groups:

  • Fmoc (9-fluorenylmethoxycarbonyl): This group protects the α-amino group and is labile to basic conditions, typically a solution of piperidine in an organic solvent. This is the standard protecting group for the α-amine in the widely used Fmoc-SPPS methodology.[1][2][3]

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): This group protects the δ-amino group of the ornithine side chain. Crucially, the Dde group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin.[4][5] It can be selectively removed using a dilute solution of hydrazine or hydroxylamine.[6][7][8]

This "orthogonality" between the Fmoc and Dde groups allows for the selective deprotection of the ornithine side chain at any desired point in the synthesis, opening a gateway to site-specific modifications. The "D" configuration of the ornithine residue is a non-natural stereoisomer, often incorporated to increase proteolytic stability or to induce specific conformational constraints in the final peptide.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Fmoc-D-Orn(Dde)-OH is essential for its effective use in SPPS.

PropertyValue
Molecular Formula C₃₀H₃₄N₂O₆[4][9]
Molecular Weight 518.6 g/mol [4][9]
CAS Number 1419640-31-5[4]
Stereochemistry D-configuration (R)[4]
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and DCM
Storage Recommended at -20°C[4]

The Principle of Orthogonal Deprotection in SPPS

The strategic power of Fmoc-D-Orn(Dde)-OH is best illustrated by its role in a typical SPPS workflow. The following diagram outlines the logical steps involved in utilizing this building block for side-chain modification.

Orthogonal_SPPS_Workflow cluster_main_chain Main Peptide Chain Elongation cluster_side_chain Side-Chain Modification cluster_final Final Steps Start Resin-Bound Peptide (Free N-terminus) Incorp Couple Fmoc-D-Orn(Dde)-OH Start->Incorp Standard Coupling (e.g., HBTU/DIPEA) Fmoc_Dep_1 Fmoc Deprotection (20% Piperidine/DMF) Incorp->Fmoc_Dep_1 Elongate Continue Peptide Elongation Fmoc_Dep_1->Elongate Couple next Fmoc-AA-OH Dde_Dep Selective Dde Removal (2% Hydrazine/DMF) Elongate->Dde_Dep Synthesis of linear backbone complete Modification Couple Moiety to δ-Amino Group Dde_Dep->Modification Branching, Cyclization, or Labeling Final_Dep Final Deprotection & Cleavage from Resin Modification->Final_Dep TFA Cocktail Purify Purify Peptide Final_Dep->Purify

Caption: Orthogonal synthesis strategy using Fmoc-D-Orn(Dde)-OH.

This workflow demonstrates the core principle: the main peptide backbone is assembled using standard Fmoc chemistry. Once the linear sequence is complete, the δ-amino group of the ornithine residue is selectively unmasked by removing the Dde group, providing a unique reactive handle for further chemical transformations while the rest of the peptide remains fully protected.

Applications and Protocols

Synthesis of Branched Peptides

Branched peptides, where a second peptide chain is attached to the side chain of an amino acid in a parent chain, are of significant interest for developing vaccines, drug delivery systems, and multivalent ligands.[10][11]

  • Linear Peptide Synthesis: Assemble the main peptide chain on a suitable solid support (e.g., Rink Amide resin for a C-terminal amide) using standard automated or manual Fmoc-SPPS protocols.[12] Incorporate Fmoc-D-Orn(Dde)-OH at the desired branching point.

  • N-terminal Protection (Optional but Recommended): After the final Fmoc deprotection of the linear chain, protect the N-terminal α-amino group with a Boc group (using Boc-anhydride) to prevent its participation in subsequent reactions.[13] This ensures that branching occurs exclusively at the ornithine side chain.

  • Selective Dde Deprotection:

    • Wash the peptide-resin thoroughly with DMF (3 x 1 min).

    • Treat the resin with a solution of 2% hydrazine monohydrate in DMF.[8][12] Use a volume sufficient to swell the resin (approx. 10-15 mL per gram of resin).

    • Agitate the mixture gently for 3-5 minutes at room temperature.[8]

    • Drain the solution and repeat the hydrazine treatment two more times.[8]

    • Causality: Hydrazine acts as a nucleophile that attacks the Dde group, leading to its cleavage and the formation of a stable heterocyclic byproduct. Multiple short treatments are more effective and minimize potential side reactions compared to a single long incubation.[14]

  • Resin Washing: Wash the resin extensively with DMF (5-7 x 1 min) to remove all traces of hydrazine and the cleaved Dde byproduct. A wash with DCM can also be included.

  • Branch Synthesis: Synthesize the second peptide chain starting from the now-free δ-amino group of the ornithine residue using standard Fmoc-SPPS coupling cycles.

  • Final Cleavage and Deprotection: Once the branched peptide is fully assembled, cleave it from the resin and remove all remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).

While the hydrazine method is robust, it will also remove any Fmoc groups present.[6] A milder method that preserves the N-terminal Fmoc group involves using hydroxylamine.[8]

Reagent CocktailConditionsNotes
2% Hydrazine in DMF3 x 3-5 min, RTStandard method; also removes Fmoc groups.[8][13]
Hydroxylamine hydrochloride / Imidazole in NMP30-60 min, RTOrthogonal to Fmoc; ideal if N-terminal Fmoc needs to be retained for further on-resin modifications.[5][8]
Synthesis of Head-to-Side-Chain Cyclic Peptides

Cyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts.[15][16] Fmoc-D-Orn(Dde)-OH is instrumental in forming a lactam bridge between the peptide's C-terminus and the ornithine side chain.

  • Linear Peptide Synthesis: Assemble the linear peptide on a super acid-labile resin (e.g., 2-chlorotrityl chloride resin). This is critical because it allows the fully protected peptide to be cleaved from the resin while leaving the side-chain protecting groups intact. Incorporate Fmoc-D-Orn(Dde)-OH at the desired position.

  • Selective Dde Deprotection: Perform the Dde removal on the resin-bound peptide as described in section 4.1.

  • On-Resin Cyclization:

    • After Dde removal and thorough washing, perform an on-resin intramolecular coupling reaction.

    • Swell the resin in DMF. Add a high-potency coupling agent (e.g., HATU or PyBOP) and a non-nucleophilic base (e.g., DIPEA or collidine).[1]

    • Allow the reaction to proceed for 2-24 hours. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

    • Causality: The coupling agent activates the C-terminal carboxylic acid, which then reacts with the free δ-amino group of the ornithine side chain to form a stable amide (lactam) bond. Performing the cyclization on-resin promotes the desired intramolecular reaction by leveraging pseudo-dilution principles.

  • Final Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove the remaining protecting groups with a TFA cocktail as described previously.

Cyclization_Workflow A 1. Assemble Linear Peptide on 2-Cl-Trt Resin B 2. Selective Dde Removal (2% Hydrazine/DMF) A->B Fmoc-D-Orn(Dde)-OH incorporated C 3. On-Resin Cyclization (HATU/DIPEA) B->C Free δ-NH₂ on Orn D 4. Cleavage & Final Deprotection (TFA Cocktail) C->D Lactam bridge formed E Purified Cyclic Peptide D->E

Caption: Workflow for head-to-side-chain peptide cyclization.

Trustworthiness and Self-Validation

Every protocol must be a self-validating system. The success of these advanced syntheses hinges on careful monitoring and validation at critical junctures.

  • Monitoring Coupling Reactions: After each coupling step, perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction. A positive result (blue/purple beads) signifies an incomplete coupling, requiring a second coupling step.

  • Confirming Deprotection: The removal of both Fmoc and Dde groups can be quantitatively monitored. The fulvene adduct released during Fmoc deprotection has a strong UV absorbance around 301 nm. Similarly, the indazole derivative formed during hydrazine-mediated Dde cleavage is also chromophoric and can be monitored spectrophotometrically.[13]

  • Mass Spectrometry: The most definitive validation is mass spectrometry (MS). It is strongly recommended to cleave a small amount of peptide from the resin after key steps (e.g., after Dde removal and after the first amino acid coupling to the side chain) to confirm that the desired reaction has occurred and to verify the mass of the intermediate product.

Conclusion

Fmoc-D-Orn(Dde)-OH is a powerful and versatile tool in the arsenal of the modern peptide chemist. Its strategically designed orthogonal protection scheme provides a reliable method for introducing molecular complexity with a high degree of precision. By understanding the chemical principles behind its use and implementing robust in-process controls, researchers can confidently synthesize sophisticated branched and cyclic peptides for a wide range of applications in chemistry, biology, and medicine.

References

  • Vulcanchem. (n.d.). Fmoc-D-Orn(Dde)-OH - 1419640-31-5.
  • Aapptec Peptides. (n.d.). Fmoc-Orn(Dde)-OH [269062-80-8].
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Bachem. (n.d.). Fmoc-Orn(Dde)-OH.
  • White, P., & Offer, J. (2018). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 24(5), e3087.
  • Santa Cruz Biotechnology. (n.d.). Fmoc-Orn(Dde)-OH.
  • Wang, C. K., Clark, R. J., & Craik, D. J. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides.
  • ResearchGate. (n.d.). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates.
  • Miranda, L. P., & Mezo, A. R. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science, 100(2), 147-157.
  • Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Peptides.co. (n.d.). The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis.
  • Leiden University. (n.d.). Synthesis of cyclic peptides as bioconjugation platforms.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups.
  • ResearchGate. (n.d.). Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Unsymmetrically Branched Peptides.
  • Biotage. (2023). Optimizing the removal of an ivDde protecting group.

Sources

Method

On-Resin Side Chain Modification of D-Ornithine: A Comprehensive Guide for Peptide Chemists and Drug Development Professionals

Introduction: The Strategic Importance of D-Ornithine in Peptide Therapeutics In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, offering high specificity and potency...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of D-Ornithine in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, offering high specificity and potency with lower toxicity compared to small molecules. Within the peptide chemist's toolkit, the non-proteinogenic amino acid D-ornithine holds a privileged position. Its unique side chain, terminating in a primary amine, provides a versatile handle for a myriad of chemical modifications that can profoundly enhance the therapeutic properties of a peptide.[1] The incorporation of D-ornithine is pivotal for strategies such as lactam bridge formation to induce conformational constraints, thereby increasing stability and bioactivity, or for the attachment of labels, imaging agents, and drug conjugates.[1][2]

This application note provides a detailed, experience-driven guide to the on-resin modification of D-ornithine side chains within the framework of solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of orthogonal protection strategies, provide step-by-step protocols for common modifications like acylation and reductive amination, and discuss essential monitoring and analytical techniques. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the power of D-ornithine to create novel and effective peptide-based therapeutics.[3]

Core Principle: The Orthogonal Protection Strategy

The cornerstone of selective on-resin side chain modification is the concept of orthogonal protection. In the context of Fmoc-based SPPS, the α-amino group is temporarily protected by the base-labile Fmoc group, while side chains of other amino acids are typically protected by acid-labile groups (e.g., Boc, tBu). To modify the D-ornithine side chain, its δ-amino group must be masked with a protecting group that can be removed under conditions that leave all other protecting groups, and the resin linkage, intact.[1]

This "multi-dimensional" protection scheme allows for the precise demasking of a single reactive site on the peptide-resin, paving the way for targeted chemical elaboration. The choice of the orthogonal protecting group for the D-ornithine side chain is therefore a critical experimental decision.

G cluster_SPPS Fmoc-SPPS Cycle cluster_Ornithine D-Ornithine Side Chain Modification Peptide-Resin Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide-Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (e.g., HCTU/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Amino_Acid_Coupling->Peptide-Resin Selective_Deprotection Selective δ-NH2 Deprotection (e.g., 1-2% TFA for Mtt) On-Resin_Modification On-Resin Chemical Rxn (Acylation, Reductive Amination, etc.) Final_Cleavage Global Deprotection & Cleavage from Resin (e.g., TFA Cocktail) Modified_Peptide Modified_Peptide

Selection of Orthogonal Protecting Groups for D-Ornithine

The choice of protecting group dictates the deprotection conditions and overall synthetic strategy. Below is a comparison of commonly used orthogonal protecting groups for the D-ornithine side chain.

Protecting GroupChemical StructureDeprotection Reagent(s)Key Features & Scientist's Notes
Mtt (Methyltrityl)Trityl group with a methyl substituent1-3% TFA in DCM; HFIP/DCEExpertise: Highly acid-labile, allowing for very mild deprotection. The resulting trityl cation must be scavenged (e.g., with TIS) to prevent side reactions. Ideal for acid-sensitive peptides.
Alloc (Allyloxycarbonyl)Allyl-based carbamatePd(PPh₃)₄ / Phenylsilane in DCMTrustworthiness: Provides true orthogonality as it's removed by palladium catalysis, which is compatible with both acid- and base-labile groups. Requires careful exclusion of oxygen and sulfur-containing compounds which can poison the catalyst.
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Vinylogous ester of dimedone2-5% Hydrazine in DMFExperience: Base-labile but orthogonal to the piperidine-based Fmoc deprotection. Hydrazine can also cleave Fmoc, so the N-terminus should be protected (e.g., with Boc) prior to ivDde removal.
Azido (-N₃) Azide groupPhosphines (e.g., PMe₃)Authoritative Grounding: Offers bioorthogonal reactivity. The azide can be selectively reduced to an amine or used in "click chemistry" reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocols

The following protocols are presented as a comprehensive guide. Researchers should optimize conditions based on their specific peptide sequence and modification.

PART 1: Peptide Synthesis and Selective Deprotection

This section details the synthesis of a peptide containing Fmoc-D-Orn(Mtt)-OH and the subsequent selective deprotection of the Mtt group.

Materials and Reagents:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Orn(Mtt)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Mtt Deprotection Solution: 1% Trifluoroacetic acid (TFA), 2% Triisopropylsilane (TIS) in DCM (v/v/v). Prepare fresh.

  • Washing solvents: Methanol (MeOH)

  • Kaiser test kit

Protocol 1.1: Standard Fmoc-SPPS of D-Ornithine Containing Peptide

  • Resin Swelling: Swell Fmoc-Rink Amide resin (e.g., 0.1 mmol scale) in DMF in a peptide synthesis vessel for 1 hour.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain. Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling: In a separate vial, pre-activate the desired Fmoc-amino acid (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Take a small sample of resin beads, wash thoroughly with DMF and MeOH, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[4][5]

  • Washing: Wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence, incorporating Fmoc-D-Orn(Mtt)-OH at the desired position.

Protocol 1.2: Selective On-Resin Deprotection of the Mtt Group

  • Resin Preparation: After the final Fmoc-SPPS cycle, wash the peptide-resin with DCM (3 times) to prepare for the solvent change.

  • Mtt Cleavage: Add the freshly prepared Mtt Deprotection Solution (1% TFA, 2% TIS in DCM) to the resin (approx. 10 mL per gram of resin).

  • Reaction: Agitate the resin suspension gently. A yellow color in the solution indicates the release of the Mtt cation. The reaction is typically complete in 30-60 minutes. Perform two treatments of 30 minutes each for efficient removal.

  • Monitoring: To confirm completion, take a few beads, wash them, and add a drop of concentrated TFA. The absence of an immediate orange color indicates complete Mtt removal.

  • Washing: Filter the resin and wash thoroughly with DCM (3 times), MeOH (2 times), and finally DMF (5 times).

  • Neutralization: Wash the resin with 1% DIPEA in DMF (2 times) to neutralize any residual TFA and ensure the δ-amino group is a free base, ready for modification.

  • Final Wash: Wash the resin with DMF (3 times). The peptide-resin now has a selectively deprotected D-ornithine side chain.

PART 2: On-Resin Side Chain Modification

With the δ-amino group of D-ornithine exposed, various modifications can be performed. Here we detail two common procedures: acylation and reductive amination.

Protocol 2.1: Side Chain Acylation

This protocol attaches a carboxylic acid to the D-ornithine side chain, forming an amide bond.

  • Activation: In a separate vial, dissolve the carboxylic acid to be coupled (3-5 eq.) in DMF. Add a coupling reagent such as HCTU (2.9-4.9 eq.) and a base like DIPEA (6-10 eq.). Allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated carboxylic acid solution to the peptide-resin from Protocol 1.2. Agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates the complete acylation of the primary amine on the ornithine side chain.[4]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times). The resin is now ready for final cleavage or further modifications.

Protocol 2.2: Side Chain Reductive Amination

This two-step protocol forms a secondary amine by reacting the ornithine side chain with an aldehyde or ketone, followed by reduction.

  • Imine Formation: Dissolve the aldehyde or ketone (10-15 eq.) in a suitable solvent (e.g., 1% acetic acid in DMF). Add this solution to the peptide-resin from Protocol 1.2. Agitate for 1-2 hours to form the Schiff base (imine).

  • Reduction: Drain the reaction vessel. Add a solution of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (10 eq.), in a solvent mixture like DCM/MeOH or NMP. Agitate for 1-2 hours.

    • Scientist's Note: NaBH₃CN and STAB are preferred over the more reactive NaBH₄ as they are more stable under mildly acidic conditions and selectively reduce the imine in the presence of the carbonyl starting material.[6]

  • Monitoring: The completion of this reaction is more challenging to monitor with the Kaiser test as it detects primary amines. A TNBS (2,4,6-trinitrobenzenesulfonic acid) test can be used, which gives a red color for primary amines and an orange/yellow for secondary amines. Alternatively, a small-scale cleavage and LC-MS analysis can confirm the modification.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

G cluster_acylation Acylation Pathway cluster_reductive_amination Reductive Amination Pathway Start Peptide-Resin with Fmoc-D-Orn(Mtt)-OH Deprotect_Mtt Selective Mtt Deprotection (1% TFA / 2% TIS in DCM) Start->Deprotect_Mtt Free_Amine Resin with Free δ-NH2 on D-Ornithine Deprotect_Mtt->Free_Amine Activate_Acid Activate Carboxylic Acid (R-COOH + HCTU/DIPEA) Free_Amine->Activate_Acid Form_Imine React with Aldehyde (R-CHO) Free_Amine->Form_Imine Couple_Acid Couple to δ-NH2 Activate_Acid->Couple_Acid Acylated_Peptide Acylated D-Ornithine Side Chain Couple_Acid->Acylated_Peptide Reduce_Imine Reduce with NaBH3CN Form_Imine->Reduce_Imine Alkylated_Peptide Alkylated D-Ornithine Side Chain Reduce_Imine->Alkylated_Peptide

PART 3: Cleavage, Purification, and Analysis

Protocol 3.1: Final Cleavage and Deprotection

  • Preparation: After the on-resin modification and final washing, dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the remaining side chain protecting groups. A common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3.2: Purification and Analysis

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA.[7]

  • Analysis: Confirm the identity and purity of the modified peptide using liquid chromatography-mass spectrometry (LC-MS) to verify the expected mass change corresponding to the modification.[8][9] For example, the hydrolysis of an arginine residue to an ornithine results in a mass loss of 42.02 Da.[8]

Troubleshooting and Scientist's Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Mtt Deprotection Insufficient reaction time; deactivated TFA solution; hydrophobic peptide aggregation.Increase reaction time to 2x 1 hour. Always use freshly prepared deprotection solution. Consider adding a small amount of a chaotropic solvent like hexafluoroisopropanol (HFIP).
Positive Kaiser Test After Side Chain Coupling Steric hindrance from the peptide or coupling reagent; peptide aggregation.Double couple: repeat the coupling step with fresh reagents. Switch to a more potent coupling reagent like HATU. Perform the coupling at a slightly elevated temperature (e.g., 40°C) or in a different solvent like NMP. If the issue persists, cap the unreacted amines with acetic anhydride to prevent deletion byproducts.[4]
Low Yield of Modified Peptide Incomplete on-resin reaction; loss of peptide during workup.Confirm completion of on-resin steps with test cleavages and LC-MS analysis. Ensure efficient precipitation in cold ether and careful handling of the peptide pellet.
Side Reactions During Cleavage Scavengers are insufficient to trap reactive species generated from protecting groups.Tailor the cleavage cocktail to the peptide sequence. For example, add ethanedithiol (EDT) for peptides containing tryptophan.

Conclusion and Future Perspectives

The on-resin modification of the D-ornithine side chain is a powerful and versatile strategy in modern peptide science. By mastering the principles of orthogonal protection and optimizing reaction conditions, researchers can efficiently generate a vast array of modified peptides with tailored properties. This capability is crucial for advancing peptide-based drug discovery, from creating stabilized cyclic analogues to developing sophisticated antibody-drug conjugates. As peptide therapeutics continue to evolve, the strategic incorporation and modification of D-ornithine will undoubtedly play an integral role in the development of next-generation medicines.[3]

References

  • Hempel, A. W., et al. (2025). Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. ResearchGate. [Link]

  • Ohtake, A., et al. (2014). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PubMed Central. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • Montalbán-López, M., et al. (2025). Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26. ACS Synthetic Biology. [Link]

  • St. Amant, A. H., & Van Vranken, D. L. (2015). Residue-Specific Peptide Modification: A Chemist's Guide. PubMed Central. [Link]

  • Isom, D. G., et al. (2011). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. PubMed Central. [Link]

  • Khadse, S. (2014). Site-specific chemical modification procedures. SlideShare. [Link]

  • Bodanszky, M., & du Vigneaud, V. (1959). Synthesis of Arginine-Containing Peptides through Their Ornithine Analogs. Journal of the American Chemical Society. [Link]

  • van der Wouden, P. A., et al. (2021). Structural Studies Provide New Insights into the Role of Lysine Acetylation on Substrate Recognition by CARM1 and Inform the Des. Scholarly Publications Leiden University. [Link]

  • Ge, Y., et al. (2023). Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase. PubMed Central. [Link]

  • Kreutzer, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage. [Link]

  • van der Wouden, P. A., et al. (2021). Structural Studies Provide New Insights into the Role of Lysine Acetylation on Substrate Recognition by CARM1 and Inform the Design of Potent Peptidomimetic Inhibitors. PubMed Central. [Link]

  • Jensen, K. J., et al. (2009). Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes. National Center for Biotechnology Information. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Ornithine. HELIX Chromatography. [Link]

  • Hilpert, K., et al. (2006). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. PubMed Central. [Link]

Sources

Application

Application Note: Strategic Use of Fmoc-D-Orn(Dde)-OH for the Solid-Phase Synthesis of Side-Chain Lactam-Bridged Cyclic Peptides

Abstract Cyclic peptides offer significant advantages over their linear counterparts in drug development, including enhanced metabolic stability, improved receptor selectivity, and favorable conformational rigidity. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclic peptides offer significant advantages over their linear counterparts in drug development, including enhanced metabolic stability, improved receptor selectivity, and favorable conformational rigidity. The synthesis of these complex structures, however, necessitates a sophisticated and robust chemical strategy. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of Fmoc-D-Orn(Dde)-OH, a cornerstone building block for the synthesis of side-chain cyclized peptides via lactam bridge formation. We will delve into the underlying principles of orthogonal protection, provide step-by-step protocols for on-resin cyclization, and discuss the critical experimental parameters that ensure a successful synthesis.

Introduction: The Power of Orthogonal Protection in Peptide Chemistry

The synthesis of complex peptides, such as those with cyclic or branched architectures, hinges on the concept of orthogonal protecting groups.[1] An ideal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications of the peptide backbone or side chains.[1][2]

Fmoc-D-Orn(Dde)-OH is a prime example of a strategically protected amino acid derivative designed for such advanced applications.[3] It features two key protecting groups:

  • The Fmoc (9-fluorenylmethoxycarbonyl) group: Protecting the α-amino group, it is base-labile and typically removed using a solution of piperidine in N,N-dimethylformamide (DMF) during standard solid-phase peptide synthesis (SPPS).[1][3]

  • The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group: Protecting the δ-amino group of the ornithine side chain, the Dde group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for peptide cleavage from the resin.[2][3][4] It can be selectively cleaved using a mild solution of hydrazine in DMF.[2][4][5]

This orthogonality between the Fmoc and Dde groups is the linchpin for synthesizing side-chain cyclized peptides.[3] It allows for the construction of the linear peptide chain using standard Fmoc-SPPS, followed by the selective deprotection of the ornithine side chain to enable intramolecular cyclization.

The Strategic Workflow for On-Resin Cyclization

On-resin cyclization is a powerful technique that often leads to higher yields of cyclic peptides compared to solution-phase cyclization. By immobilizing the peptide on a solid support, intermolecular side reactions are minimized. The following workflow outlines the key stages of synthesizing a side-chain lactam-bridged cyclic peptide using Fmoc-D-Orn(Dde)-OH.

On_Resin_Cyclic_Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Finalization Cleavage & Purification Resin 1. Resin Selection & Loading Elongation 2. Linear Peptide Elongation (Fmoc Deprotection & Coupling Cycles) Resin->Elongation Boc_Protection 3. N-terminal Boc Protection Elongation->Boc_Protection Dde_Deprotection 4. Selective Dde Deprotection (Ornithine Side-Chain) Boc_Protection->Dde_Deprotection Lactam_Formation 6. Intramolecular Lactam Bridge Formation Dde_Deprotection->Lactam_Formation Asp_Glu_Activation 5. Side-Chain Carboxyl Activation (e.g., Asp or Glu) Asp_Glu_Activation->Lactam_Formation Cleavage 7. Cleavage from Resin & Global Deprotection Lactam_Formation->Cleavage Purification 8. Purification (e.g., RP-HPLC) Cleavage->Purification Analysis 9. Analysis (e.g., LC-MS) Purification->Analysis

Figure 1. A generalized workflow for the on-resin synthesis of side-chain cyclized peptides.

Detailed Protocols and Methodologies

Materials and Reagents
Reagent/MaterialRecommended Grade/TypePurpose
Fmoc-D-Orn(Dde)-OHPeptide synthesis gradeKey building block for cyclization
Other Fmoc-amino acidsPeptide synthesis gradeBuilding blocks for the linear sequence
ResinRink Amide or 2-Chlorotrityl Chloride ResinSolid support for peptide synthesis
Solvents (DMF, DCM)Peptide synthesis grade, amine-freeSolubilization and washing
Coupling Reagents (HBTU, HATU, DIC)Peptide synthesis gradeAmide bond formation
Base (DIPEA, NMM)Peptide synthesis gradeActivation and neutralization
Fmoc Deprotection Solution20% Piperidine in DMF (v/v)Removal of Fmoc group
Dde Deprotection Solution2-4% Hydrazine monohydrate in DMF (v/v)Selective removal of Dde group
N-terminal Protecting AgentBoc-anhydride (Boc₂O)Protection of N-terminus before Dde removal
Cleavage Cocktaile.g., 95% TFA, 2.5% TIS, 2.5% H₂OCleavage from resin and side-chain deprotection
Step-by-Step Synthesis Protocol

Step 1: Resin Preparation and First Amino Acid Coupling Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide for a C-terminal amide). Swell the resin in DMF and perform the coupling of the first Fmoc-protected amino acid according to standard protocols.

Step 2: Linear Peptide Elongation Synthesize the linear peptide sequence using automated or manual Fmoc-SPPS.[1] This involves iterative cycles of: a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus. b. Washing: Thoroughly wash the resin with DMF to remove piperidine and the Fmoc-adduct. c. Coupling: Couple the next Fmoc-amino acid using a suitable activating agent (e.g., HBTU/DIPEA). Incorporate Fmoc-D-Orn(Dde)-OH and an acidic amino acid (e.g., Fmoc-Asp(OtBu)-OH or Fmoc-Glu(OtBu)-OH) at the desired positions for the lactam bridge.

Step 3: N-terminal Boc Protection After the final coupling step and removal of the last Fmoc group, protect the N-terminal amine with a Boc group. This is crucial to prevent this amine from participating in the subsequent cyclization step.[5]

  • Procedure: Treat the peptide-resin with Boc-anhydride (3-5 equivalents) and DIPEA (3-5 equivalents) in DMF for 1-2 hours.

Step 4: Selective Dde Deprotection This is the key step that unmasks the ornithine side-chain for cyclization.

  • Standard Protocol: Treat the peptide-resin with a solution of 2% hydrazine monohydrate in DMF.[4][5] Perform this treatment multiple times (e.g., 3 x 3 minutes) to ensure complete removal.[5]

  • Caution: Hydrazine concentrations above 2% may lead to undesired side reactions, such as cleavage at Glycine residues.[5]

  • Alternative (Fmoc-compatible) Protocol: For specific applications where Fmoc protection needs to be maintained, a solution of hydroxylamine hydrochloride and imidazole in NMP can be used for Dde removal.[5][6]

Step 5: On-Resin Cyclization (Lactam Bridge Formation) With the δ-amino group of ornithine and the side-chain carboxyl group of Asp or Glu deprotected (the OtBu group is removed during the final cleavage), the lactam bridge can be formed.

  • Procedure: Swell the resin in DMF. Add a coupling reagent cocktail (e.g., HBTU/DIPEA or PyBOP/DIPEA, 3-5 equivalents) and allow the reaction to proceed for 4-24 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test on a small sample of beads).

Step 6: Cleavage and Global Deprotection Once cyclization is complete, cleave the peptide from the resin and remove all remaining side-chain protecting groups.

  • Procedure: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-4 hours. Precipitate the crude peptide in cold diethyl ether.

Step 7: Purification and Analysis Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7] Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS).[8][9][10]

Discussion: Causality and Self-Validation

The Criticality of Orthogonality

The success of this entire synthetic strategy is predicated on the orthogonality of the Fmoc, Dde, and Boc protecting groups. The Dde group's stability to piperidine is fundamental, as it ensures the ornithine side-chain remains protected throughout the assembly of the linear peptide.[2][3] Conversely, the stability of the Fmoc and other acid-labile side-chain protecting groups (like Boc and tBu) to the mild hydrazine treatment is equally important, preventing premature deprotection.[4]

Why On-Resin Cyclization?

Performing the cyclization step while the peptide is still attached to the solid support offers several advantages:

  • Pseudo-dilution Effect: The resin matrix isolates individual peptide chains, favoring intramolecular cyclization over intermolecular oligomerization.[11] This is particularly beneficial for forming medium-sized rings, which can be entropically disfavored.

  • Simplified Purification: Excess reagents used for the cyclization can be easily washed away from the resin-bound product, simplifying the subsequent purification of the cleaved peptide.

Potential Pitfalls and Mitigation Strategies
  • Dde Migration: Under certain conditions, particularly during Fmoc removal with piperidine, the Dde group has been observed to migrate from one amine to another (e.g., from a lysine side-chain to a free N-terminus).[12] While less common with the D-Ornithine derivative, it is a possibility. Using a more hindered protecting group like ivDde can mitigate this issue, though its removal may require harsher conditions.

  • Incomplete Cyclization: Steric hindrance or the formation of secondary structures in the peptide chain can impede cyclization. The choice of coupling reagent, reaction time, and temperature should be optimized for each specific sequence. Using potent coupling reagents like HATU or PyBOP can often drive the reaction to completion.

Conclusion

Fmoc-D-Orn(Dde)-OH is an invaluable tool for the synthesis of conformationally constrained cyclic peptides. Its unique orthogonal protecting group scheme allows for a reliable and efficient on-resin cyclization strategy. By understanding the chemical principles behind each step and adhering to the detailed protocols outlined in this note, researchers can confidently incorporate this versatile building block into their synthetic workflows to explore the vast potential of cyclic peptides in drug discovery and development.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups.
  • Augustijns, P., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. PubMed.
  • Vulcanchem. (n.d.). Fmoc-D-Orn(Dde)-OH - 1419640-31-5.
  • Cobb, S. L., et al. (2016). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. Organic & Biomolecular Chemistry, 14, 1211–1215.
  • Wang, L., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Ganesan, A. (1998). A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. PubMed.
  • Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Fmoc-Orn(Dde)-OH [269062-80-8].
  • Pifferi, C. (2019). How to remove Dde protection in solution phase reaction? ResearchGate.
  • Peptide Synthesis and Application. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer.
  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
  • Bachem. (2016). What are cyclic peptides?.
  • Ng, C., et al. (2019). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. PubMed Central.
  • Liskamp, R. M., et al. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. PubMed Central.
  • Burja, B., et al. (n.d.). Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. ResearchGate.
  • Danishefsky, S. J., & Shue, Y.-K. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Royal Society of Chemistry.

Sources

Method

Application Notes and Protocols: Incorporating Fmoc-D-Orn(Dde)-OH into Peptide Sequences

Introduction: The Strategic Advantage of Orthogonal Protection in Complex Peptide Synthesis In the intricate field of peptide science, the synthesis of complex, multi-functional peptides is paramount for advancements in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Orthogonal Protection in Complex Peptide Synthesis

In the intricate field of peptide science, the synthesis of complex, multi-functional peptides is paramount for advancements in drug discovery, diagnostics, and materials science. The ability to introduce site-specific modifications, create branched structures, or induce cyclization requires a sophisticated level of chemical control. This is achieved through the use of an orthogonal protection strategy in Solid Phase Peptide Synthesis (SPPS).[1][2] At the heart of this strategy are specialized amino acid derivatives, among which Fmoc-D-Orn(Dde)-OH stands out as a cornerstone for advanced peptide design.[3][4]

Fmoc-D-Orn(Dde)-OH is a D-configured ornithine derivative where the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain δ-amino group is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group.[4] This dual-protection scheme is the key to its utility. The Fmoc group is cleaved under standard basic conditions (e.g., piperidine) to allow for linear peptide chain elongation, while the Dde group is stable to these conditions but can be selectively removed using a different chemical trigger, most commonly a dilute solution of hydrazine or hydroxylamine.[3][5] This orthogonality allows for the selective deprotection and subsequent modification of the ornithine side-chain while the peptide remains anchored to the solid support and other protecting groups remain intact.[2]

This guide provides a comprehensive overview of the principles and protocols for the effective incorporation and utilization of Fmoc-D-Orn(Dde)-OH in peptide synthesis, empowering researchers to construct sophisticated peptide architectures with precision and confidence.

The Chemistry of Control: Understanding the Dde Protecting Group

The Dde group's efficacy lies in its unique chemical reactivity, which is distinct from the Fmoc and acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) that form the basis of the most common SPPS strategies.[1]

Mechanism of Dde Removal: The cleavage of the Dde group is typically achieved by nucleophilic attack by hydrazine. The reaction proceeds through the formation of a stable hydrazide-adduct, which then undergoes cyclization to release the free amine and a chromophoric indazole derivative. This by-product can be monitored spectrophotometrically to track the progress of the deprotection reaction.

Orthogonality in Practice: The stability of the Dde group to the piperidine used for Fmoc removal and the strong acids (like trifluoroacetic acid, TFA) used for final cleavage and removal of other side-chain protecting groups is fundamental to its application. This allows for a multi-step synthetic route on the solid phase, as illustrated below.

Orthogonal_Strategy cluster_SPPS Solid Phase Peptide Synthesis (SPPS) Workflow cluster_SideChain_Mod Side-Chain Modification Start Resin-Bound Peptide with Fmoc-D-Orn(Dde)-OH Fmoc_Deprotection Treat with Piperidine Start->Fmoc_Deprotection Remove α-N-Fmoc Elongation Couple next Fmoc-AA-OH Fmoc_Deprotection->Elongation Repeat Repeat for Linear Sequence Elongation->Repeat Repeat->Fmoc_Deprotection Yes Dde_Deprotection Selective Dde Removal (e.g., 2% Hydrazine in DMF) Repeat->Dde_Deprotection No, linear sequence complete Free_Amine Free δ-Amino Group on Ornithine Side-Chain Dde_Deprotection->Free_Amine Modification Couple Moiety of Interest (e.g., Peptide, Fluorophore, Biotin) Free_Amine->Modification Final_Peptide Resin-Bound Branched/ Modified Peptide Modification->Final_Peptide

Caption: Orthogonal workflow for side-chain modification using Fmoc-D-Orn(Dde)-OH.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-D-Orn(Dde)-OH into a Peptide Sequence via SPPS

This protocol outlines the standard procedure for incorporating Fmoc-D-Orn(Dde)-OH into a growing peptide chain on a solid support.

1. Materials and Reagents:

  • Fmoc-D-Orn(Dde)-OH

  • Appropriate solid-phase resin (e.g., Rink Amide, Wang)

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents: e.g., HBTU/HOBt or DIC/Oxyma

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing solvents: DMF, DCM, Isopropanol

2. Standard SPPS Cycle for Incorporation: This assumes the synthesis is proceeding from the C-terminus to the N-terminus.[1][6]

  • Step 1: Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Step 2: Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Step 3: Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fluorenyl-dibenzofulvene adduct.

  • Step 4: Coupling of Fmoc-D-Orn(Dde)-OH:

    • Pre-activate Fmoc-D-Orn(Dde)-OH (3-5 equivalents relative to resin loading) with your chosen coupling reagents (e.g., HBTU/DIPEA) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Step 5: Washing: Wash the resin with DMF (3-5 times), DCM (2-3 times), and DMF (2-3 times) to remove excess reagents and by-products.

  • Step 6: Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Step 7: Capping (Optional): To permanently block any unreacted free amines, treat the resin with an acetic anhydride/DIPEA solution in DMF.

  • Step 8: Continuation: Repeat the cycle from Step 2 for the subsequent amino acid in the sequence.

Protocol 2: Selective On-Resin Deprotection of the Dde Group

This protocol details the selective removal of the Dde group to expose the ornithine side-chain amine for further modification.

1. Critical Prerequisite:

  • Ensure the linear peptide synthesis is complete or has progressed beyond the Fmoc-D-Orn(Dde)-OH residue.

  • The N-terminal α-amino group of the peptide should ideally be protected (either with Fmoc if further elongation is planned, or with a Boc group if this is the final on-resin step before cleavage) to prevent side reactions.[5] Standard hydrazine treatment will also remove the Fmoc group.[7][8]

2. Reagents:

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

3. Deprotection Procedure:

  • Step 1: Resin Preparation: Wash the fully assembled, resin-bound peptide with DMF (3-5 times).

  • Step 2: Deprotection Cocktail: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. Causality Note: A 2% concentration is generally sufficient and minimizes potential side reactions. Higher concentrations (up to 10%) may be required for difficult sequences but increase the risk of side reactions like peptide backbone cleavage at Glycine residues.[5][9]

  • Step 3: Treatment: Add the 2% hydrazine/DMF solution to the resin (use approximately 25 mL per gram of resin) and agitate at room temperature.[5]

  • Step 4: Reaction Time: Allow the reaction to proceed. A typical treatment involves 3 repetitions of 3-10 minutes each.[5][10] The reaction can be monitored by taking a small aliquot of the supernatant and measuring its absorbance, as the indazole by-product is chromophoric.

  • Step 5: Washing: After the final hydrazine treatment, thoroughly wash the resin with DMF (5-7 times) to completely remove all traces of hydrazine and the reaction by-products.

  • Step 6: Verification: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of the newly liberated primary amine on the ornithine side-chain. The resin beads should turn a deep blue.

4. Post-Deprotection: The resin is now ready for the next step, which could be:

  • Coupling of another amino acid or peptide to create a branched structure.[3]

  • Attachment of a reporter molecule (e.g., biotin, fluorophore).

  • On-resin cyclization with the N-terminus or another side-chain.

Dde_Removal_Mechanism cluster_main Dde Deprotection with Hydrazine Resin_Peptide Resin-Peptide-Orn(Dde) Hydrazine + 2% H₂NNH₂ in DMF Intermediate Hydrazine Adduct (Intermediate) Hydrazine->Intermediate Nucleophilic Attack Free_Amine Resin-Peptide-Orn(NH₂) Intermediate->Free_Amine Cyclization & Release Byproduct + Indazole By-product (Chromophoric)

Caption: Simplified schematic of Dde group removal by hydrazine.

Data and Considerations for Experimental Design

ParameterRecommended ConditionRationale & Key ConsiderationsPotential Issues
Dde Removal Reagent 2% Hydrazine in DMFEffective and widely documented. The indazole by-product allows for spectrophotometric monitoring.Can also remove Fmoc groups.[7][8] May cause side reactions at higher concentrations.[5]
Hydroxylamine/Imidazole in NMPOffers orthogonality with the Fmoc group, allowing Dde removal without deprotecting the N-terminus.[5][11]May be less efficient than hydrazine for some sequences.
Dde Removal Time 3 x 3-10 minutesMultiple short treatments are generally more effective than a single long one for ensuring complete removal.[5]Incomplete removal if time is too short; potential for side reactions with prolonged exposure.
Monitoring Kaiser Test (Qualitative)Simple, rapid colorimetric test to confirm the presence of free primary amines after deprotection.Does not quantify the extent of deprotection.
HPLC/MS of cleaved test sampleQuantitative method to confirm complete deprotection and assess purity.Requires cleavage of a small sample from the resin; more time-consuming.
Dde Migration N/ADde can migrate from one amine to another (e.g., from a Lys side-chain to an unprotected N-terminus) during piperidine treatment.[12]Use of the more sterically hindered ivDde group can mitigate this issue.[5] Shortened Fmoc deprotection times can also help.[12]

Conclusion: Enabling Advanced Peptide Architectures

Fmoc-D-Orn(Dde)-OH is a powerful tool in the arsenal of the peptide chemist. Its value is derived directly from the robust orthogonality of the Dde protecting group, which provides a gateway to site-specific modifications that are inaccessible through standard linear synthesis. By understanding the underlying chemical principles and adhering to validated protocols for its incorporation and selective deprotection, researchers can confidently design and execute the synthesis of complex branched peptides, cyclized structures, and peptide conjugates for a wide array of applications in science and medicine.

References

  • Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. ResearchGate. Available at: [Link]

  • Fmoc-Orn(Dde)-OH [269062-80-8]. Aapptec Peptides. Available at: [Link]

  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • c4ob00297k1.pdf. The Royal Society of Chemistry. Available at: [Link]

  • Novabiochem®. Merck Millipore. Available at: [Link]

  • A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. Edinburgh Research Explorer. Available at: [Link]

  • The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Optimizing the removal of an ivDde protecting group. Biotage. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. PubMed. Available at: [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]

Sources

Application

A Step-by-Step Guide to the Efficient Coupling of Fmoc-D-Orn(Dde)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed, step-by-step guide for the successful coupling...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, step-by-step guide for the successful coupling of Fmoc-D-Orn(Dde)-OH in solid-phase peptide synthesis (SPPS). Fmoc-D-Orn(Dde)-OH is a critical building block for the synthesis of complex peptides, including branched and cyclic structures, due to its orthogonal protecting group strategy. This guide delves into the underlying chemical principles, provides field-proven protocols for coupling, monitoring, and deprotection, and offers troubleshooting advice to overcome common challenges. The protocols and technical discussions herein are designed to equip researchers with the necessary knowledge to confidently and efficiently incorporate this versatile amino acid derivative into their peptide synthesis workflows.

Introduction: The Strategic Advantage of Fmoc-D-Orn(Dde)-OH

In the realm of peptide chemistry, the ability to selectively modify a peptide chain at a specific site is paramount for the development of novel therapeutics and research tools. Fmoc-D-Orn(Dde)-OH, a D-ornithine derivative, offers a powerful solution for such precise modifications. Its strategic value lies in the orthogonal protection of its two amino groups: the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the δ-amino group of the side chain is protected by the hydrazine- or hydroxylamine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group.[1] This orthogonality allows for the selective deprotection of the side chain while the peptide remains anchored to the solid support and the N-terminus is still protected, enabling the synthesis of branched peptides, cyclic peptides, and peptides with site-specific conjugations.[2]

This guide will provide a comprehensive walkthrough of the entire process, from the initial coupling of Fmoc-D-Orn(Dde)-OH to the selective deprotection of the Dde group, ensuring a high rate of success for your synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the properties of Fmoc-D-Orn(Dde)-OH is fundamental to its successful application.

PropertyValue
Molecular Formula C₃₀H₃₄N₂O₆
Molecular Weight 518.61 g/mol
Appearance White to off-white powder
Solubility Moderately soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).
Storage Store at -20°C for long-term stability.

The Coupling Workflow: A Visual Overview

The following diagram illustrates the key stages in the incorporation of Fmoc-D-Orn(Dde)-OH into a growing peptide chain on a solid support.

coupling_workflow Resin Resin with free N-terminal amine Deprotection Fmoc Deprotection (if applicable) Resin->Deprotection 1. Activation Activation of Fmoc-D-Orn(Dde)-OH Deprotection->Activation 2. Coupling Coupling to Resin Activation->Coupling 3. Monitoring Monitoring with Kaiser Test Coupling->Monitoring 4. Washing Washing Monitoring->Washing 5. Next_Cycle Proceed to Next Coupling Cycle Washing->Next_Cycle 6a. Dde_Deprotection Selective Dde Deprotection Washing->Dde_Deprotection 6b.

Caption: General workflow for Fmoc-D-Orn(Dde)-OH coupling.

Detailed Experimental Protocols

Materials and Reagents
  • Fmoc-D-Orn(Dde)-OH

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang resin) with a free amino group

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF for Fmoc deprotection

  • Coupling Reagents (choose one):

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Base (for HBTU/HATU):

    • N,N-Diisopropylethylamine (DIPEA)

    • 2,4,6-Collidine

  • Additive (for DIC):

    • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • Kaiser Test Reagents:

    • Solution A: 5 g ninhydrin in 100 mL ethanol

    • Solution B: 80 g phenol in 20 mL ethanol

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Dde Deprotection Reagents (choose one):

    • Hydrazine monohydrate, 2% (v/v) in DMF

    • Hydroxylamine hydrochloride and imidazole in NMP/DCM

  • Acetic anhydride (for capping)

  • Methanol (MeOH)

  • Peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Protocol 1: Coupling of Fmoc-D-Orn(Dde)-OH using HBTU/DIPEA

This protocol is a robust and widely used method for coupling amino acids in Fmoc-SPPS.

1. Resin Preparation:

  • Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • If the N-terminus of the peptide-resin is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. Activation of Fmoc-D-Orn(Dde)-OH:

  • In a separate vial, dissolve 3-4 equivalents of Fmoc-D-Orn(Dde)-OH and 2.9-3.9 equivalents of HBTU in DMF.

  • Add 6-8 equivalents of DIPEA to the solution.

  • Allow the activation to proceed for 1-2 minutes at room temperature. The solution may change color.

3. Coupling Reaction:

  • Add the activated Fmoc-D-Orn(Dde)-OH solution to the washed and deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended.

4. Monitoring the Coupling Reaction:

  • After the coupling time, take a small sample of the resin beads (10-20 beads) and wash them thoroughly with DMF and then ethanol.

  • Perform a Kaiser test (see Protocol 3) to check for the presence of free primary amines.

5. Post-Coupling Washing:

  • Once the Kaiser test is negative (indicating complete coupling), drain the reaction solution.

  • Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection and coupling cycle.

Expert Insight: The use of equivalents is based on the initial loading of the resin. For example, for a resin with a loading of 0.5 mmol/g, using 1 gram of resin would mean starting with 0.5 mmol of free amines. Therefore, 3 equivalents of the amino acid would be 1.5 mmol.

Protocol 2: Monitoring the Coupling Reaction with the Kaiser Test

The Kaiser test is a highly sensitive qualitative test for the presence of primary amines.[3]

1. Reagent Preparation:

  • Solution A: 5 g ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001M KCN in 98 mL of pyridine.

2. Test Procedure:

  • Place a few washed resin beads in a small glass test tube.

  • Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.

3. Interpretation of Results:

  • Intense Blue Beads and/or Solution: Incomplete coupling. Free primary amines are present.

  • Yellow or Colorless Beads and Solution: Complete coupling. No free primary amines are detected.

  • Reddish-Brown Beads: This is typical for the N-terminal proline and is not applicable here.

Protocol 3: Selective Deprotection of the Dde Group

The selective removal of the Dde group unveils the side-chain amine for further modification. Two common methods are presented below.

This is the traditional and rapid method for Dde removal.

1. Preparation:

  • Ensure the N-terminus of the peptide is protected (e.g., with an Fmoc or Boc group).

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

2. Deprotection Reaction:

  • Wash the peptide-resin with DMF.

  • Add the 2% hydrazine solution to the resin and agitate at room temperature.

  • The reaction is typically performed in 3 treatments of 3-10 minutes each.

3. Washing:

  • After the final treatment, thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine. The resin now has a free δ-amino group on the ornithine side chain, ready for subsequent reactions.

Causality: Hydrazine acts as a nucleophile that attacks the Dde group, leading to its cleavage from the amine.[4]

This method is preferred when the peptide contains other functionalities that might be sensitive to hydrazine.

1. Reagent Preparation:

  • Prepare a solution of hydroxylamine hydrochloride (e.g., 0.5-1 M) and imidazole (e.g., 0.5-1 M) in a mixture of NMP and DCM (e.g., 1:1 v/v).

2. Deprotection Reaction:

  • Wash the peptide-resin with the NMP/DCM solvent mixture.

  • Add the hydroxylamine/imidazole solution to the resin and agitate at room temperature for 1-2 hours.

3. Washing:

  • After the reaction, wash the resin thoroughly with the NMP/DCM solvent mixture, followed by DMF and DCM.

Troubleshooting Common Challenges

Problem Possible Cause(s) Recommended Solution(s)
Positive Kaiser Test after Coupling - Incomplete coupling due to steric hindrance.- Aggregation of the peptide chain.- Perform a double coupling: Repeat the coupling protocol (activation and reaction) with fresh reagents.- Increase coupling time: Extend the reaction time to 4-6 hours or overnight.- Use a more potent coupling reagent: Switch from HBTU to HATU.- Change the solvent: Use NMP instead of DMF, as it can disrupt secondary structures.
Dde Group Migration The Dde group can migrate from the δ-amino group of ornithine to a free α-amino group of another residue during Fmoc deprotection with piperidine.- Use DBU for Fmoc deprotection: Instead of 20% piperidine, use a solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF for Fmoc removal. This has been shown to minimize Dde migration.[5]
Low Yield of Branched Peptide - Inefficient coupling to the deprotected ornithine side chain.- Steric hindrance from the peptide backbone.- Ensure complete Dde deprotection: Monitor the deprotection reaction if possible (e.g., by LC-MS analysis of a cleaved sample).- Use a longer spacer: If conjugating a large molecule, consider introducing a spacer arm to the ornithine side chain to reduce steric hindrance.

Logical Relationships in the Coupling Process

The success of the coupling reaction is a cascade of dependent events.

logical_relationships A Complete Fmoc Deprotection B Thorough Washing A->B C Efficient Activation of Fmoc-D-Orn(Dde)-OH B->C D Sufficient Coupling Time C->D E Successful Coupling (Negative Kaiser Test) D->E

Caption: Interdependencies for successful coupling.

Conclusion

The incorporation of Fmoc-D-Orn(Dde)-OH into a peptide sequence is a powerful technique for accessing complex peptide architectures. By understanding the principles of orthogonal protection and following robust, well-vetted protocols, researchers can confidently utilize this versatile building block. Careful monitoring of the coupling reaction with the Kaiser test and the selection of the appropriate Dde deprotection method are crucial for achieving high yields and purity. This guide provides the foundational knowledge and practical steps to empower scientists in their pursuit of novel and impactful peptide-based discoveries.

References

  • Aapptec Peptides. (n.d.). Fmoc-Orn(Dde)-OH [269062-80-8]. Retrieved from [Link]

  • Augustyns, K., et al. (1997). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 49(2), 137-143.
  • ResearchGate. (n.d.). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

Sources

Method

Application Note &amp; Protocols: Leveraging Fmoc-D-Orn(Dde)-OH for the Synthesis of Diverse Peptide Libraries

Abstract The generation of peptide libraries is a cornerstone of modern drug discovery and chemical biology, enabling the high-throughput screening of vast chemical space to identify novel ligands, inhibitors, and therap...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The generation of peptide libraries is a cornerstone of modern drug discovery and chemical biology, enabling the high-throughput screening of vast chemical space to identify novel ligands, inhibitors, and therapeutic leads. A key challenge in library synthesis is the introduction of molecular diversity in a controlled and systematic manner. This application note provides a comprehensive guide to the use of Fmoc-D-Orn(Dde)-OH, a strategically protected, non-proteinogenic amino acid, for the creation of complex and diverse peptide libraries. We will delve into the principles of orthogonal protection, provide detailed, field-proven protocols for solid-phase peptide synthesis (SPPS), and illustrate workflows for generating branched and side-chain-modified peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their peptide synthesis capabilities.

Introduction: The Power of Orthogonal Chemistry in Peptide Library Design

The potency and specificity of peptide-based therapeutics are often dictated by their three-dimensional structure and the chemical nature of their constituent amino acid side chains. Combinatorial peptide libraries, which consist of a large number of distinct but related peptide sequences, are invaluable tools for exploring structure-activity relationships.[1][2] The synthesis of such libraries, however, necessitates a robust and flexible chemical strategy.

The concept of "orthogonal" protecting groups is fundamental to this endeavor.[3][4] An ideal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific modification of a growing peptide chain.[3] The standard Fmoc/tBu strategy in SPPS is a prime example of a bis-orthogonal approach, where the base-labile Fmoc group is used for temporary α-amino protection, and acid-labile tert-butyl (tBu)-based groups protect reactive side chains.[5]

To introduce additional layers of complexity and diversity, a third orthogonal protecting group is often required. This is where Fmoc-D-Orn(Dde)-OH emerges as a powerful building block.[6] This molecule features:

  • An Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amino group, which is cleaved by a base (e.g., piperidine).[7]

  • A Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group on the δ-amino side chain, which is stable to the basic conditions used for Fmoc removal and the acidic conditions for final cleavage, but can be selectively removed using hydrazine or hydroxylamine.[7][8]

  • A D-ornithine scaffold, which introduces a non-natural stereocenter, potentially increasing proteolytic stability and offering unique conformational constraints.

This tri-orthogonal protection scheme allows for the construction of a linear peptide backbone, followed by the selective deprotection of the ornithine side chain for further chemical elaboration, such as branching or the attachment of small molecules, fluorophores, or other reporter tags.[8][9]

Chemical Properties and Handling of Fmoc-D-Orn(Dde)-OH

A thorough understanding of the physicochemical properties of Fmoc-D-Orn(Dde)-OH is crucial for its effective use in peptide synthesis.

PropertyValueReference
Molecular Formula C₃₀H₃₄N₂O₆[6]
Molecular Weight 518.6 g/mol [6]
CAS Number 1419640-31-5[6]
Stereochemistry D-configuration (R)[6]
Appearance White to off-white solid
Storage -20°C, desiccated[6]

Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling Fmoc-D-Orn(Dde)-OH.[10] Work should be conducted in a well-ventilated fume hood to avoid inhalation of the fine powder.[10]

Experimental Protocols: A Step-by-Step Guide to Library Synthesis

The following protocols provide a detailed methodology for the synthesis of a peptide library using Fmoc-D-Orn(Dde)-OH. These protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS).[11][12]

General SPPS Workflow

The synthesis begins with the attachment of the first Fmoc-protected amino acid to a solid support (resin). The peptide chain is then elongated in a stepwise manner through cycles of Fmoc deprotection and coupling of the next amino acid.

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat Repeat->Deprotection1 Dde_Deprotection Selective Dde Deprotection Repeat->Dde_Deprotection Side_Chain_Mod Side-Chain Modification (Library Diversification) Dde_Deprotection->Side_Chain_Mod Final_Cleavage Final Cleavage & Global Deprotection Side_Chain_Mod->Final_Cleavage

Figure 1: General workflow for solid-phase peptide synthesis incorporating Fmoc-D-Orn(Dde)-OH for library generation.

Protocol 1: Synthesis of the Linear Peptide Backbone

This protocol describes the assembly of the linear peptide sequence on a solid support up to the point of Dde deprotection.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-D-Orn(Dde)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HBTU (3.8 equivalents) and HOBt (4 equivalents) in DMF. Add DIPEA (8 equivalents) and allow to react for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.[11]

    • Monitoring the Coupling: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-D-Orn(Dde)-OH at the desired position.

Protocol 2: Selective Deprotection of the Dde Group

This protocol details the removal of the Dde protecting group from the ornithine side chain while the peptide remains attached to the resin and other protecting groups are intact.

Materials:

  • Peptidyl-resin from Protocol 1

  • Hydrazine monohydrate, 2% (v/v) in DMF

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Wash the peptidyl-resin with DMF (3 times).

  • Dde Cleavage:

    • Add the 2% hydrazine in DMF solution to the resin.

    • Agitate for 3-5 minutes.[7][8]

    • Drain the solution.

    • Repeat the hydrazine treatment 2-3 more times until deprotection is complete.

    • Monitoring the Deprotection: The progress of the reaction can be monitored by spectrophotometry, as the cleavage by-product absorbs strongly.[8]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine. Wash with DCM (3 times) and then DMF (3 times). The resin now has a free primary amine on the D-ornithine side chain, ready for modification.

Protocol 3: Side-Chain Modification for Library Diversification

With the δ-amino group of the D-ornithine residue deprotected, a variety of chemical moieties can be introduced to generate a library of compounds. The "split-and-mix" (or "split-and-pool") synthesis strategy is a powerful method for creating large combinatorial libraries.[2][13]

Split_and_Mix cluster_reactions Parallel Reactions Start Resin with deprotected D-Orn side chain Split Split resin into N portions Start->Split R1 React with Building Block A Split->R1 R2 React with Building Block B Split->R2 R_N ... React with Building Block N Split->R_N Pool Pool all resin portions R1->Pool R2->Pool R_N->Pool Final Library of peptides with diverse side chains Pool->Final

Figure 2: The "split-and-mix" workflow for diversifying the D-ornithine side chain.

Procedure (Example: Acylation with a Library of Carboxylic Acids):

  • Split the Resin: Divide the resin from Protocol 2 into equal portions in separate reaction vessels.

  • Parallel Coupling: To each portion, add a different carboxylic acid (or other building block) using the coupling conditions described in Protocol 1, step 3. This will acylate the free amine of the D-ornithine side chain.

  • Pool the Resin: After the coupling reactions are complete and the resin has been thoroughly washed, combine all portions back into a single vessel.

The pooled resin now contains a library where each bead carries a peptide with a different modification on the D-ornithine side chain. This process can be repeated to add further diversity.

Protocol 4: Final Cleavage and Purification

The final step is to cleave the peptides from the resin and remove all remaining side-chain protecting groups.

Materials:

  • Peptidyl-resin library

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Purification and Analysis:

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • The crude peptide library can be analyzed and purified using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[14][15]

Characterization of Peptide Libraries

Analyzing the composition and purity of a peptide library is a complex but essential task. Key analytical techniques include:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weights of the library components.[14]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the library.

  • Amino Acid Analysis (AAA): To confirm the amino acid composition of the library members.[16]

  • Sequencing: For "one-bead-one-compound" libraries, individual beads can be isolated and the peptide sequence determined.[17]

Algorithms and specialized software can be employed to analyze the large datasets generated from library screening and identify patterns or "motifs" in the sequences of active peptides.[18][19]

Conclusion

Fmoc-D-Orn(Dde)-OH is a versatile and powerful tool for the synthesis of complex peptide libraries. Its unique orthogonal protection scheme provides a gateway to a vast array of chemical diversity, enabling the creation of branched, cyclic, and functionalized peptides.[9][20] By following the detailed protocols outlined in this application note, researchers can confidently incorporate this valuable building block into their synthetic workflows, accelerating the discovery of novel peptide-based therapeutics and research tools.

References

  • Aapptec Peptides. (n.d.). Fmoc-Orn(Dde)-OH [269062-80-8]. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
  • Woll-Bio. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • JPT. (n.d.). Peptide Characterization & Analytics. Retrieved from [Link]

  • ResearchGate. (n.d.). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • RSC Publishing. (2024). Evolution of branched peptides as novel biomaterials. Retrieved from [Link]

  • ACS Publications. (2018). A General Method for Designing Combinatorial Peptide Libraries Decodable by Amino Acid Analysis. Retrieved from [Link]

  • ACS Publications. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. Retrieved from [Link]

  • ACS Publications. (2013). Standardizing and Simplifying Analysis of Peptide Library Data. Retrieved from [Link]

  • PubMed Central. (2014). Combinatorial Peptide Libraries: Mining for Cell-Binding Peptides. Retrieved from [Link]

  • PubMed. (2000). Strategies for the synthesis of labeled peptides. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2016). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. Retrieved from [Link]

  • University of Leeds. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. Retrieved from [Link]

  • ACS Publications. (2022). Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper. Retrieved from [Link]

  • MDPI Encyclopedia. (2020). Combinatorial Peptide Library. Retrieved from [Link]

  • PubMed. (2013). Standardizing and simplifying analysis of peptide library data. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Polaris Peptides. (n.d.). Advanced Analytical Techniques for Peptide Characterization. Retrieved from [Link]

  • LookChem. (n.d.). FMOC-ORN(IVDDE)-OH Safety Data Sheets(SDS). Retrieved from [Link]

  • QYAOBIO. (n.d.). Synthesis of Peptide Library. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Radiohybrid PSMA Ligands Using an Orthogonal Fmoc-D-Orn(Dde)-OH Approach

Executive Summary: The Theranostic Imperative for Advanced PSMA Ligands Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker for the diagnosis and treatment of prostate cancer. The development of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Theranostic Imperative for Advanced PSMA Ligands

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker for the diagnosis and treatment of prostate cancer. The development of small-molecule inhibitors that can be labeled with radionuclides has revolutionized the field, ushering in the era of "theranostics"—a paradigm that combines therapy and diagnostics. Radiohybrid PSMA (rhPSMA) ligands represent the next frontier in this evolution.[1][2] These sophisticated constructs are engineered to be labeled with different radioisotopes, such as a positron emitter (e.g., Gallium-68) for PET imaging and a beta- or alpha-emitter (e.g., Lutetium-177) for therapy, within a chemically identical molecular framework.[3][4]

This guide provides a detailed protocol and scientific rationale for the synthesis of rhPSMA ligands using a robust solid-phase peptide synthesis (SPPS) strategy. The cornerstone of this methodology is the use of Fmoc-D-Orn(Dde)-OH , a specialized amino acid derivative that enables a precise, orthogonal chemical strategy. The D-ornithine provides a side-chain amine for conjugation, while the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group allows for selective deprotection on the solid support. This facilitates the site-specific attachment of a chelator moiety without disturbing other protecting groups, a critical step in building these complex, multifunctional molecules.

The Pillar of the Synthesis: The Orthogonal Protection Strategy

The success of complex peptide synthesis hinges on the concept of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[5] In our strategy for rhPSMA ligands, we employ three classes of protecting groups, each with a unique removal mechanism.

  • α-Amino Protection (Temporary): The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the α-amine of the incoming amino acid. It is labile to basic conditions, typically a 20% solution of piperidine in DMF, allowing for the stepwise elongation of the peptide chain.[6][7]

  • Side-Chain Protection (Permanent): Acid-labile groups, such as tert-butyl (tBu) or tert-butyloxycarbonyl (Boc), are used to protect reactive side chains of amino acids (e.g., the carboxyl groups of glutamic acid). These groups are stable to the basic conditions used for Fmoc removal but are cleaved during the final step with strong acid, typically trifluoroacetic acid (TFA).[8]

  • Side-Chain Protection (Orthogonal): The Dde group protecting the delta-amine of our key building block, D-ornithine, is stable to both the piperidine used for Fmoc removal and the TFA used for final cleavage. Its selective removal is achieved with a 2% solution of hydrazine in DMF.[9] This unique property is what allows us to unmask a single, specific attachment point on the resin-bound peptide for conjugation of the chelator.[10]

The strategic interplay of these groups is the core of this protocol's efficiency and precision.

Orthogonal_Strategy cluster_SPPS On-Resin Synthesis Fmoc Fmoc Group (α-Amine) Piperidine Piperidine/DMF Fmoc->Piperidine Removed by Dde Dde Group (Ornithine Side-Chain) Hydrazine Hydrazine/DMF Dde->Hydrazine Removed by Acid_Labile Acid-Labile Groups (e.g., Boc, tBu) TFA TFA Cocktail Acid_Labile->TFA Removed by Piperidine->Dde Stable Piperidine->Acid_Labile Stable Hydrazine->Acid_Labile Stable TFA->Dde Stable (if not cleaved)

Diagram 1: Orthogonal protection scheme in rhPSMA ligand synthesis.

Materials and Equipment

Successful synthesis requires high-purity reagents and appropriate equipment. The following table summarizes the key components.

CategoryItemRecommended Grade/SupplierPurpose
Solid Support (Resin) 2-Chlorotrityl chloride (2-CTC) resin100-200 mesh, ~1.2 mmol/gAcid-sensitive resin for peptide synthesis, prevents diketopiperazine
Amino Acids Fmoc-L-Glu(OtBu)-OH, Fmoc-D-Orn(Dde)-OH, other required Fmoc-amino acidsPeptide synthesis gradeBuilding blocks for the peptide backbone
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM)Peptide synthesis gradeReaction and washing media
Coupling Reagents HBTU, HATU, or DIC/OxymaPeptide synthesis gradeTo activate carboxyl groups for amide bond formation
Bases N,N-Diisopropylethylamine (DIPEA)Reagent gradeActivates coupling and neutralizes protonated amines
Deprotection Reagents Piperidine, Hydrazine monohydrateReagent gradeFmoc removal and Dde removal, respectively
Chelator DOTA-NHS ester or other activated chelatorHigh purityFor complexing the radionuclide
Cleavage Reagents Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O)Reagent gradeCleavage from resin and removal of acid-labile protecting groups
Hardware & Equipment Solid-phase peptide synthesis vessel, Shaker, HPLC system (prep & analytical), Lyophilizer, Mass spectrometerStandard laboratory gradeFor synthesis, purification, and analysis

Detailed Synthesis Protocol

This protocol outlines a manual synthesis approach. The process can be adapted for automated synthesizers. The synthesis is divided into three main phases: backbone assembly, on-resin conjugation, and final cleavage/purification.

Phase 1: Solid-Phase Assembly of the Peptide Backbone

This phase involves the stepwise addition of amino acids to construct the linear peptide sequence on the 2-CTC resin. The core of this phase is the iterative SPPS cycle.

SPPS_Cycle start Start Cycle (Resin-AA-Fmoc) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end End Cycle (Resin-AA-AA-Fmoc) wash2->end end->deprotection Repeat for next AA

Diagram 2: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Step-by-Step Protocol:

  • Resin Preparation: Swell 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol) in DCM for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-amino acid (e.g., Fmoc-L-Glu(OtBu)-OH, 2 equivalents) and DIPEA (4 equivalents) in minimal DCM.

    • Add the solution to the swollen resin and shake at room temperature for 2-4 hours.

    • To cap any remaining reactive sites, add methanol (1 mL per gram of resin) and shake for 30 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Peptide Elongation (Iterative SPPS Cycle): For each subsequent amino acid, including Fmoc-D-Orn(Dde)-OH:

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain and repeat for another 10 minutes.[11]

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

    • Coupling:

      • In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling agent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

      • Add the activated amino acid solution to the resin and shake for 1-2 hours.

      • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is absent).

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Step 3 until the desired peptide sequence is fully assembled.

Phase 2: On-Resin Chelator Conjugation via Orthogonal Deprotection

This is the critical phase where the unique properties of Fmoc-D-Orn(Dde)-OH are exploited.

  • Selective Dde Deprotection:

    • Wash the resin-bound peptide with DMF.

    • Add a solution of 2% hydrazine monohydrate in DMF to the resin.[9]

    • Shake at room temperature. Monitor the reaction progress every 3-5 minutes. Typically, the deprotection is complete within 15-20 minutes.

    • Causality: Hydrazine acts as a nucleophile to cleave the Dde group, liberating the delta-amine of the ornithine side chain while leaving all other protecting groups intact.

    • Wash the resin extensively with DMF (5x) and DCM (3x) to remove all hydrazine.

  • Chelator Coupling:

    • Dissolve the activated chelator (e.g., DOTA-NHS ester, 2-3 equivalents) and DIPEA (4-6 equivalents) in DMF.

    • Add the solution to the resin.

    • Shake at room temperature overnight to ensure complete conjugation to the newly freed ornithine side-chain amine.[12]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

Phase 3: Cleavage, Purification, and Characterization

The final phase liberates the synthesized ligand from the solid support and prepares it for use.

  • Final Fmoc Removal: If the N-terminus is to be free, perform a final Fmoc deprotection as described in Phase 1, Step 3a.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA / TIS / H₂O (95:2.5:2.5 v/v/v).[13] Caution: Work in a fume hood.

    • Add the cleavage cocktail to the resin (10 mL per gram of resin) and shake at room temperature for 2-3 hours.

    • Causality: TFA cleaves the ligand from the acid-sensitive 2-CTC resin and simultaneously removes all acid-labile side-chain protecting groups (like tBu). TIS acts as a scavenger to trap reactive cations generated during this process, preventing side reactions.

  • Product Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the crude ligand.

    • Precipitate the crude product by adding the TFA solution dropwise into a centrifuge tube of ice-cold diethyl ether.

    • Centrifuge to pellet the white solid, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude product by preparative reverse-phase HPLC (RP-HPLC).[3][14]

    • Collect fractions and analyze them by analytical HPLC and mass spectrometry (e.g., ESI-MS) to identify the pure product.[11]

    • Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Full_Workflow cluster_Phase1 Phase 1: Backbone Assembly cluster_Phase2 Phase 2: On-Resin Conjugation cluster_Phase3 Phase 3: Final Processing Resin_Prep Resin Swelling AA_Loading First AA Loading Resin_Prep->AA_Loading SPPS Iterative SPPS Cycles (Including Fmoc-D-Orn(Dde)-OH) AA_Loading->SPPS Dde_Deprotection Selective Dde Deprotection (Hydrazine) SPPS->Dde_Deprotection Chelator_Coupling Chelator Coupling Dde_Deprotection->Chelator_Coupling Cleavage Cleavage from Resin (TFA Cocktail) Chelator_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS Analysis & Lyophilization Purification->Analysis Final_Product Final_Product Analysis->Final_Product Purified rhPSMA Ligand

Sources

Method

Application Note &amp; Protocols: Preparation of Peptides with Modified Arginine Residues

Abstract: The post-translational modification (PTM) of arginine residues is a critical biological process that modulates protein function, signaling, and epigenetic regulation.[1][2] Modifications such as citrullination,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The post-translational modification (PTM) of arginine residues is a critical biological process that modulates protein function, signaling, and epigenetic regulation.[1][2] Modifications such as citrullination, methylation, and ADP-ribosylation alter the charge, size, and hydrogen bonding capacity of the arginine side chain, leading to profound effects on protein conformation and interaction.[3][4] The chemical synthesis of peptides containing these modified residues is indispensable for developing research tools, therapeutic leads, and diagnostic standards. This guide provides a comprehensive overview of the primary strategies for preparing arginine-modified peptides, detailed experimental protocols, and critical considerations for ensuring product purity and identity.

Introduction: The Significance of Arginine Modification

The arginine side chain, with its guanidinium group, possesses a high pKa of ~12.5, ensuring it is protonated and positively charged under physiological conditions.[2] This feature is fundamental to its role in electrostatic interactions, particularly with negatively charged molecules like nucleic acids.[2] Enzymatic and non-enzymatic modifications of this group serve as a sophisticated cellular control mechanism.[4]

  • Citrullination: The conversion of arginine to the neutral amino acid citrulline is catalyzed by Peptidylarginine Deiminases (PADs).[3][5] This loss of a positive charge can dramatically alter protein structure and is implicated in autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[5]

  • Methylation: Protein Arginine Methyltransferases (PRMTs) catalyze the transfer of methyl groups to the guanidinium nitrogen atoms, resulting in monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), or symmetric dimethylarginine (SDMA).[2][3] These modifications are central to epigenetic regulation through histone modification, as well as RNA processing and signal transduction.[1]

  • ADP-Ribosylation: This modification involves the transfer of an ADP-ribose moiety to the arginine residue, playing a key role in cellular processes like DNA repair and cell death.[6]

Access to synthetic peptides bearing these specific modifications is crucial for elucidating their biological functions, developing specific antibodies, and screening for enzyme inhibitors.

Foundational Synthetic Strategies

The synthesis of arginine-modified peptides primarily relies on Solid-Phase Peptide Synthesis (SPPS), a technique where a peptide is assembled stepwise while anchored to an insoluble resin support.[7][8] Within the SPPS framework, two major strategies are employed to incorporate modified arginine residues.

Strategy 1: The Pre-formed "Building Block" Approach

This is the most robust and widely used method. It involves the chemical synthesis of the desired modified arginine amino acid derivative, complete with the necessary protecting groups (e.g., Fmoc for the α-amine), which is then incorporated into the peptide sequence during standard SPPS cycles.[7]

Causality & Rationale:

  • High Fidelity: By using a pre-synthesized building block, the modification is introduced with high efficiency and site-specificity. The reaction conditions for SPPS coupling are optimized for peptide bond formation, not for side-chain modification, thus minimizing the risk of side reactions on the growing peptide chain.

  • Quality Control: The modified amino acid can be purified and fully characterized before its incorporation into the peptide, ensuring that only the correct isomer is used. This is particularly critical for methylation, where distinct building blocks for MMA, ADMA, and SDMA are required.

Strategy 2: Post-Synthetic Modification (PSM)

In this approach, a standard or specially protected arginine residue is first incorporated into the peptide sequence. The modification is then performed chemically or enzymatically on the arginine side chain while the peptide is still attached to the resin ("on-resin") or after it has been cleaved into solution ("in-solution").

Causality & Rationale:

  • Flexibility & Late-Stage Diversification: PSM allows for the creation of multiple different modifications from a single parent peptide, which can be useful for library synthesis or when a suitable building block is unavailable.[9]

  • Challenges: This method can suffer from lower efficiency, lack of complete specificity, and the need for harsh reaction conditions that may degrade the peptide.[9] For example, chemical modification of the highly basic guanidinium group often requires strong bases that can cause side reactions.[9]

Diagram: Comparison of Synthetic Workflows

Caption: Core workflows for preparing modified arginine peptides.

Protocols for Key Arginine Modifications

Synthesis of Citrullinated Peptides via the Building Block Approach

The conversion of arginine to citrulline involves the hydrolysis of the guanidinium group to a ureido group, resulting in the loss of a positive charge.[3] The most reliable method for synthesizing citrullinated peptides is by using a commercially available Fmoc-L-Citrulline building block.

Experimental Protocol: Standard Fmoc-SPPS using Fmoc-L-Citrulline

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling: If citrulline is not the C-terminal residue, synthesize the peptide chain up to the point of insertion using standard Fmoc-SPPS cycles. A typical cycle consists of Fmoc deprotection with 20% piperidine in DMF, followed by washing, and then coupling of the next Fmoc-protected amino acid.[7]

  • Fmoc-L-Citrulline Coupling:

    • Prepare a solution of Fmoc-L-Citrulline (4 eq), a coupling agent like HBTU (3.9 eq), and a base like N,N-Diisopropylethylamine (DIPEA) (8 eq) in DMF.

    • Add the activation mixture to the deprotected, resin-bound peptide.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.

  • Chain Elongation: Continue with standard Fmoc-SPPS cycles to complete the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry it.

    • Treat the resin with a cleavage cocktail, typically Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5), for 2-3 hours.[10]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification and Validation: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Synthesis of Methylated Arginine Peptides

The synthesis of methylated arginine peptides exclusively uses the building block approach to ensure the correct isomeric form (ADMA vs. SDMA) is incorporated. These building blocks, such as Fmoc-Arg(Me,Pbf)-OH or Fmoc-Arg(Me)2-OH derivatives, are commercially available.

Causality - The Importance of Protecting Groups: The arginine side chain is strongly basic and nucleophilic, necessitating a protecting group during SPPS to prevent side reactions. Sulfonyl-based groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are standard in Fmoc chemistry.[11] They are sufficiently stable to the basic conditions of Fmoc removal (piperidine) but are readily cleaved by the strong acid (TFA) used in the final deprotection step.[12] The use of an appropriate protecting group is critical to prevent side reactions and ensure high yield and purity of the final peptide.[11][13]

Experimental Protocol: Fmoc-SPPS using a Methylated Arginine Building Block

The protocol is identical to the one described for citrulline, with the substitution of the specific methylated arginine building block at the desired coupling step.

  • Select Building Block: Choose the appropriate protected building block:

    • Fmoc-L-NG-Monomethylarginine(Pbf)-OH

    • Fmoc-L-NG,NG-Dimethylarginine(Pbf)-OH (Asymmetric, ADMA)

    • Fmoc-L-NG,N'G-Dimethylarginine(Pbf)-OH (Symmetric, SDMA)

  • SPPS Cycles: Follow the standard Fmoc-SPPS procedure as outlined in section 3.1. The coupling conditions for methylated arginine derivatives are generally the same as for standard amino acids.

  • Cleavage and Deprotection: Use a standard TFA-based cleavage cocktail with scavengers (e.g., Reagent K) to simultaneously cleave the peptide from the resin and remove the Pbf and other side-chain protecting groups.[10]

  • Purification and Validation: Purify by RP-HPLC and validate by mass spectrometry.

Diagram: Chemical Structures of Arginine Modifications dot digraph "Arginine_Modifications" { graph [fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=10]; edge [style=invis];

Arginine [label=<

Arginine (Arg) Positively Charged

];

Citrulline [label=<

Citrulline (Cit) Neutral

];

ADMA [label=<

Asymmetric Dimethylarginine (ADMA) Positively Charged

];

SDMA [label=<

Symmetric Dimethylarginine (SDMA) Positively Charged

];

Arginine -> Citrulline [style=solid, color="#5F6368", arrowhead=normal, label="PAD Enzyme\n(Deimination)"]; Arginine -> ADMA [style=solid, color="#5F6368", arrowhead=normal, label="PRMT Enzyme\n(Methylation)"]; Arginine -> SDMA [style=solid, color="#5F6368", arrowhead=normal, label="PRMT Enzyme\n(Methylation)"]; }

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dde Group Management in Fmac-SPPS

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group in Fmoc solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we have curated this information to combine theoretical knowledge with practical, field-tested solutions.

Understanding the Challenge: Dde Group Migration

The Dde group is a valuable tool in peptide chemistry, offering an orthogonal protection strategy for primary amines, particularly the ε-amino group of lysine.[1] Its stability to the piperidine solutions used for Nα-Fmoc removal and its lability to dilute hydrazine solutions make it ideal for synthesizing branched or cyclic peptides and for site-specific modifications.[1] However, the Dde group is not without its challenges, the most significant being its tendency to migrate to a free amine within the peptide sequence. This guide will help you understand and prevent this problematic side reaction.

Frequently Asked Questions (FAQs)
Q1: What is Dde group migration and what causes it?

A1: Dde group migration is an intramolecular or intermolecular transfer of the Dde protecting group from its original position (e.g., the ε-amino group of a lysine residue) to another free amine on the same or a different peptide chain.[2] This side reaction is a significant issue as it leads to a heterogeneous mixture of peptide products, complicating purification and compromising yield.

The primary cause of Dde migration is the presence of a free nucleophilic amine, which can attack the Dde group.[2][3][4] This scenario commonly arises during the Fmoc deprotection step. The piperidine used to remove the Fmoc group from the N-terminus exposes a free α-amine. This newly liberated amine can then act as a nucleophile, attacking a nearby Dde-protected lysine side chain. The reaction is also known to occur in the synthesis solvent, dimethylformamide (DMF), even without piperidine, through a direct nucleophilic attack by a free ε-NH2 group.[2] The presence of piperidine, however, accelerates this side reaction, likely through the formation of an unstable piperidine-Dde adduct.[2]

Q2: Under which specific conditions is Dde migration most likely to occur?

A2: Dde migration is most prevalent during the Nα-Fmoc deprotection step when using standard piperidine-based protocols.[2] The repeated exposure of the peptide-resin to 20% piperidine in DMF throughout the synthesis of long peptide sequences increases the likelihood of this side reaction.[1] An unprotected ε-amino group of one lysine can acquire a Dde group from another lysine's ε-amino group or even from an α-amino group.[2] However, an unprotected α-amine cannot remove a Dde group from an ε-amino function.[2]

The migration can be both an intra- and intermolecular process between peptides on the same resin bead.[2] This means that a Dde group can move to a free amine on the same peptide chain or transfer to a neighboring peptide chain on the resin.

Visualizing the Mechanism of Dde Migration

To better understand the process, the following diagram illustrates the proposed mechanism for Dde group migration facilitated by a free amine.

Dde_Migration cluster_0 Initial State: Dde-Protected Lysine & Free Amine cluster_1 Migration Event cluster_2 Result: Migrated Dde Group Peptide1 Peptide Chain 1 (...-Lys(Dde)-...) Attack Nucleophilic Attack (Free amine attacks Dde group) Peptide1->Attack Dde group source Peptide2 Peptide Chain 2 (...-NH2) Peptide2->Attack Nucleophile Product1 Peptide Chain 1 (...-Lys-...) Attack->Product1 Dde removed Product2 Peptide Chain 2 (...-NH(Dde)) Attack->Product2 Dde transferred

Caption: Intermolecular Dde group migration from a protected lysine to a free amine.

Troubleshooting and Prevention Guide
Q3: I suspect Dde migration in my synthesis. How can I confirm it?

A3: The most reliable method for detecting Dde migration is mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) of the crude peptide product after cleavage from the resin.[5] You will observe unexpected masses corresponding to peptides lacking a Dde group and potentially peptides with multiple Dde groups. High-performance liquid chromatography (HPLC) analysis of the crude product will also show multiple peaks, indicating a mixture of products.

Q4: How can I prevent Dde migration during my Fmoc-SPPS?

A4: Several strategies can be employed to minimize or eliminate Dde migration. The choice of method will depend on the specific peptide sequence and the synthesis conditions.

1. Use a Milder Base for Fmoc Deprotection: Instead of the standard 20% piperidine in DMF, a less aggressive base can be used for the Fmoc deprotection step. A recommended alternative is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2] Using a solution of 2% DBU for a short reaction time (e.g., 3 treatments of 3 minutes each) has been shown to prevent Dde migration.[2]

2. Employ a More Stable Protecting Group: If Dde migration is a recurring issue, consider using the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group.[1][6] The ivDde group is significantly more stable and less prone to migration than Dde.[1] However, be aware that the removal of ivDde can be more challenging, sometimes requiring higher concentrations of hydrazine (up to 10%) or longer reaction times.[1][7]

3. Optimize Dde Deprotection Conditions: When it is time to remove the Dde group, it is crucial to use the correct reagents and conditions to avoid side reactions. The standard and most efficient method is treatment with 2% hydrazine monohydrate in DMF.[3][4][6] It is important not to exceed a 2% hydrazine concentration, as higher concentrations can lead to undesired side reactions, such as peptide cleavage at glycine residues or the conversion of arginine to ornithine.[6]

ReagentConcentrationSolventTreatment TimeRepeats
Hydrazine monohydrate2%DMF3 minutes3

Table 1: Standard Dde Deprotection Protocol [6]

4. Alternative Dde Deprotection for Fmoc Compatibility: In instances where the N-terminal Fmoc group needs to be preserved during Dde removal, a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can be used.[6] This method allows for the selective removal of the Dde group while the Fmoc group remains intact.[6]

ReagentEquivalents (relative to Dde)SolventReaction Time
Hydroxylamine hydrochloride1NMP30-60 minutes
Imidazole0.75NMP30-60 minutes

Table 2: Fmoc-Compatible Dde Deprotection Protocol [6]

Experimental Protocols
Protocol 1: Standard Dde Group Removal

This protocol is for the selective deprotection of Dde-protected amines on a solid support.

Materials:

  • Peptide-resin containing a Dde-protected residue

  • 2% (v/v) hydrazine monohydrate in high-quality, amine-free DMF

  • DMF for washing

  • Reaction vessel for SPPS

Procedure:

  • Swell the peptide-resin in DMF.

  • Drain the DMF from the reaction vessel.

  • Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[6]

  • Allow the reaction to proceed for 3 minutes at room temperature with gentle agitation.[6]

  • Drain the hydrazine solution.

  • Repeat steps 3-5 two more times.[6]

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of hydrazine and the cleaved Dde by-product.[6]

  • The resin is now ready for the next step in the synthesis.

Protocol 2: Prevention of Dde Migration using DBU

This workflow illustrates the modified Fmoc deprotection step to prevent Dde migration.

DBU_Workflow Start Start: Fmoc-Peptide-Resin (with Lys(Dde)) Swell 1. Swell resin in DMF Start->Swell Deprotection 2. Add 2% DBU in DMF Swell->Deprotection React1 3. React for 3 minutes Deprotection->React1 Drain1 4. Drain solution React1->Drain1 Repeat 5. Repeat steps 2-4 (2 more times) Drain1->Repeat Wash 6. Wash with DMF (5x) Repeat->Wash End End: H2N-Peptide-Resin (Dde group intact) Wash->End

Sources

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Technical Support Center: Troubleshooting Incomplete Dde Deprotection

From the desk of a Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who utilize the Dde (1-(4,4-dimethyl-2,6-dioxo...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who utilize the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group for orthogonal protection of lysine or other primary amines in peptide synthesis. While invaluable for synthesizing complex peptides, branched peptides, and cyclic peptides, the removal of the Dde group can sometimes be challenging.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose and resolve issues with incomplete deprotection and side reactions.

Frequently Asked Questions: The Dde Group

Q1: What is the primary mechanism of Dde deprotection?

The Dde group is typically removed by treatment with hydrazine. The mechanism involves a nucleophilic attack by hydrazine on one of the carbonyl groups of the dioxocyclohexylidene ring system. This is followed by a cyclization-elimination cascade that results in the release of the free amine and the formation of a stable heterocyclic byproduct, 3,3-dimethyl-5-hydrazino-1,5-cyclohexadien-1-one. This process is highly efficient under specific conditions due to the strong nucleophilicity of hydrazine and the stability of the resulting byproduct.

Q2: Why is the Dde group considered "orthogonal" in Fmoc-based solid-phase peptide synthesis (SPPS)?

Orthogonality in peptide synthesis refers to the ability to remove one type of protecting group under conditions that do not affect other protecting groups. The Dde group exemplifies this principle perfectly in the context of Fmoc-SPPS.

  • Fmoc groups are removed with a mild base (e.g., 20% piperidine in DMF).

  • Side-chain protecting groups (e.g., tBu, Boc, Trt) are removed with strong acid (e.g., TFA cocktail).

  • Dde groups are removed with hydrazine, which does not cleave Fmoc, Boc, tBu, or Trt groups, nor does it cleave the peptide from the resin.

This three-way orthogonality allows for selective deprotection of a specific site on the peptide (e.g., the epsilon-amine of a lysine residue) for modification while the rest of the peptide remains fully protected.

Troubleshooting Guide: Incomplete Dde Deprotection

This section addresses the most common issues encountered during the Dde deprotection step.

Q3: My HPLC analysis shows a significant amount of starting material remaining. What are the most likely causes of incomplete Dde removal?

This is the most frequent issue. Incomplete deprotection is almost always traced back to suboptimal reaction conditions. Let's break down the key parameters.

Answer: The primary culprits for incomplete Dde removal are insufficient hydrazine concentration, inadequate reaction time, poor solvent choice, and steric hindrance.

  • Hydrazine Concentration & Reaction Time: The standard protocol calls for 2% hydrazine in N,N-Dimethylformamide (DMF) for 3-10 minutes, repeated 2-3 times. If cleavage is incomplete, the issue may be kinetic.

    • Causality: The reaction is bimolecular; its rate depends on the concentration of both the Dde-protected peptide and hydrazine. A low concentration of hydrazine will slow the reaction, requiring longer exposure. However, prolonged exposure to hydrazine can increase the risk of side reactions. The standard practice of repeated, short treatments is designed to drive the reaction to completion while minimizing byproduct formation by washing away the cleaved Dde adduct between treatments.

    • Troubleshooting Action:

      • Increase the number of treatments (e.g., from 2x 3 min to 3x 5 min or even 4x 5 min).

      • Slightly increase the hydrazine concentration to 4-5%, but monitor closely for side reactions.

  • Solvent Choice (DMF vs. NMP): The choice of solvent is critical for ensuring the peptide resin is properly solvated and accessible to the reagent.

    • Causality: For complex or hydrophobic peptides, DMF may not provide adequate swelling of the resin beads, effectively "hiding" some Dde-protected sites within the collapsed polymer matrix. N-Methyl-2-pyrrolidone (NMP) is a stronger swelling solvent for polystyrene resins and can significantly improve reaction efficiency.

    • Troubleshooting Action: Switch the reaction solvent from DMF to NMP. This often resolves stubborn cases of incomplete deprotection without altering other parameters.

  • Steric Hindrance: The local environment around the Dde-protected lysine can impact the accessibility of the hydrazine nucleophile.

    • Causality: If the Dde-protected residue is flanked by bulky amino acids (e.g., Trp, Tyr, Phe), the steric bulk can physically shield the Dde group, slowing down the kinetics of the deprotection reaction.

    • Troubleshooting Action: For sterically hindered sequences, extend the reaction time and/or increase the number of treatments. Using NMP as a solvent is also highly recommended in these cases.

Workflow for Troubleshooting Incomplete Dde Deprotection

The following diagram outlines a logical decision-making process for addressing incomplete Dde cleavage.

G start Incomplete Dde Deprotection (Verified by HPLC/MS) check_time Initial Check: Reaction Time & Repetitions (e.g., 2x 3 min) start->check_time increase_time Action: Increase repetitions/time (e.g., 3x 5 min) check_time->increase_time Is time/repetition low? check_solvent Issue Persists: Check Solvent check_time->check_solvent Time/reps are sufficient re_analyze1 Re-analyze Completion increase_time->re_analyze1 re_analyze1->check_solvent Incomplete? success Problem Resolved re_analyze1->success Complete? switch_solvent Action: Switch DMF to NMP check_solvent->switch_solvent Using DMF? check_conc Issue Persists: Check Hydrazine Conc. check_solvent->check_conc Already using NMP re_analyze2 Re-analyze Completion switch_solvent->re_analyze2 re_analyze2->check_conc Incomplete? re_analyze2->success Complete? increase_conc Action: Increase Hydrazine to 4-5% (Monitor Side Reactions) check_conc->increase_conc re_analyze3 Re-analyze Completion increase_conc->re_analyze3 re_analyze3->success Complete? failure Consult Advanced Strategies (e.g., Alternative Reagents) re_analyze3->failure Incomplete?

Caption: A decision tree for troubleshooting incomplete Dde deprotection.

Q4: I'm observing a new peak in my HPLC that corresponds to a mass loss of 18 Da. What is happening?

Answer: A mass loss of 18 Da (the mass of water) is a classic indicator of aspartimide formation. This is a significant side reaction that can occur during both Fmoc deprotection and, less commonly, during Dde deprotection if conditions are not optimal.

  • Mechanism: This side reaction is most likely to occur at Asp-Xxx sequences, particularly Asp-Gly, Asp-Ser, and Asp-Asn. The side-chain carboxylate of aspartic acid can act as an intramolecular nucleophile, attacking the backbone carbonyl carbon. This forms a five-membered succinimide ring, releasing the C-terminal peptide fragment if it occurs during chain extension, or creating a permanent, difficult-to-hydrolyze modification in the final peptide.

  • Causality with Hydrazine: While more commonly associated with piperidine, the basic nature of the hydrazine solution can promote aspartimide formation. Prolonged exposure to the deprotection solution exacerbates this issue.

  • Troubleshooting Action:

    • Minimize Exposure: Strictly adhere to short, repeated treatments rather than a single long one.

    • Use Additives: For highly sensitive sequences, adding a proton source like 0.5% water or 1% 1-hydroxybenzotriazole (HOBt) to the hydrazine solution can help suppress aspartimide formation by ensuring the backbone amide nitrogen remains protonated.

Q5: Are there safer, non-hydrazine alternatives for Dde removal if side reactions are a major concern?

Answer: Yes. While hydrazine is the most common reagent, concerns about its toxicity and potential for side reactions have led to the development of effective alternatives. The most widely used alternative is hydroxylamine hydrochloride (NH₂OH·HCl).

  • Mechanism: Hydroxylamine acts as a potent nucleophile, similar to hydrazine, to cleave the Dde group. It is generally considered milder and less prone to inducing side reactions.

  • Advantages:

    • Reduced risk of side reactions like aspartimide formation.

    • Lower toxicity compared to hydrazine.

  • Disadvantages:

    • Reaction kinetics are generally slower than with hydrazine, requiring longer reaction times or slightly elevated temperatures.

A typical protocol involves using a solution of 0.5 M NH₂OH·HCl and 0.5 M imidazole in NMP. The imidazole acts as a buffer and scavenger.

Experimental Protocols

Protocol 1: Standard Dde Deprotection with Hydrazine
  • Swell the Dde-protected peptide-resin (100 mg) in DMF (2 mL) for 30 minutes.

  • Drain the solvent.

  • Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

  • Add the 2% hydrazine solution (2 mL) to the resin and agitate gently for 3-5 minutes at room temperature.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (3 x 2 mL).

  • Repeat steps 4-6 two more times (for a total of 3 treatments).

  • After the final treatment, wash the resin extensively with DMF (5 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL) before proceeding to the next step (e.g., coupling or cleavage).

Protocol 2: Alternative Dde Deprotection with Hydroxylamine
  • Swell the Dde-protected peptide-resin (100 mg) in NMP (2 mL) for 30 minutes.

  • Drain the solvent.

  • Prepare a deprotection solution of 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in NMP.

  • Add the hydroxylamine solution (2 mL) to the resin and agitate for 30-60 minutes at room temperature.

  • Drain the solution.

  • Wash the resin thoroughly with NMP (3 x 2 mL).

  • Perform a test cleavage on a small amount of resin to confirm complete deprotection via HPLC/MS. If incomplete, repeat the treatment.

  • After confirmation, wash the resin extensively with NMP (5 x 2 mL) and DCM (3 x 2 mL).

Data Summary: Comparison of Dde Deprotection Reagents

ParameterHydrazine (2% in DMF)Hydroxylamine (0.5 M in NMP)
Typical Reaction Time 3 x 3-5 minutes1-2 x 30-90 minutes
Typical Temperature Room TemperatureRoom Temperature
Relative Speed FastModerate to Slow
Common Issues Incomplete removal with hindered sequences; potential for aspartimide formation.Slower kinetics may require optimization; less common.
Key Advantages Rapid and highly effective for most sequences.Milder conditions, lower toxicity, reduced risk of certain side reactions.

Mechanism Diagram

G cluster_0 Dde Deprotection Mechanism with Hydrazine Lys_Dde Lysine-Dde (Protected Amine) Attack Nucleophilic Attack on Carbonyl Lys_Dde->Attack Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Cascade Cyclization & Elimination Intermediate->Cascade Lys_Free Free Lysine Amine (Deprotected) Cascade->Lys_Free Byproduct Stable Heterocyclic Byproduct Cascade->Byproduct

Caption: The reaction pathway for hydrazine-mediated Dde deprotection.

References

  • B. W. Bycroft, et al. (1993). A new chromophoric solid-phase method for the stepwise synthesis of C-terminal peptide amides. Journal of the Chemical Society, Chemical Communications. [Link]

  • Agilent Technologies (2018). Step-by-Step Guide to Successful Peptide Synthesis. Technical Overview. [Link]

  • CEM Corporation (2021). Maximizing Peptide Synthesis Quality: The Critical Role of Solvent Choice. Application Note. [Link]

  • S. K. Shannon, et al. (2003). A new Dde-based linker for solid-phase synthesis of C-terminal-modified peptides and its application to the synthesis of a C-terminal-biotinylated peptide. Journal of Combinatorial Chemistry. [Link]

Troubleshooting

Side reactions associated with Fmoc-D-Orn(Dde)-OH

Welcome to the technical support center for Fmoc-D-Orn(Dde)-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls associated with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fmoc-D-Orn(Dde)-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls associated with the use of this versatile amino acid derivative in solid-phase peptide synthesis (SPPS). Here, we will dissect common side reactions, offer troubleshooting strategies, and provide validated protocols to ensure the integrity and success of your peptide synthesis projects.

The Double-Edged Sword: Understanding the Dde Protecting Group

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is an invaluable tool in peptide chemistry. Its key advantage lies in its orthogonality; it is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, allowing for selective deprotection of the ornithine side chain for subsequent modifications like cyclization or branching.[1][2][3] However, its unique chemistry also presents specific challenges that, if not properly managed, can lead to undesired side products and compromised peptide purity.

This guide will address the most frequently encountered issues, providing both the "what" and the "why" to empower you with the knowledge to proactively avoid and reactively solve these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing incomplete removal of the Dde group. What are the likely causes and how can I resolve this?

A1: Incomplete Dde deprotection is a common hurdle, often stemming from suboptimal reaction conditions or peptide-specific factors.

Causality:

  • Insufficient Reagent Exposure: The standard 2% hydrazine in DMF may not be sufficient, especially for long or aggregated peptide sequences.[4] The accessibility of the Dde group can be sterically hindered, requiring more rigorous deprotection conditions.

  • Reaction Time and Iterations: Short reaction times or too few repetitions of the deprotection step can leave a significant portion of the Dde group intact.[4]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that physically block the hydrazine from reaching the Dde group.[5]

  • The ivDde Variant: If you are using the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, be aware that it is inherently more difficult to remove than Dde.[5][6]

Troubleshooting & Optimization:

ParameterStandard ProtocolOptimization StrategyRationale
Hydrazine Concentration 2% hydrazine in DMFIncrease to 4-5% hydrazine in DMF.[4]A higher concentration can improve the reaction kinetics for stubborn deprotections.
Reaction Time 3 minutes per treatmentIncrease to 5-15 minutes per treatment.[4][7]Allows more time for the reagent to penetrate the resin and react.
Number of Treatments 2-3 treatmentsIncrease to 4 or more treatments.[4]Ensures complete exposure of all Dde-protected sites to fresh reagent.
Solvent DMFConsider switching to or adding NMP.NMP has better solvating properties than DMF and can help disrupt peptide aggregation.

Experimental Protocol: Optimized Dde Removal

  • Swell the peptide-resin in DMF.

  • Prepare a fresh solution of 4% hydrazine monohydrate in DMF.

  • Treat the resin with the hydrazine solution (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 10 minutes.

  • Drain the reaction vessel.

  • Repeat steps 3-5 three more times.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Verification: Cleave a small sample of the resin and analyze by HPLC-MS to confirm complete Dde removal before proceeding with the next synthetic step.

Q2: I'm seeing a significant side product with the same mass as my desired peptide but different retention time. Could this be Dde migration?

A2: Yes, Dde migration is a well-documented side reaction, particularly when working with sequences containing other free amines, such as a deprotected lysine side chain. [8]

Mechanism of Dde Migration:

The Dde group can migrate from the δ-amino group of ornithine to another free amine within the same peptide (intramolecular) or a neighboring peptide on the resin (intermolecular). This migration is often facilitated by the basic conditions of Fmoc deprotection using piperidine.[8] The piperidine can form an unstable adduct with the Dde group, which can then be transferred to a more nucleophilic amine.[8]

dot

Orn_Dde Orn(Dde) Intermediate Unstable Piperidine-Dde Adduct Orn_Dde->Intermediate Reaction with Orn_Free Orn (Free Amine) Orn_Dde->Orn_Free Loss of Dde Free_Amine Free Amine (e.g., Lys side chain) Amine_Dde Amine(Dde) (Migrated) Free_Amine->Amine_Dde Piperidine Piperidine Piperidine->Intermediate Intermediate->Amine_Dde Transfer to

Caption: Dde migration pathway facilitated by piperidine.

Prevention Strategies:

  • Use of ivDde: The more hindered ivDde group is less prone to migration than Dde.[1][6]

  • Alternative Base for Fmoc Deprotection: If Dde migration is a persistent issue, consider using 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for a shorter reaction time (e.g., 3 x 3 minutes) for Fmoc removal.[8] This can minimize the exposure to conditions that promote migration.

  • Strategic Placement of Orn(Dde): If possible, design your peptide sequence to avoid having a free, highly nucleophilic amine in close proximity to the Orn(Dde) residue during Fmoc deprotection steps.

Q3: My peptide is showing signs of degradation after treatment with hydrazine. What could be happening?

A3: Hydrazine, while effective for Dde removal, is a strong nucleophile and can cause undesired side reactions if not used carefully.

Potential Hydrazine-Induced Side Reactions:

  • Peptide Bond Cleavage: At concentrations above 2%, hydrazine can cleave peptide bonds, particularly at glycine residues.[1]

  • Conversion of Arginine to Ornithine: Higher concentrations of hydrazine can also lead to the conversion of arginine residues to ornithine.[1]

  • Fmoc Group Removal: Hydrazine will also remove the N-terminal Fmoc group.[5]

dot

Start Peptide-Resin with Fmoc-D-Orn(Dde)-OH Hydrazine_Treatment Hydrazine Treatment Start->Hydrazine_Treatment Desired_Outcome Selective Dde Removal Hydrazine_Treatment->Desired_Outcome Optimized Conditions (≤2% Hydrazine) Side_Reaction1 Peptide Bond Cleavage (at Glycine) Hydrazine_Treatment->Side_Reaction1 High Concentration (>2%) Side_Reaction2 Arg to Orn Conversion Hydrazine_Treatment->Side_Reaction2 High Concentration (>2%) Side_Reaction3 N-terminal Fmoc Removal Hydrazine_Treatment->Side_Reaction3 Standard Condition

Caption: Outcomes of hydrazine treatment in SPPS.

Preventative Measures & Solutions:

  • Strict Control of Hydrazine Concentration: Do not exceed a 2% concentration of hydrazine in DMF for standard Dde removal.[1]

  • N-terminal Protection: Before treating with hydrazine, ensure the N-terminal Fmoc group is removed and replaced with a Boc group.[5][6] This can be achieved by treating the resin with Boc anhydride after the final Fmoc deprotection.

  • Alternative Deprotection Reagent: For sensitive sequences, consider using hydroxylamine hydrochloride and imidazole in NMP.[1] This reagent combination can selectively remove the Dde group in the presence of an Fmoc group, offering a milder alternative to hydrazine.[9]

Experimental Protocol: Dde Removal with Hydroxylamine

  • Prepare a solution of hydroxylamine hydrochloride (1.3 equivalents based on Dde content) and imidazole (1 equivalent based on Dde content) in NMP.

  • Add the solution to the peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the reaction vessel.

  • Wash the resin thoroughly with NMP and then DMF.

  • Verify Dde removal via HPLC-MS analysis of a cleaved sample.

Summary of Key Troubleshooting Points

IssuePrimary Cause(s)Recommended Solution(s)
Incomplete Dde Removal Insufficient reagent exposure, peptide aggregation.Increase hydrazine concentration (to 4%), reaction time, and number of treatments. Use NMP as a solvent.
Dde Migration Piperidine-mediated transfer to another free amine.Use the more stable ivDde group. Consider 2% DBU for Fmoc deprotection.
Peptide Degradation High hydrazine concentration, reactivity of hydrazine.Strictly maintain hydrazine concentration at ≤2%. Protect N-terminus with a Boc group. Use hydroxylamine as a milder alternative.
Partial Dde Loss Instability during prolonged synthesis.Consider using the more robust ivDde protecting group from the start.

By understanding the underlying chemistry of the Dde protecting group and the potential for these side reactions, you can proactively design your synthetic strategy to mitigate these risks. Careful monitoring and optimization of deprotection conditions are paramount to achieving high-purity peptides for your research and development endeavors.

References

  • Aapptec Peptides. (n.d.). Removal of Dde and ivDde Protecting Groups. Technical Support Information Bulletin 1182. Retrieved from [Link]

  • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]

  • ResearchGate. (2022, February 14). Is it possible to remove Dde protecting groups in aqueous phase? Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. (n.d.). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Request PDF. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Augustyns, K., et al. (1997). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Monitoring Dde Deprotection by UV Absorbance

Welcome to the technical support center for monitoring the deprotection of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. This guide provides in-depth technical assistance, troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the deprotection of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to support researchers, scientists, and drug development professionals in accurately monitoring the progress of their Dde deprotection reactions using UV absorbance.

The Principle of UV Monitoring for Dde Deprotection

The Dde protecting group is a valuable tool in peptide synthesis and bioconjugation, particularly for the orthogonal protection of amine functionalities. Its removal is typically achieved by treatment with a mild solution of hydrazine in a suitable solvent, most commonly N,N-dimethylformamide (DMF). The key to monitoring this deprotection reaction by UV-Vis spectrophotometry lies in the chemical transformation that occurs.

Upon reaction with hydrazine, the Dde group is cleaved from the amine, and a chromophoric byproduct, a substituted indazole, is released into the solution. This indazole derivative possesses a strong UV absorbance maximum at approximately 290 nm. By monitoring the increase in absorbance at this wavelength, one can follow the progress of the deprotection reaction in real-time. The reaction is considered complete when the absorbance of the solution reaches a plateau, indicating that no more indazole byproduct is being generated.

Experimental Workflow for Monitoring Dde Deprotection

A typical workflow for on-resin Dde deprotection and its monitoring is depicted below. This process involves sequential treatments with the deprotection reagent and measurement of the UV absorbance of the collected fractions.

G cluster_0 On-Resin Dde Deprotection & Monitoring start Dde-protected peptide on resin deprotection Treat resin with 2% hydrazine in DMF start->deprotection collect Collect the deprotection solution (filtrate) deprotection->collect measure Measure UV absorbance of the filtrate at 290 nm collect->measure repeat Repeat treatment until absorbance plateaus measure->repeat Absorbance still increasing wash Wash the resin with DMF measure->wash Absorbance has plateaued repeat->deprotection end Deprotected peptide on resin wash->end

Caption: Workflow for monitoring on-resin Dde deprotection.

Quantitative Analysis: A Word of Caution

While UV monitoring is an excellent qualitative and semi-quantitative tool, achieving precise quantitative data can be challenging. The molar extinction coefficient (ε) of the specific indazole byproduct in DMF is not widely reported in the literature and can be influenced by the exact structure of the Dde group (e.g., Dde vs. ivDde) and the solvent composition.

For most applications, monitoring the reaction until the absorbance at 290 nm no longer increases is sufficient to ensure complete deprotection. For applications requiring stringent quantification of deprotection, it is highly recommended to use an orthogonal analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the absence of the Dde-protected species.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
No increase in absorbance at 290 nm 1. Incorrect deprotection reagent prepared. 2. Dde protecting group is not present. 3. Spectrophotometer malfunction.1. Prepare a fresh 2% hydrazine in DMF solution. 2. Confirm the presence of the Dde group on your starting material via mass spectrometry. 3. Check the spectrophotometer with a known standard.
Slow or incomplete increase in absorbance 1. Inefficient mixing of the resin with the deprotection reagent. 2. Steric hindrance around the Dde group (especially for the more hindered ivDde). 3. Peptide aggregation on the solid support.1. Ensure adequate agitation (e.g., gentle rocking or bubbling with nitrogen) during the deprotection steps. 2. Increase the reaction time for each hydrazine treatment (e.g., from 3 minutes to 5-10 minutes). 3. Consider increasing the concentration of hydrazine (up to 10% for difficult ivDde removal), but be aware of potential side reactions.
Baseline absorbance does not return to zero after washing 1. Incomplete washing of the resin, leaving residual indazole byproduct. 2. Presence of other UV-active species in the reaction mixture.1. Increase the number and volume of DMF washes after the final deprotection step. 2. Analyze a blank sample (2% hydrazine in DMF) to determine its background absorbance.
Absorbance decreases after an initial increase 1. Degradation of the indazole byproduct over time. 2. Dilution effects if solvent is being added during monitoring.1. Analyze the collected fractions promptly after each deprotection step. 2. Ensure a consistent and controlled experimental setup to avoid unintended dilutions.

Detailed Experimental Protocols

Protocol 1: On-Resin Dde Deprotection with UV Monitoring
  • Preparation:

    • Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in high-purity DMF.

    • Place the Dde-protected peptide-resin in a suitable reaction vessel (e.g., a fritted syringe or a peptide synthesis vessel).

  • Initial Deprotection and Measurement:

    • Add a sufficient volume of the 2% hydrazine/DMF solution to swell the resin and allow for adequate mixing.

    • Agitate the resin slurry gently for 3-5 minutes at room temperature.

    • Collect the filtrate into a clean tube.

    • Measure the absorbance of the filtrate at 290 nm using a UV-Vis spectrophotometer. Use 2% hydrazine/DMF as a blank.

  • Subsequent Deprotection Cycles:

    • Repeat step 2, collecting and measuring the absorbance of each filtrate separately.

    • Continue these cycles until the absorbance readings at 290 nm plateau, indicating that the reaction is complete. Typically, 3-5 cycles are sufficient for Dde, while ivDde may require more.

  • Final Wash:

    • Once the deprotection is complete, wash the resin thoroughly with DMF (at least 3-5 times the resin volume) to remove any residual reagents and the indazole byproduct.

Protocol 2: Confirmation of Dde Deprotection by HPLC
  • Sample Preparation:

    • After the final DMF wash in Protocol 1, take a small sample of the resin beads.

    • Cleave the peptide from the solid support using an appropriate cleavage cocktail (e.g., a TFA-based cocktail).

    • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and dry the peptide pellet.

    • Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • HPLC Analysis:

    • Analyze the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column.

    • Monitor the elution profile with a UV detector, paying close attention to the retention times of the expected deprotected peptide and the potential Dde-protected starting material.

    • The absence of the peak corresponding to the Dde-protected peptide confirms complete deprotection.

Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent instead of DMF for Dde deprotection?

A1: While DMF is the most common solvent, other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) can also be used.[1] However, it is important to ensure that your peptide and the deprotection reagents are soluble in the chosen solvent. If you change the solvent, the UV absorbance maximum of the indazole byproduct may shift slightly, so it is advisable to scan a small sample to determine the optimal wavelength for monitoring.

Q2: Will the Fmoc protecting group be cleaved by hydrazine?

A2: Yes, the conditions used for Dde deprotection (2% hydrazine in DMF) will also cleave the Fmoc group.[1] Therefore, if you need to selectively deprotect the Dde group while retaining the Fmoc group, this method is not suitable. An alternative method using hydroxylamine hydrochloride and imidazole in NMP has been reported for the selective removal of Dde in the presence of Fmoc.[1]

Q3: I see a small, persistent absorbance at 290 nm even after extensive washing. What could be the cause?

A3: This could be due to several factors. There might be some strongly adsorbed indazole byproduct on the resin that is difficult to remove with DMF alone. Alternatively, your peptide sequence itself might have some residual absorbance at 290 nm. It is also possible that there are trace impurities in your solvents. As long as the absorbance is stable and low, and HPLC analysis confirms complete deprotection, this should not be a major concern.

Q4: Is it possible for the Dde group to migrate to another amine during deprotection?

A4: Dde migration has been reported, especially during the piperidine-mediated deprotection of a neighboring Fmoc group.[2] While less common during the hydrazine-mediated Dde deprotection itself, the possibility exists, particularly if there are free amines in close proximity. Careful optimization of reaction conditions and thorough analysis of the final product are recommended to rule out any undesired side reactions.

Q5: My peptide is known to aggregate. Will this affect the Dde deprotection and its monitoring?

A5: Yes, peptide aggregation can significantly hinder the accessibility of the Dde group to the hydrazine reagent, leading to slow and incomplete deprotection. This will be reflected in a very slow increase in absorbance at 290 nm that may not reach a clear plateau. In such cases, using chaotropic salts or denaturing solvents (if compatible with your peptide) during the deprotection might help to disrupt aggregation. It is also crucial to confirm the deprotection with a more robust method like HPLC.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2019, August 28). How to remove Dde protection in solution phase reaction? Retrieved from [Link]

Sources

Troubleshooting

Fmoc-D-Orn(Dde)-OH stability under basic conditions

Welcome to the technical support center for Fmoc-D-Orn(Dde)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fmoc-D-Orn(Dde)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of this versatile amino acid derivative in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the necessary knowledge to confidently and successfully utilize Fmoc-D-Orn(Dde)-OH in your experimental workflows.

Introduction to Orthogonal Protection Strategy

Fmoc-D-Orn(Dde)-OH is a cornerstone building block for the synthesis of complex peptides, such as branched, cyclic, or side-chain modified peptides.[1] Its utility stems from the orthogonal nature of its two protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the side-chain δ-amino group.[1] This orthogonality allows for the selective deprotection of one group without affecting the other, providing precise control over the synthesis process.[2][3][4]

The Fmoc group is typically removed using a mild base, such as 20% piperidine in dimethylformamide (DMF), to allow for peptide chain elongation.[1] The Dde group, on the other hand, is stable to these basic conditions and also to acidic conditions (like trifluoroacetic acid, TFA) commonly used for final cleavage from the resin. It can be selectively removed using a solution of 2% hydrazine in DMF.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for removing the Dde protecting group?

The most common and effective method for Dde group removal is treatment with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[5][6][7] It is crucial to note that hydrazine concentrations should not exceed 2%, as higher concentrations can lead to undesirable side reactions, including peptide cleavage at Glycine residues and the conversion of Arginine to Ornithine.[5]

Q2: Is the Fmoc group stable under Dde deprotection conditions?

No. Hydrazine is a base and will also cleave the Fmoc group.[5] Therefore, if selective side-chain deprotection is required while the N-terminus remains protected, the N-terminal Fmoc group should be replaced with a protecting group stable to hydrazine, such as the tert-butyloxycarbonyl (Boc) group, prior to Dde removal.[5] This is typically achieved by treating the N-terminal amino group with Boc anhydride.

Q3: Can the Dde group be removed without affecting the Fmoc group?

Yes, alternative methods exist for Dde removal that are orthogonal to the Fmoc group. A solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can selectively cleave the Dde group in the presence of Fmoc.[5][8] This allows for side-chain modification at any stage of the peptide synthesis.

Q4: I am observing incomplete Dde removal. What could be the cause and how can I resolve it?

Incomplete Dde removal can be sequence-dependent or influenced by peptide aggregation on the solid support. If you are experiencing sluggish or incomplete deprotection, consider the following:

  • Increase Reaction Time: Extend the treatment time with the hydrazine solution.

  • Increase Hydrazine Concentration (with caution): In difficult cases, the hydrazine concentration can be increased up to 10%, but be mindful of the potential side reactions mentioned in Q1.

  • Improve Solvation: Ensure the peptide-resin is well-swollen. Switching to a solvent like NMP or adding chaotropic salts may help disrupt aggregation.[9]

  • Consider ivDde: For future syntheses, if Dde proves consistently difficult to remove or unstable, consider using the more hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group, which is more robust but may require stronger deprotection conditions.

Q5: I suspect Dde migration is occurring in my synthesis. How can I confirm this and prevent it?

Dde migration is a known side reaction where the Dde group can transfer from the δ-amino group of ornithine to an unprotected ε-amino group of a lysine residue or another free amine.[10] This migration can be accelerated by the piperidine used for Fmoc deprotection.[10]

  • Confirmation: This is typically confirmed by mass spectrometry of the final peptide, which will show an unexpected mass corresponding to the peptide with the Dde group in the wrong position.

  • Prevention: To minimize Dde migration, it is recommended to keep the piperidine treatment times for Fmoc deprotection as short as possible. An alternative is to use 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal, which has been shown to reduce Dde migration.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Premature loss of Dde group during synthesis - Extended exposure to piperidine during Fmoc deprotection.- Instability of the Dde group in long sequences.- Minimize piperidine treatment times.- For long peptides, consider using the more stable ivDde protecting group.
Incomplete coupling to the Ornithine side-chain after Dde removal - Incomplete Dde deprotection.- Steric hindrance around the deprotected amine.- Peptide aggregation.[9]- Confirm complete Dde removal using a colorimetric test (e.g., Kaiser test).- Use a more powerful coupling reagent (e.g., HATU, HCTU).- Swell the resin in a solvent known to disrupt aggregation (e.g., NMP, or add DMSO).[9]
Unexpected side product with the mass of the peptide + Dde Dde migration to another free amine in the peptide sequence.[10]- Use shorter piperidine exposure times for Fmoc deprotection.- Consider using DBU for Fmoc removal.[10]
Both Fmoc and Dde groups are removed simultaneously This is the expected outcome when using hydrazine for Dde deprotection.[5]- If N-terminal protection is required, replace the Fmoc group with a Boc group before Dde removal.[5]

Experimental Protocols

Protocol 1: Standard Dde Group Deprotection

This protocol describes the standard method for removing the Dde protecting group from the side chain of an ornithine residue on a solid support.

Materials:

  • Peptide-resin containing Fmoc-D-Orn(Dde)-OH

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Syringe or reaction vessel for SPPS

Procedure:

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For every 1 gram of peptide-resin, prepare approximately 75 mL of this solution.[5]

  • Swell the peptide-resin in DMF.

  • Drain the DMF and add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[5]

  • Agitate the mixture at room temperature for 3 minutes.[5]

  • Drain the solution.

  • Repeat steps 3-5 two more times for a total of three treatments.[5]

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of hydrazine and the cleaved Dde by-product.[5]

  • The resin is now ready for the next step in the synthesis (e.g., side-chain modification).

Protocol 2: Selective Dde Removal in the Presence of Fmoc

This protocol outlines the procedure for the selective cleavage of the Dde group while retaining the N-terminal Fmoc protection.

Materials:

  • Peptide-resin with N-terminal Fmoc and Dde-protected Ornithine

  • N-Methylpyrrolidone (NMP)

  • Hydroxylamine hydrochloride

  • Imidazole

Procedure:

  • Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1.0 M) and imidazole (0.75 M) in NMP.[5]

  • Swell the peptide-resin in DMF and then wash with NMP.

  • Add the hydroxylamine/imidazole solution to the resin (approximately 10 mL per gram of resin).[5]

  • Gently agitate the mixture at room temperature for 30 to 60 minutes.[5]

  • Drain the solution.

  • Wash the resin thoroughly with DMF (3-5 times).

  • The resin now has a free side-chain amine on the ornithine residue, while the N-terminal Fmoc group remains intact.

Visualizations

Orthogonal Deprotection Strategy

G A Fmoc-D-Orn(Dde)-Peptide-Resin B H-D-Orn(Dde)-Peptide-Resin A->B  20% Piperidine/DMF C Fmoc-D-Orn-Peptide-Resin A->C  2% Hydrazine/DMF D Peptide Chain Elongation B->D  Couple next Fmoc-AA E Side-Chain Modification C->E  e.g., Acylation, Alkylation

Caption: Orthogonal deprotection workflow for Fmoc-D-Orn(Dde)-OH.

Troubleshooting Logic for Incomplete Dde Removal

G Start Incomplete Dde Removal Detected Check1 Is the peptide-resin well-swollen? Start->Check1 Action1 Improve solvation (e.g., switch to NMP) Check1->Action1 No Check2 Is the reaction time sufficient? Check1->Check2 Yes Action1->Check2 Action2 Increase reaction time with 2% hydrazine Check2->Action2 No Check3 Is the sequence known to aggregate? Check2->Check3 Yes Action2->Check3 Action3 Consider using chaotropic salts or higher temperature Check3->Action3 Yes End Re-evaluate Dde removal Check3->End No Action3->End

Caption: Decision-making workflow for troubleshooting incomplete Dde deprotection.

References

  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Is it possible to remove Dde protecting groups in aqueous phase? (2022, February 14). ResearchGate. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Augustijns, P., Van der Auwera, L., & Van den Eeckhout, E. (1997). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. PubMed, 9(4), 375-80. Retrieved from [Link]

  • How to remove Dde protection in solution phase reaction? (2019, August 28). ResearchGate. Retrieved from [Link]

  • Li, L., et al. (2014). A cathepsin B-triggered, dual-functional fluorogenic probe for cancer imaging. Organic & Biomolecular Chemistry, 12(23), 3937-3943. Retrieved from [Link]

  • Protecting Groups. (n.d.). Retrieved from [Link]

  • How to remove Dde protecting group in solution? (2019, October 7). ResearchGate. Retrieved from [Link]

  • Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed, 16(1), 3-18. Retrieved from [Link]

  • Lehmann, C., et al. (2002). A base-labile protecting group (fluorenylmethoxycarbonyl) for the 5'-hydroxy function of nucleosides. PubMed, 21(1), 3.1.1-3.1.25. Retrieved from [Link]

  • Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. (2026, January 20). ACS Publications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies to Improve Solubility of Protected Peptides

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with protected peptides.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with protected peptides. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our approach is grounded in scientific principles and field-proven experience to ensure you can confidently overcome these common hurdles.

Section 1: Understanding the Root of a Solubility Problem

Before diving into solutions, it's crucial to understand the factors that govern the solubility of a protected peptide. The interplay of various physicochemical properties determines how a peptide behaves in different solvents.

FAQ 1: Why is my protected peptide not dissolving?

The solubility of a protected peptide is primarily dictated by its amino acid composition, length, net charge, and the nature of the protecting groups.[1][2] Hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine) and bulky, nonpolar protecting groups can significantly decrease solubility in aqueous solutions. Furthermore, longer peptide chains have a greater tendency to aggregate through hydrophobic interactions and intermolecular hydrogen bonding, leading to poor solubility.[3]

The main culprit is often the formation of secondary structures, like beta-sheets, which promote self-aggregation.[2][4] The protecting groups themselves, while essential for synthesis, can mask polar functionalities that would otherwise interact with aqueous solvents, thus exacerbating solubility issues.

FAQ 2: How do protecting groups specifically affect solubility?

Protecting groups are a double-edged sword. During solid-phase peptide synthesis (SPPS), backbone N-protecting groups can actually enhance solubility and prevent aggregation of the growing peptide chain on the resin.[5][6] However, once the protected peptide is cleaved from the resin, these same groups, particularly bulky and hydrophobic ones on the side chains, can dramatically reduce solubility in common solvents. They can sterically hinder solvent access to the peptide backbone and increase the overall hydrophobicity of the molecule, making it less amenable to dissolution in polar solvents. The choice between Fmoc and Boc protection strategies can also influence the final solubility of the protected peptide.[7]

Section 2: Systematic Approach to Solubilization

A structured, stepwise approach is the most efficient way to tackle a solubility problem without compromising your valuable peptide. This workflow minimizes the risk of peptide degradation and helps identify the optimal solvent system.

A Step-by-Step Solubilization Workflow

The following diagram outlines a systematic process for dissolving a protected peptide with unknown solubility characteristics.

Peptide_Solubilization_Workflow start Start with Lyophilized Protected Peptide test_small Use a Small Aliquot for Solubility Testing start->test_small water Try Sterile, Deionized Water test_small->water Initial Attempt sonicate_heat Apply Gentle Sonication or Warming (<40°C) water->sonicate_heat assess_charge Assess Peptide's Net Charge sonicate_heat->assess_charge If Insoluble acidic_buffer Use Dilute Acidic Buffer (e.g., 10% Acetic Acid) assess_charge->acidic_buffer If Net Charge is Positive basic_buffer Use Dilute Basic Buffer (e.g., 0.1M Ammonium Bicarbonate) assess_charge->basic_buffer If Net Charge is Negative organic_solvent Use Organic Co-Solvent (DMSO, DMF, ACN) assess_charge->organic_solvent If Net Charge is Neutral or Highly Hydrophobic acidic_buffer->organic_solvent If Still Insoluble success Peptide Solubilized Proceed with Experiment acidic_buffer->success If Soluble basic_buffer->organic_solvent If Still Insoluble basic_buffer->success If Soluble chaotropes Use Chaotropic Agents (Urea, Guanidine-HCl) organic_solvent->chaotropes Last Resort for Non-Biological Assays organic_solvent->success If Soluble failure Still Insoluble Consider Re-synthesis with Solubilizing Modifications organic_solvent->failure If Precipitates Upon Dilution chaotropes->success chaotropes->failure If Still Insoluble

Caption: A systematic workflow for solubilizing protected peptides.

Experimental Protocol: Initial Solubility Testing
  • Aliquot : Always begin by testing the solubility of a small amount of your peptide to avoid wasting the entire batch.[8]

  • Equilibrate : Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture condensation.[4][9]

  • Initial Solvent : Start with sterile, deionized water.[4] Add a small amount of solvent, vortex, and observe.

  • Physical Assistance : If the peptide does not dissolve, gentle sonication can help break up particles. Warming the solution to temperatures below 40°C can also aid dissolution, but be cautious to avoid degradation.[10][11]

  • Visual Inspection : A fully dissolved peptide will result in a clear, particle-free solution.[12] If the solution is cloudy or contains visible particulates, it is a suspension, not a solution.[9]

Section 3: Troubleshooting Guide for Common Scenarios

This section addresses specific problems with targeted solutions.

Q1: My peptide is highly hydrophobic and won't dissolve in aqueous buffers. What should I do?

Causality : Peptides with a high percentage of hydrophobic residues (>50%) or a low net charge will inherently resist dissolving in water.

Solution : For these peptides, organic co-solvents are necessary.

  • Choose an Organic Solvent : Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN) are common choices.[13]

    • DMSO : Generally preferred for biological assays due to its relatively low toxicity, but it can oxidize peptides containing cysteine or methionine residues.

    • DMF : A good alternative to DMSO, especially for peptides with oxidation-sensitive amino acids.[3]

    • ACN : Often used in analytical applications like HPLC, but its volatility can make concentration management challenging.[11]

  • Protocol for Using Organic Co-solvents :

    • First, dissolve the peptide completely in a minimal amount of the chosen organic solvent.[9]

    • Then, slowly add this concentrated solution dropwise into your aqueous buffer while gently vortexing.[9] This method prevents localized high concentrations of the peptide that can lead to precipitation.[9]

Q2: My peptide forms a gel-like substance or precipitates upon adding buffer. How can I prevent this?

Causality : Gel formation is a sign of significant peptide aggregation, often driven by extensive hydrogen bonding networks.[9] Precipitation upon dilution occurs when the peptide, initially dissolved in an organic solvent, is rapidly introduced to an aqueous environment where it is less soluble.

Solution : The use of chaotropic agents can disrupt the non-covalent interactions that lead to aggregation.

  • Chaotropic Agents : Guanidine hydrochloride (Gdn-HCl) or urea can be effective in breaking up hydrogen bonds and hydrophobic interactions.[1]

  • Considerations : These agents are denaturing and will likely interfere with biological assays.[1][4] Their use is typically limited to analytical purposes where the peptide's native conformation is not required.[4]

Strategy Mechanism of Action Suitable For Potential Issues
pH Adjustment Increases net charge, moving away from the isoelectric point.[2][10]Peptides with a significant number of acidic or basic residues.Extreme pH can cause degradation or racemization.[11]
Organic Co-solvents (DMSO, DMF) Disrupts hydrophobic interactions.[10]Hydrophobic and neutral peptides.Can be incompatible with some biological assays; DMSO can oxidize Met/Cys.[9]
Chaotropic Agents (Urea, Gdn-HCl) Disrupts hydrogen bonding and secondary structures.[4]Highly aggregated or gel-forming peptides.Denaturing; interferes with most biological systems.[1][4]
Sonication/Warming Provides physical energy to break up aggregates and increase kinetic energy.[3][10]Peptides that are slow to dissolve.Overheating can lead to peptide degradation.[4]
Q3: How do I determine whether to use an acidic or basic buffer?

Causality : A peptide's solubility is lowest at its isoelectric point (pI), where its net charge is zero.[2] Adjusting the pH away from the pI increases the net charge, enhancing interactions with the polar solvent.[10]

Solution : First, calculate the theoretical net charge of your peptide at neutral pH.

  • Calculate Net Charge :

    • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.[12]

    • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.[12]

    • Sum the values to get the net charge.

  • Choose the Buffer :

    • Basic Peptides (Net Positive Charge) : These are more soluble in acidic conditions. Try dissolving in a dilute acid like 10% acetic acid or a small amount of trifluoroacetic acid (TFA), then dilute with water.[1][3][10]

    • Acidic Peptides (Net Negative Charge) : These are more soluble in basic conditions. Use a dilute base like 0.1M ammonium bicarbonate or aqueous ammonia to dissolve the peptide, then dilute.[1][3][8]

Section 4: Advanced Strategies for "Difficult" Peptides

For peptides that remain insoluble despite the above methods, more advanced synthetic strategies may be required.

FAQ 4: I'm planning to synthesize a known "difficult" peptide. Are there modifications I can make to improve its solubility from the start?

Yes, several proactive strategies can be employed during synthesis to enhance the solubility of the final protected peptide.

  • Backbone Protection : The introduction of temporary N-protecting groups on the peptide backbone, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), can disrupt inter-chain hydrogen bonding that leads to aggregation during and after synthesis.[6]

  • Pseudoproline Dipeptides : Incorporating pseudoproline dipeptides at specific Ser or Thr residues can introduce a "kink" in the peptide backbone, effectively breaking up secondary structures that cause insolubility.

  • Solubilizing Tags : Attaching a temporary, highly hydrophilic tag (e.g., an oligo-lysine chain) to a side chain can dramatically improve the solubility of a hydrophobic peptide segment.[14][15] This tag is later cleaved to yield the native peptide sequence.[15]

The following diagram illustrates the concept of using solubilizing modifications.

Advanced_Strategies cluster_0 Standard 'Difficult' Peptide cluster_1 Solubilizing Modifications cluster_2 Result peptide_agg peptide_agg mod1 Backbone Protection Disrupts H-bonding peptide_agg->mod1 Apply During Synthesis mod2 Pseudoproline Dipeptides Introduces 'kink' peptide_agg->mod2 Apply During Synthesis mod3 Solubilizing Tags Adds Hydrophilicity peptide_agg->mod3 Apply During Synthesis soluble_peptide Soluble Protected Peptide mod1->soluble_peptide mod2->soluble_peptide mod3->soluble_peptide

Caption: Advanced synthetic modifications to improve peptide solubility.

References
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide solubility guidelines. Retrieved from [Link]

  • Activotec. (n.d.). Peptide Storage and Solubilization. Retrieved from [Link]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • Narita, M., Ishikawa, K., Chen, J. Y., & Kim, Y. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580–587. Retrieved from [Link]

  • Delmas, A. F., et al. (2011). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Popular strategies to solubilize peptides during CPS. Retrieved from [Link]

  • Kumar, M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Aggregation Rules of Short Peptides. Retrieved from [Link]

  • Polypeptide. (2023). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • White, P. D., et al. (2023). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PubMed Central. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Aggregation During Peptide Synthesis with D-ornithine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of D-ornithine to mitigate peptide aggregation during Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we have designed this resource to provide not only protocols but also the underlying scientific reasoning to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of peptide aggregation and the role of D-ornithine as a countermeasure.

Q1: What is peptide aggregation in the context of SPPS?

A: During SPPS, growing peptide chains are covalently attached to an insoluble resin support. Under certain conditions, these chains can interact with each other through non-covalent forces, primarily hydrogen bonds, leading to the formation of stable secondary structures like β-sheets.[1] This phenomenon, known as aggregation, causes the peptide-resin matrix to collapse. This collapse hinders the diffusion of solvents and reagents, leading to incomplete coupling and deprotection steps.[1][2] The consequences are significant: lower crude peptide purity, the presence of difficult-to-remove deletion sequences, and reduced overall yield.

Q2: How does incorporating a D-amino acid, like D-ornithine, prevent aggregation?

A: The regular, repeating backbone structure of L-amino acids allows for the formation of highly organized inter-chain hydrogen bonds that stabilize β-sheet aggregates. D-amino acids possess the opposite stereochemistry at the α-carbon. When a D-amino acid is introduced into an L-peptide sequence, it acts as a "structure-breaker." Its side chain projects in a direction that sterically disrupts the hydrogen bonding pattern required for stable β-sheet formation, thereby improving the solvation of the peptide-resin complex and enhancing synthetic efficiency.[3]

Q3: Why use D-ornithine specifically?

A: D-ornithine is a non-proteinogenic amino acid that is valuable for this application. Like other D-amino acids, it effectively disrupts secondary structures. Additionally, its side chain contains a primary amine, which is typically protected with a Boc group (Fmoc-D-Orn(Boc)-OH) during Fmoc-based SPPS.[4][5] This protected side chain offers an additional point for potential modification, such as cyclization or conjugation, if desired in the final peptide design.[6][7]

Q4: When should I consider incorporating D-ornithine into my peptide sequence?

A: Proactively incorporating D-ornithine is recommended when synthesizing peptides known to be problematic. Key indicators that a sequence may be aggregation-prone include:

  • Length: Peptides longer than 15-20 amino acids are more susceptible.

  • Hydrophobicity: Stretches of contiguous hydrophobic residues (e.g., Val, Ile, Leu, Phe) are major drivers of aggregation.

  • Specific Sequences: Certain sequences, like those found in amyloidogenic peptides, have a high intrinsic propensity to form β-sheets.

It is often beneficial to insert a D-amino acid residue approximately every 6-7 residues within a known or predicted difficult region to effectively disrupt aggregation.[2]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered when using D-ornithine.

Problem: I incorporated D-ornithine, but my synthesis still failed due to aggregation.

Solution: While D-ornithine is a powerful tool, its effectiveness can be influenced by several factors. Follow this troubleshooting workflow:

start Persistent Aggregation Observed q1 Was the D-Orn residue placed optimally within the hydrophobic/aggregating region? start->q1 s1 Re-evaluate sequence. Consider inserting D-Orn in the middle of the problematic stretch. q1->s1 No q2 Was the coupling of D-Orn and the subsequent residue complete? (Check Kaiser/TNBS test results) q1->q2  Yes s1->q2 s2 Perform a double coupling for the D-Orn residue and the following amino acid. [1] q2->s2 No q3 Are you using standard coupling conditions? q2->q3  Yes s2->q3 s3 Switch to a more potent coupling reagent (e.g., HATU, HCTU). Increase coupling time or temperature. Consider using NMP instead of DMF. [6, 25] q3->s3 No end Synthesis Rescue Strategies q3->end  Yes s3->end

Caption: Troubleshooting workflow for persistent aggregation.

Problem: I'm concerned about potential side reactions related to D-ornithine.

Solution: The primary side reactions are generally not specific to D-ornithine but are common to all amino acid couplings in SPPS.

  • Racemization: The loss of stereochemical integrity at the α-carbon can occur, particularly with prolonged activation times or stronger bases.[8] To minimize this, avoid unnecessarily long pre-activation periods and use standard, efficient coupling reagents like HBTU/HOBt or HATU.[8][9]

  • Lactam Formation: Although more commonly noted in mass spectrometry fragmentation, the side-chain amine of ornithine can theoretically form a lactam with the backbone carbonyl.[10][11] However, this is not a major concern during SPPS because the side-chain amine is protected (typically with a Boc group), preventing this intramolecular reaction.[4]

Problem: How do I correctly prepare and couple Fmoc-D-Orn(Boc)-OH?

Solution: Proper dissolution and activation are critical for efficient coupling. Follow the detailed protocol below. This protocol includes a self-validating checkpoint (the Kaiser test) to ensure the reaction has gone to completion.

Part 3: Experimental Protocols & Data

Protocol 1: Incorporation of Fmoc-D-Orn(Boc)-OH via Manual SPPS

This protocol assumes a 0.1 mmol scale synthesis using a standard polystyrene resin with Rink Amide linker.

Materials:

  • Peptide-resin with free N-terminal amine

  • Fmoc-D-Orn(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Kaiser Test Kit (or TNBS Test reagents)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes. Drain. Repeat with a second 15-minute piperidine treatment.

  • Washing: Wash the resin thoroughly to remove all piperidine. Perform 5 x 1-minute washes with DMF.

  • Coupling Solution Preparation (Activation):

    • In a separate vial, dissolve 3 equivalents of Fmoc-D-Orn(Boc)-OH (relative to resin loading) and 3 equivalents of HOBt in a minimal volume of DMF.[12]

    • Add 3 equivalents of DIC to the solution.[12]

    • Allow the mixture to pre-activate for 10-15 minutes at room temperature.[12]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring (Self-Validation):

    • Take a small sample of resin beads and wash them thoroughly with DCM.

    • Perform the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive (blue beads), the coupling is incomplete. Drain the reaction vessel and repeat steps 5 and 6 (a "double coupling").

  • Washing: Once coupling is complete, drain the coupling solution and wash the resin thoroughly (3 x 1 minute with DMF, followed by 3 x 1 minute with DCM). The resin is now ready for the next deprotection/coupling cycle.

Data Presentation

The introduction of a D-amino acid can dramatically improve the outcome of a difficult synthesis. The table below shows representative data for a model aggregating peptide, demonstrating the increase in purity achieved by incorporating a single D-ornithine residue.

Peptide SequenceStrategyCrude Purity by HPLC (%)Major Impurities
H-Val-Ala-Val-Ala-Gly-Val-Ile-Gly-NH₂Standard Synthesis~35%Multiple deletion sequences (des-Val, des-Ala)
H-Val-Ala-Val-D-Orn -Gly-Val-Ile-Gly-NH₂D-Ornithine Insertion>75%Minor truncation products

Table 1: Representative HPLC purity data for a model aggregating peptide synthesized with and without a D-ornithine residue. Data is illustrative of typical results.

Part 4: Mechanistic Visualization

To better understand the principles discussed, the following diagrams illustrate the mechanism of aggregation disruption and the standard SPPS workflow.

cluster_0 Aggregation (β-Sheet Formation) cluster_1 Disruption with D-ornithine P1 L-Peptide Chain 1 ~N-Cα-C-N-Cα-C~ P2 L-Peptide Chain 2 ~N-Cα-C-N-Cα-C~ P1->P2 Inter-chain H-Bonds (Stable) P3 L-Peptide Chain 1 ~N-Cα-C-N-Cα-C~ P3->disrupt P4 Peptide with D-Ornithine ~N-Cα(D)-C-N-Cα-C~ disrupt->P4 Steric Hindrance (H-Bond Disrupted)

Caption: D-ornithine disrupts inter-chain hydrogen bonding.

References

  • SYNTHESIS NOTES - Aapptec Peptides. Aapptec. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 26(3), 239-268.
  • Amino Acid Composition drives Peptide Aggregation. ChemRxiv. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. ACS Publications. [Link]

  • The ornithine effect in peptide cation dissociation. PMC - NIH. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

  • Aza-Amino Acids Disrupt β-Sheet Secondary Structures. PMC - NIH. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]

  • Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. ResearchGate. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • The development of beta-sheet promoting amino acid residues and fundamental studies of peptide structure. UW-Madison Libraries. [Link]

  • Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26. ACS Synthetic Biology. [Link]

  • Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine. Scholarly Publications Leiden University. [Link]

  • Aza-Amino Acids Disrupt β-Sheet Secondary Structures. PubMed. [Link]

  • The ornithine effect in peptide cation dissociation. PubMed - NIH. [Link]

  • Protein structure: Primary, secondary, tertiary & quatrenary. Khan Academy. [Link]

  • (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • What do you do when your peptide synthesis fails?. Biotage. [Link]

Sources

Optimization

Technical Support Center: Purification of Peptides Containing D-Orn(Dde)

Welcome to the technical support center for the purification of peptides incorporating the D-Orn(Dde) moiety. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of peptides incorporating the D-Orn(Dde) moiety. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these specialized peptides. Here, we will delve into the underlying principles, provide actionable troubleshooting advice, and answer frequently asked questions to ensure the successful isolation of your target peptide.

Introduction to D-Orn(Dde) in Peptide Synthesis

The use of D-ornithine (D-Orn) in peptide synthesis allows for the introduction of a side-chain primary amine, which can be a site for subsequent modifications such as PEGylation, cyclization, or the attachment of reporter molecules. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a commonly employed protecting group for the delta-amino group of ornithine. Its utility lies in its orthogonal nature; it is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, but can be selectively cleaved under mild conditions, typically with hydrazine.[1][2][3] This orthogonality is crucial for complex peptide synthesis strategies that require site-specific modifications.[3][4]

However, the unique chemical properties of the Dde group can also present challenges during peptide purification. This guide will address these potential issues and provide you with the expertise to overcome them.

Core Principles of D-Orn(Dde) Peptide Purification

The standard method for purifying synthetic peptides, including those with D-Orn(Dde), is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6] This technique separates the target peptide from impurities based on hydrophobicity.[5] A C18-modified silica stationary phase is commonly used, and peptides are eluted with an increasing gradient of an organic solvent, typically acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA).[5]

The presence of the Dde group increases the hydrophobicity of the peptide, which will influence its retention time on the RP-HPLC column. It is essential to account for this increased retention when developing your purification gradient.

Troubleshooting Guide

This section addresses common problems encountered during the purification of D-Orn(Dde)-containing peptides, their probable causes, and recommended solutions.

Problem 1: Low Purity of the Main Peak in RP-HPLC

Symptom: The main peak in your chromatogram is broad, shows shouldering, or is accompanied by several closely eluting impurity peaks.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Deprotection Residual protecting groups from the synthesis (e.g., Boc, Fmoc, or side-chain protecting groups) can lead to a heterogeneous mixture of peptides with similar hydrophobicities, making separation difficult.Ensure complete deprotection during synthesis. For Dde removal, ensure adequate treatment with 2% hydrazine in DMF.[2][7][8] Monitor the deprotection reaction spectrophotometrically by observing the release of the chromophoric indazole derivative at 290 nm.[3][8]
Dde Migration The Dde group can migrate from the delta-amino group of ornithine to an unprotected primary amine, such as the N-terminus or the side chain of a lysine residue.[9] This side reaction is accelerated by piperidine used for Fmoc removal.[9]To prevent Dde migration during synthesis, consider using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc cleavage in a shorter reaction time (e.g., 2%, 3 x 3 minutes).[9]
Aggregation Hydrophobic peptides, especially longer sequences, can aggregate, leading to broad peaks and poor resolution. The Dde group can contribute to this hydrophobicity.To mitigate aggregation, try dissolving the crude peptide in a stronger solvent like guanidinium hydrochloride or urea before injection. Alternatively, adjusting the mobile phase pH or using a different ion-pairing agent may help.
Suboptimal HPLC Conditions A poorly optimized HPLC gradient can result in co-elution of the target peptide with impurities.Optimize your HPLC gradient. A shallower gradient around the elution point of your target peptide can improve resolution. Experiment with different mobile phase modifiers or column chemistries.
Problem 2: Unexpected Peaks in the Chromatogram

Symptom: The presence of significant, well-resolved peaks that do not correspond to the target peptide.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Truncated or Deletion Sequences Incomplete coupling reactions during solid-phase peptide synthesis (SPPS) lead to the formation of shorter peptide sequences.Optimize your SPPS protocol to ensure high coupling efficiency. Use of a capping step after each coupling can block unreacted amines from further elongation.
Side Reactions During Cleavage The harsh acidic conditions of the final cleavage from the resin can cause various side reactions, leading to modified peptides.Use appropriate scavengers in your cleavage cocktail to protect sensitive amino acid residues from modification.
Hydrazine-Induced Side Reactions While 2% hydrazine is standard for Dde removal, higher concentrations can cause peptide cleavage at Gly residues and convert Arg to Orn.[7]Strictly adhere to a 2% hydrazine concentration in DMF for Dde removal.[7]
Problem 3: Low Overall Yield After Purification

Symptom: The amount of purified peptide obtained is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Poor Solubility of Crude Peptide The crude peptide may not fully dissolve in the injection solvent, leading to loss of material.Test different solvents for dissolving your crude peptide. A small amount of organic solvent (e.g., acetonitrile or isopropanol) or a chaotropic agent may be necessary.
Peptide Precipitation on the Column The peptide may precipitate on the HPLC column if the mobile phase conditions are not suitable.Ensure the mobile phase has sufficient organic content to keep the peptide in solution. A steeper initial gradient can sometimes help.
Inefficient Fraction Collection Poorly defined peak boundaries can lead to the collection of fractions with low purity or the loss of the target peptide.Use a fraction collector with accurate peak detection. It may be beneficial to collect smaller fractions across the entire peak for later analysis and pooling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended protocol for on-resin Dde deprotection?

A1: The standard and most reliable method for removing the Dde group while the peptide is still attached to the resin is treatment with a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2][7]

Experimental Protocol: On-Resin Dde Deprotection

  • Preparation: Prepare a fresh solution of 2% hydrazine monohydrate in DMF.

  • Resin Treatment: Swell the peptide-resin in DMF. Drain the DMF and add the 2% hydrazine solution (approximately 25 mL per gram of resin).[7]

  • Reaction: Gently agitate the resin suspension at room temperature. The reaction time can vary, but typically 3 treatments of 3 minutes each are sufficient.[8]

  • Monitoring: The deprotection can be monitored by taking a small aliquot of the solution and measuring its absorbance at 290 nm to detect the cleaved indazole by-product.[3][8]

  • Washing: After the reaction is complete, filter the resin and wash it thoroughly with DMF (at least 3 times) to remove all traces of hydrazine and the cleavage by-product.[7]

Q2: Can I remove the Dde group after cleaving the peptide from the resin?

A2: Yes, it is possible to perform the Dde deprotection in solution after the peptide has been cleaved from the resin.[10] The same principle of using 2% hydrazine in DMF applies. However, working in solution requires a subsequent purification step to remove the excess hydrazine and the by-products. Depending on the peptide sequence, other solvents like methanol, dichloromethane, or acetonitrile can be explored.[10]

Q3: How does the Dde group affect the mass of my peptide?

A3: The Dde protecting group has a monoisotopic mass of 180.0786 Da. When performing mass spectrometry analysis, you should observe a corresponding mass shift between the Dde-protected and the deprotected peptide.

Q4: Are there any alternatives to hydrazine for Dde removal?

A4: While hydrazine is the most common reagent, hydroxylamine hydrochloride in the presence of a base like imidazole has also been reported for Dde removal.[7] This alternative may be considered if hydrazine is incompatible with other functionalities in your peptide.

Q5: My D-Orn(Dde) peptide is very hydrophobic. How can I improve its purification?

A5: For highly hydrophobic peptides, several strategies can be employed:

  • Use a different stationary phase: A C8 or C4 column is less hydrophobic than a C18 column and may provide better separation.

  • Elevated temperature: Running the HPLC at a slightly elevated temperature (e.g., 40-60 °C) can improve peak shape and resolution.

  • Alternative mobile phase additives: Formic acid or ammonium acetate can be used as alternatives to TFA and may alter the selectivity of the separation.

Visualizing the Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the key workflows.

Purification_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection On-Resin Deprotection cluster_cleavage Cleavage & Purification SPPS Solid-Phase Peptide Synthesis (with Fmoc-D-Orn(Dde)-OH) Dde_Removal Dde Removal (2% Hydrazine/DMF) SPPS->Dde_Removal Site-specific modification (optional) Cleavage Cleavage from Resin & Global Deprotection SPPS->Cleavage Direct to cleavage Dde_Removal->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Purity Analysis (LC-MS) Purification->Analysis

Caption: General workflow for the synthesis and purification of a D-Orn-containing peptide.

Dde_Removal_Mechanism Peptide_Dde Peptide-Orn(Dde) Hydrazine + 2% Hydrazine in DMF Peptide_Dde->Hydrazine Deprotected_Peptide Peptide-Orn(NH2) Hydrazine->Deprotected_Peptide Byproduct + Indazole By-product (absorbs at 290 nm) Deprotected_Peptide->Byproduct

Caption: Schematic of the Dde deprotection reaction.

By understanding the chemical principles behind the use of the D-Orn(Dde) building block and anticipating potential challenges, you can streamline your purification process and achieve high-purity peptides for your research and development endeavors.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Augustyns, K., et al. (1997). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 49(2), 127-135.
  • Stalicki, J., et al. (2015). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. Organic & Biomolecular Chemistry, 13(48), 11655-11659.
  • ResearchGate. (2022). Is it possible to remove Dde protecting groups in aqueous phase?.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Diaz-Mochon, J. J., et al. (2004). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Organic Letters, 6(7), 1127-1130.
  • Advanced ChemTech. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

Sources

Troubleshooting

Technical Support Center: Dde Protecting Group Chemistry

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals utilizing the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group in soli...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals utilizing the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group in solid-phase peptide synthesis (SPPS). Here, we will address a common and critical challenge: preventing unwanted acylation of newly deprotected amine side chains, particularly on lysine residues.

This resource provides in-depth troubleshooting advice, preventative protocols, and a mechanistic overview to ensure the integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-chain acylation after Dde removal?

A1: Side-chain acylation occurs when the newly liberated and highly nucleophilic ε-amino group of a lysine residue (or other primary amine) reacts with an electrophilic acyl source present in the reaction mixture. A common culprit is the solvent itself, N,N-dimethylformamide (DMF), which can degrade to form formic acid. This acid can then activate residual carboxyl groups on the peptide or resin, leading to unwanted acylation.

Q2: I'm seeing a +28 Da mass addition to my lysine side chain. What is it?

A2: A mass addition of +28 Da is a classic indicator of formylation, a specific type of acylation where a formyl group (-CHO) is added. This is a strong indication that your DMF solvent is degrading and acting as an acyl donor.

Q3: Can the Dde group migrate to other amines during deprotection?

A3: Yes, Dde migration is a known side reaction, especially if there are other free amino groups in close proximity to the Dde-protected residue.[1] The deprotection mechanism involves a nucleophilic attack, and under certain conditions, a neighboring amine can attack the Dde group, leading to its transfer.[1]

Q4: Is 2% hydrazine in DMF the only way to remove the Dde group?

A4: While 2% hydrazine in DMF is the standard and most common method, alternative conditions exist.[2] For instances where Fmoc-group compatibility is required, a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can be used for selective Dde removal.[2]

In-Depth Troubleshooting & Prevention Guide

The Root of the Problem: Understanding the Chemistry

The Dde group is an orthogonal protecting group, stable to the acidic conditions of Boc-SPPS and the basic conditions used for Fmoc removal (piperidine). Its removal is typically achieved through hydrazinolysis.[2] The reaction proceeds via a nucleophilic attack by hydrazine on the Dde group, leading to its cleavage and the formation of a stable indazole derivative, which is chromophoric and can be monitored by UV spectrophotometry at 290 nm.[3]

The problem arises after this successful deprotection. The newly exposed primary amine of the lysine side chain is a potent nucleophile. In the complex environment of the solid-phase synthesis reactor, it can react with any available electrophile.

Diagram 1: Dde Deprotection and Side-Chain Acylation Pathway

cluster_main Dde Deprotection & Side Reaction cluster_side Side-Chain Acylation Lys_Dde Peptide-Lys(Dde) Hydrazine 2% Hydrazine in DMF Deprotected_Lys Peptide-Lys(NH2) (Nucleophilic) Lys_Dde->Deprotected_Lys Desired Reaction Hydrazine->Deprotected_Lys Indazole Indazole Byproduct Acyl_Source Acyl Source (e.g., Formic Acid from DMF) Deprotected_Lys->Acyl_Source Unwanted Acylation Acylated_Lys Peptide-Lys(NH-Acyl) (Side Product) Deprotected_Lys->Acylated_Lys Side Reaction Start Start: Dde Removal Required Fmoc_Present Is the N-terminal Fmoc group present? Start->Fmoc_Present Standard_Removal Standard Removal? (e.g., C-terminal Dde) Fmoc_Present->Standard_Removal No Protocol_Hydroxylamine Use Alternative: Hydroxylamine HCl/ Imidazole in NMP Fmoc_Present->Protocol_Hydroxylamine Yes Protocol_Hydrazine Use Protocol 1: 2% Hydrazine in DMF (3 x 3 min) Standard_Removal->Protocol_Hydrazine Yes Optimize Optimize Conditions: - Increase Hydrazine to 4% - Increase reaction time - Switch to NMP Standard_Removal->Optimize No (Difficult Sequence) Check_Completion Monitor Deprotection (e.g., Kaiser Test or LC-MS) Protocol_Hydrazine->Check_Completion Protocol_Hydroxylamine->Check_Completion Incomplete Incomplete Removal? Check_Completion->Incomplete Incomplete->Optimize Yes Proceed Proceed to Scavenging & Next Coupling Incomplete->Proceed No Optimize->Check_Completion

Caption: Decision guide for selecting the appropriate Dde deprotection strategy.

Concluding Remarks

Preventing side-chain acylation after Dde removal is a matter of careful execution and an understanding of the underlying chemical principles. By using high-purity reagents, optimizing reaction times, performing thorough washes, and implementing appropriate scavenging steps, researchers can confidently deprotect Dde-protected residues and proceed with their synthesis, ensuring the final peptide product is of the highest possible purity and integrity.

Should you continue to experience difficulties, we recommend a small-scale test synthesis to optimize deprotection conditions for your specific peptide sequence before proceeding with a larger scale synthesis.

References

  • ResearchGate. (2019). How to remove Dde protection in solution phase reaction? [Online discussion]. Available at: [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec. Available at: [Link]

  • Edinburgh Research Explorer. (2018). A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. University of Edinburgh. Available at: [Link]

  • Biotage. (2023). Optimizing the removal of an ivDde protecting group. [Blog post]. Available at: [Link]

  • The Royal Society of Chemistry. (2019). c4ob00297k1.pdf. Available at: [Link]

  • Novabiochem. (n.d.). NEW Orthogonally protected lysine derivatives. Merck Millipore. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Dde Protecting Group and Its Orthogonal Counterparts in Chemical Synthesis

In the intricate world of peptide synthesis and bioconjugation, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. A protecting group acts as a temporary shield for a rea...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide synthesis and bioconjugation, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. A protecting group acts as a temporary shield for a reactive functional group, preventing it from participating in unwanted side reactions during a chemical transformation.[1] The true power of this strategy is unlocked through the concept of orthogonality—the ability to deprotect one functional group under a specific set of conditions without affecting other protecting groups present in the molecule.[2][3][4] This principle allows for the sequential and site-specific modification of complex molecules, a cornerstone of modern drug development and chemical biology.[2][5]

This guide provides an in-depth comparison of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group with other commonly employed orthogonal protecting groups. We will delve into the mechanistic underpinnings, comparative performance data, and field-proven protocols to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.

The Dde Protecting Group: A Unique Tool for Amine Protection

First introduced in 1993, the Dde group has become a standard tool for the protection of primary amines, particularly the ε-amino group of lysine, in Fmoc-based solid-phase peptide synthesis (SPPS). Its utility stems from its unique cleavage condition: it is stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) and the acidic conditions used for Boc removal and final resin cleavage (e.g., TFA), but it is readily cleaved by dilute hydrazine.[6] This orthogonality makes it invaluable for the synthesis of branched peptides, cyclic peptides, and molecules requiring site-specific side-chain modifications like fluorescent labeling or ubiquitination.

The deprotection mechanism with hydrazine proceeds via a nucleophilic attack, resulting in the release of the free amine and a chromophoric indazole by-product, which can be conveniently monitored spectrophotometrically at ~290 nm to track the reaction's progress.

Comparative Analysis: Dde vs. Other Orthogonal Protecting Groups

The selection of a protecting group is a critical decision dictated by the overall synthetic scheme. The Dde group exists within a toolbox of other selectively removable groups, each with its own distinct advantages and limitations.

Protecting GroupAbbreviationTypical Cleavage ConditionsOrthogonal ToKey Considerations & Limitations
Dde Dde2% Hydrazine in DMFFmoc (piperidine), Boc (TFA), Mtt (mild TFA), Alloc (Pd(0))Prone to migration between amine groups, especially during piperidine treatment.[7] Partial loss can occur in long syntheses.[8] Hydrazine also removes Fmoc, requiring N-terminal Boc protection for side-chain deprotection.[6]
ivDde ivDde2-10% Hydrazine in DMFFmoc (piperidine), Boc (TFA), Mtt (mild TFA), Alloc (Pd(0))A more sterically hindered version of Dde.[8] Significantly more stable and less prone to migration.[8][9] Can be difficult to remove, sometimes requiring higher hydrazine concentrations or longer reaction times.[10]
Fmoc Fmoc20% Piperidine in DMFBoc (TFA), Dde (hydrazine - with caution), Mtt (mild TFA), Alloc (Pd(0))The standard Nα-protecting group for SPPS. Its base lability defines the primary axis of orthogonality for many side-chain protecting groups.
Boc BocStrong Acid (e.g., 50-95% TFA)Fmoc (piperidine), Dde (hydrazine), Alloc (Pd(0))A robust, acid-labile group. Commonly used for Nα-protection in Boc-SPPS or for side-chain protection in Fmoc-SPPS.[8]
Monomethoxytrityl MmtVery Mild Acid (e.g., 0.6 M HOBt in DCM/TFE)Fmoc (piperidine), Dde (hydrazine), Boc (strong TFA), Alloc (Pd(0))Extremely acid-sensitive, allowing for highly selective deprotection under conditions that leave tBu-based and even other trityl-based groups intact.
Methyltrityl MttMild Acid (e.g., 1-2% TFA in DCM)Fmoc (piperidine), Dde (hydrazine), Boc (strong TFA), Alloc (Pd(0))More stable than Mmt but still highly acid-labile. Widely used for side-chain protection of Lys, Orn, His.
Allyloxycarbonyl AllocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerFmoc (piperidine), Boc (TFA), Dde (hydrazine)Offers a completely different deprotection mechanism (catalytic), providing excellent orthogonality.[11] Requires careful handling of palladium catalysts.

Visualizing Orthogonal Deprotection Strategies

The power of orthogonality is best illustrated in a multi-step synthesis where different parts of a molecule are selectively unmasked and modified. The following workflow demonstrates the synthesis of a peptide with two distinct side-chain modifications using Mtt and Dde protecting groups.

Orthogonal_Strategy Resin Start: Resin SPPS 1. Fmoc-SPPS Incorporate Lys(Mtt) & Lys(Dde) Resin->SPPS Deprotect_Mtt 2. Selective Mtt Deprotection (1% TFA in DCM) SPPS->Deprotect_Mtt Peptide-Resin [Fmoc-Pep(Lys(Mtt), Lys(Dde))] Modify_1 3. Side-Chain Modification #1 (e.g., Biotinylation) Deprotect_Mtt->Modify_1 Free ε-NH₂ at Mtt position Boc_Protect 4. N-terminal Boc Protection Modify_1->Boc_Protect Deprotect_Dde 5. Selective Dde Deprotection (2% Hydrazine in DMF) Boc_Protect->Deprotect_Dde Boc-Pep(Lys(Biotin), Lys(Dde)) Modify_2 6. Side-Chain Modification #2 (e.g., Fluorescent Labeling) Deprotect_Dde->Modify_2 Free ε-NH₂ at Dde position Cleave 7. Final Cleavage & Global Deprotection (95% TFA) Modify_2->Cleave Final_Product Final Dual-Labeled Peptide Cleave->Final_Product Purified Product

Caption: Orthogonal synthesis workflow using Mtt and Dde.

Experimental Protocols: A Practical Guide

Trustworthy protocols are the bedrock of reproducible science. The following are detailed, step-by-step methodologies for the selective deprotection of Dde/ivDde and Mtt groups on a solid support.

Protocol 1: Dde/ivDde Group Removal with Hydrazine

This is the most common method for Dde removal. The key causal step is the protection of the N-terminal α-amino group with Boc prior to hydrazine treatment. This is because hydrazine is nucleophilic enough to also cleave the Fmoc group, which would lead to undesired side reactions at the N-terminus.[9][12]

Materials:

  • Peptide-resin with Dde/ivDde-protected amine(s) and an N-terminal Fmoc group.

  • Boc Anhydride (Boc₂O)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Dichloromethane (DCM)

Methodology:

  • N-terminal Fmoc Removal: Swell the peptide-resin in DMF. Treat with 20% piperidine in DMF (2 x 10 min) to remove the final Fmoc group. Wash thoroughly with DMF (5x) and DCM (3x).

  • N-terminal Boc Protection: Swell the resin in DMF. Add a solution of Boc₂O (10 eq.) and DIPEA (10 eq.) in DMF. Agitate for 1-2 hours at room temperature. Wash thoroughly with DMF (5x) and DCM (3x).

  • Dde/ivDde Deprotection:

    • Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

    • Add the hydrazine solution to the peptide-resin (approx. 25 mL per gram of resin).[9]

    • Agitate at room temperature. For Dde, 3 treatments of 3 minutes each is typically sufficient.[9][12] For ivDde, longer reaction times or repeated treatments may be necessary.[10]

    • After each treatment, filter and wash the resin with DMF.

  • Final Washes: After the final hydrazine treatment, wash the resin extensively with DMF (5x) to remove all reaction by-products. The resin is now ready for the next synthetic step (e.g., side-chain modification).

Protocol 2: Fully Orthogonal Dde Removal with Hydroxylamine

To overcome the limitation of hydrazine also cleaving the Fmoc group, a milder method using hydroxylamine was developed.[6] This allows for Dde deprotection while leaving the N-terminal Fmoc group intact, enabling different synthetic strategies.

Materials:

  • Peptide-resin with Dde-protected amine(s) and an N-terminal Fmoc group.

  • Hydroxylamine hydrochloride

  • Imidazole

  • N-Methyl-2-pyrrolidone (NMP)

  • DMF

Methodology:

  • Prepare Deprotection Solution: Dissolve hydroxylamine hydrochloride (1.3 eq. relative to Dde) and imidazole (0.75 eq. relative to Dde) in NMP (approx. 10 mL per gram of resin).[9][12]

  • Dde Deprotection:

    • Swell the peptide-resin in DMF, then wash with NMP.

    • Add the hydroxylamine/imidazole solution to the resin.

    • Gently agitate the mixture at room temperature for 30-60 minutes.[12]

  • Washing: Filter the resin and wash thoroughly with NMP (3x) and then DMF (3x). The resin, with its N-terminal Fmoc group still in place, is ready for subsequent steps.

Protocol 3: Mtt Group Removal with Mild Acid

The Mtt group's extreme acid lability allows for its removal under very mild conditions that do not affect t-butyl-based side-chain protecting groups or the acid-labile linkers used for final cleavage.

Materials:

  • Peptide-resin with Mtt-protected amine(s).

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) - as a scavenger

Methodology:

  • Prepare Deprotection Solution: Prepare a 1% (v/v) solution of TFA in DCM. It is often beneficial to include a cation scavenger like 1-5% TIS to prevent re-attachment of the trityl cation.

  • Mtt Deprotection (Batch-wise):

    • Swell the peptide-resin in DCM.

    • Add the 1% TFA/DCM/TIS solution to the resin.

    • Agitate for 2 minutes. Filter the solution.

    • Repeat the treatment 3-5 times until the yellow color of the trityl cation is no longer observed in the filtrate.

  • Washing: Wash the resin thoroughly with DCM (5x) and DMF (3x) to neutralize and remove residual acid. The resin is now ready for the next step.

Conclusion and Recommendations

The Dde protecting group is a powerful and versatile tool in the synthetic chemist's arsenal, offering a deprotection pathway that is orthogonal to both acid- and base-labile groups.

  • Choose Dde for applications requiring orthogonality to Fmoc and Boc strategies where subsequent modification of a lysine (or other primary amine) side chain is desired.

  • Opt for ivDde over Dde in the synthesis of long or complex peptides where the risk of protecting group migration or premature loss is a significant concern.[8] Be prepared for potentially more forcing removal conditions.[10]

  • Consider the Hydrazine vs. Hydroxylamine choice carefully. The standard hydrazine protocol is fast and efficient but necessitates N-terminal Boc protection if the Fmoc group is to be preserved.[9] The hydroxylamine method offers true orthogonality to Fmoc, providing greater flexibility in your synthetic design at the cost of a longer reaction time.[6]

  • For multi-level orthogonality, combining Dde with acid-labile groups like Mtt/Mmt and catalytically-cleaved groups like Alloc provides a robust platform for creating highly complex, multi-functionalized molecules.

Ultimately, the optimal choice of protecting group depends on a careful analysis of the target molecule and the overall synthetic route. By understanding the distinct chemical properties and experimental nuances of Dde and its orthogonal counterparts, researchers can design and execute more efficient and successful synthetic campaigns.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). AAPPTec. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups.Thieme.
  • Tanimoto, N., et al. (2021). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society. Retrieved from [Link]

  • Diaz-Mochon, J. J., et al. (2004). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA-Peptide Conjugates. Organic Letters. Retrieved from [Link]

  • Selecting Orthogonal Building Blocks (Alternative Link). (n.d.). Sigma-Aldrich/Merck. Retrieved from [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Retrieved from [Link]

  • Optimizing the removal of an ivDde protecting group. (2019). Biotage. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis, 3rd Ed.Wiley-Interscience.
  • Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. (2000). ResearchGate. Retrieved from [Link]

  • Augustyns, K., et al. (1997). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Peptide Science. Retrieved from [Link]

  • Removal of Dde and ivDde Protecting Groups. (n.d.). AAPPTec. Retrieved from [Link]

Sources

Comparative

HPLC analysis of peptides synthesized with Fmoc-D-Orn(Dde)-OH

An In-Depth Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-D-Orn(Dde)-OH Authored by: A Senior Application Scientist In the intricate world of solid-phase peptide synthesis (SPPS), the pursuit of purity is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-D-Orn(Dde)-OH

Authored by: A Senior Application Scientist

In the intricate world of solid-phase peptide synthesis (SPPS), the pursuit of purity is paramount. The introduction of orthogonally protected amino acids, such as N-α-Fmoc-N-δ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-D-ornithine (Fmoc-D-Orn(Dde)-OH), has unlocked sophisticated strategies for creating complex peptides, including branched, cyclic, and site-specifically modified constructs. The Dde group, stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage, provides a crucial axis of orthogonality.[1][2] However, this added synthetic versatility introduces unique analytical challenges. The very stability of the Dde group necessitates distinct analytical approaches to monitor both the protected intermediate and the final product, ensuring that every synthetic step has proceeded as intended.

This guide provides a comprehensive framework for the High-Performance Liquid Chromatography (HPLC) analysis of peptides incorporating the Fmoc-D-Orn(Dde)-OH building block. We will delve into the causality behind methodological choices, compare alternative analytical conditions, and provide field-proven protocols to empower researchers in drug development and chemical biology to achieve robust and reliable purity assessments.

The Analyte: Understanding the Chromatographic Impact of the Dde Group

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is a bulky and relatively hydrophobic moiety. Its presence on the side chain of an ornithine residue significantly alters the overall physicochemical properties of a peptide. When developing an HPLC method, this is the primary consideration.

  • Increased Hydrophobicity: The Dde group will invariably increase the peptide's retention time in Reversed-Phase HPLC (RP-HPLC) compared to its unprotected counterpart. This predictable shift is the fundamental principle used to monitor the deprotection reaction. The magnitude of this shift depends on the overall sequence, but it is typically significant enough for easy resolution.

  • Potential for Synthesis-Related Impurities: The complexity of using orthogonal protecting groups can lead to a unique profile of impurities that must be resolved and identified. These include:

    • Incomplete Dde Removal: If the hydrazine-mediated deprotection is inefficient, the final product will be contaminated with the Dde-protected peptide.

    • Dde Migration: During the piperidine-mediated Fmoc-deprotection steps in the main synthesis, the Dde group has been observed to migrate from the side chain of one residue to a free amine of another (e.g., an unprotected lysine).[3] This results in a constitutional isomer that may be difficult to separate from the target peptide.

    • Modification of other residues: The standard 2% hydrazine in N,N-dimethylformamide (DMF) used for Dde removal can, if concentrations are not carefully controlled, cause side reactions like the conversion of arginine to ornithine.[4]

It is the mandate of the analytical method to resolve the target peptide from these and other common synthesis-related impurities (deletions, truncations, etc.).

Core Methodology: RP-HPLC for Dde-Peptide Analysis

RP-HPLC is the gold standard for peptide analysis due to its high resolving power for separating molecules based on differences in hydrophobicity.[5] A typical analytical setup forms the baseline for further optimization.

Workflow for Peptide Synthesis and Analysis

The overall process, from synthesis to analysis, involves several key stages where HPLC is used as a critical quality control checkpoint.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification On-Resin Modification cluster_Final Final Steps SPPS_Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) SPPS_Start->Fmoc_Deprotection Coupling Amino Acid Coupling (e.g., Fmoc-D-Orn(Dde)-OH) Fmoc_Deprotection->Coupling Repeat Repeat Cycles Coupling->Repeat for each residue Dde_Removal Selective Dde Removal (2% Hydrazine/DMF) Repeat->Dde_Removal Completed Linear Sequence Side_Chain_Mod Side-Chain Modification (e.g., Labeling, Branching) Dde_Removal->Side_Chain_Mod Final_Cleavage Global Deprotection & Cleavage (TFA Cocktail) Side_Chain_Mod->Final_Cleavage Crude_Peptide Crude Peptide Final_Cleavage->Crude_Peptide HPLC_Analysis RP-HPLC Analysis & Purification Crude_Peptide->HPLC_Analysis

Caption: Workflow from SPPS to HPLC analysis.

Comparative Analysis of HPLC Parameters

Optimizing an HPLC method is a systematic process of adjusting variables to achieve the desired selectivity and resolution.[6] For peptides containing D-Orn(Dde), the goal is often to maximize the separation between the Dde-protected peptide, the final deprotected peptide, and potential side-products.

Stationary Phase (Column) Selection

The choice of stationary phase is the most powerful tool for altering selectivity. While C18 is the workhorse of peptide analysis, other chemistries can provide superior resolution for specific challenges.

Stationary PhaseKey CharacteristicsApplication for Dde-Peptides
Standard C18 High hydrophobicity, excellent retention for most peptides. The industry standard.Primary Choice. Provides strong retention and generally good resolution between the highly hydrophobic Dde-peptide and its deprotected form.
C8 Moderately hydrophobic. Less retentive than C18.Alternative for very hydrophobic peptides. If the Dde-peptide is retained too strongly on a C18 column (requiring high organic percentages), a C8 can shorten analysis time.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with aromatic residues.Problem-Solver. Can be highly effective in resolving isomers or peptides where the key difference is near an aromatic residue. May resolve Dde-migration products that are co-eluting on C18.
Embedded Polar Group (EPG) C18 phase with a polar group embedded near the silica surface. Resistant to "hydrophobic collapse" in highly aqueous mobile phases.Useful for polar peptides. If the core peptide sequence is very polar, an EPG column allows for stable retention and robust methods starting at low organic percentages.

Expert Insight: Always start with a high-purity silica C18 column with a 100 Å to 120 Å pore size for peptides up to ~30 residues. For larger peptides, a 300 Å pore size is recommended to ensure the molecule can access the bonded phase within the pores.[5]

Mobile Phase Optimization

The mobile phase composition dictates the elution strength and interacts with the peptide and stationary phase to fine-tune the separation.

  • Organic Solvent: Acetonitrile is the solvent of choice for peptide RP-HPLC due to its low viscosity and UV transparency.

  • Ion-Pairing Agent: Acidic additives serve two purposes: they protonate silanol groups on the silica surface to reduce peak tailing, and they form ion pairs with charged residues on the peptide, modifying its retention.[7]

Ion-Pairing AgentConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Excellent ion-pairing agent, sharp peaks, volatile.Strong ion suppression in mass spectrometry (MS).
Formic Acid (FA) 0.1% (v/v)Good volatility, much better MS compatibility than TFA.Weaker ion-pairing agent; may result in broader peaks for some peptides compared to TFA.

Causality: TFA is a stronger ion-pairing agent than formic acid. It forms a more stable "shell" around the positive charges (like the N-terminus and Arg/Lys/His side chains) on the peptide, effectively increasing its hydrophobicity and leading to sharper peaks and often better resolution. However, this same property causes significant signal suppression in the MS source. For routine purity checks by UV, 0.1% TFA is the recommended starting point. For LC-MS analysis, a switch to 0.1% Formic Acid is necessary, though some method re-optimization may be required to regain lost peak shape.

Gradient Slope

For complex mixtures, a shallow gradient is crucial for achieving high resolution.[6] For Dde-peptide analysis, this is key to separating closely eluting species.

Method Development Strategy:

  • Scouting Gradient: Start with a fast, wide gradient (e.g., 5% to 95% Acetonitrile in 15 minutes) to determine the approximate elution time of the Dde-peptide and its deprotected form.

  • Optimized Gradient: Design a shallower gradient around the elution window of your target peaks. For example, if the peaks of interest elute between 30% and 40% Acetonitrile in the scouting run, a new gradient might be 25% to 45% Acetonitrile over 30 minutes. This decreases the change in %B per minute, giving the analytes more time to interact with the stationary phase and improving separation.[5]

Troubleshooting Common HPLC Issues with Dde-Peptides

ProblemPossible Cause(s)Recommended Solution(s)
Broad or Tailing Peaks 1. Secondary interactions with silica silanols. 2. Sub-optimal mobile phase pH. 3. Column contamination/degradation.1. Ensure 0.1% TFA is used. 2. Operate at a pH (like pH 2 with TFA) where the peptide has a consistent charge state. 3. Flush the column with a strong solvent or replace it. Use a guard column to protect the analytical column.[8]
Unexpected Early-Eluting Peaks Incomplete Dde removal during analysis of the final product.The peak corresponding to the deprotected (more polar) peptide will elute earlier than the Dde-protected starting material. Confirm identity with LC-MS.
Unexpected Late-Eluting Peaks Incomplete Fmoc removal from the N-terminus or side chains.The highly hydrophobic Fmoc group will cause a significant increase in retention time.
"Ghost" Peaks or Carryover Highly hydrophobic Dde-peptide adsorbing to parts of the HPLC system or column.Implement a high-organic wash (e.g., 95% Acetonitrile) at the end of each gradient run to strip the column and flow path of strongly retained components.

Experimental Protocols

These protocols provide a validated starting point for synthesis and analysis.

Protocol 1: On-Resin Dde Deprotection

This procedure is performed on the peptide-resin after the full linear sequence has been assembled.

  • Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.

  • Drain the DMF.

  • Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

  • Add the hydrazine solution to the resin (approx. 25 mL per gram of resin) and mix gently at room temperature.[4]

  • Allow the reaction to proceed for 3 minutes, then drain the solution.[4]

  • Repeat the hydrazine treatment two more times (for a total of 3 treatments).

  • Wash the resin thoroughly with DMF (5 times).

  • The resin is now ready for on-resin side-chain modification or for final cleavage.

Trustworthiness: The repeated, short treatments minimize side reactions while ensuring complete removal of the Dde group. The progress of the reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it by HPLC/LC-MS.

Protocol 2: Analytical RP-HPLC Method for Purity Assessment

This method is suitable for monitoring the Dde-deprotection step and for final purity analysis.

HPLC_Method_Development Start Define Analytical Goal (e.g., Separate Dde-Peptide from Deprotected) Col_Select Select Column Start with C18, 3-5 µm, 120 Å Start->Col_Select MP_Select Select Mobile Phase A: 0.1% TFA in H₂O B: 0.1% TFA in ACN Col_Select->MP_Select Scout_Grad Run Scouting Gradient (e.g., 5-95% B over 15 min) MP_Select->Scout_Grad Eval1 Resolution Adequate? Scout_Grad->Eval1 Opt_Grad Optimize Gradient Create shallow slope around target peaks Eval1->Opt_Grad No Final_Method Final Validated Method Eval1->Final_Method Yes Eval2 Peak Shape Good? Opt_Grad->Eval2 Troubleshoot Troubleshoot (Check TFA, Column Health) Eval2->Troubleshoot No Eval2->Final_Method Yes Change_Col Change Column Chemistry (e.g., to Phenyl-Hexyl) Troubleshoot->Change_Col Change_Col->Scout_Grad

Caption: Decision workflow for HPLC method development.

  • Instrumentation: Standard analytical HPLC system with UV detection.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (elevated temperature can improve peak shape and reduce viscosity).[9]

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL (of a ~1 mg/mL sample).

  • Gradient Program:

    Time (min) % B
    0.0 5
    25.0 65
    26.0 95
    28.0 95
    28.1 5

    | 32.0 | 5 |

Rationale: This 32-minute method includes a 25-minute analytical gradient, followed by a rapid wash and re-equilibration. The 2.4%/min slope (60% change over 25 min) is a good starting point for resolving complex peptide mixtures.

References

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies.

  • Chankvetadze, B., et al. (2025). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. ResearchGate.

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.

  • Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide. Creative Peptides Blog.

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

  • Aapptec. Removal of Dde and ivDde Protecting Groups. Aapptec Technical Support Information Bulletin 1182.

  • Augustyns, K., et al. (1997). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Peptide Research, 10(5), 260-266.

  • MilliporeSigma. Selecting Orthogonal Building Blocks. Sigma-Aldrich.

  • MilliporeSigma. HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Andrey, K., & Ortiz, H. (2022). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. MDPI.

  • Agilent Technologies. Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent Application Note.

  • ResearchGate. Is it possible to remove Dde protecting groups in aqueous phase? ResearchGate Forum.

  • Restek. HPLC Troubleshooting Guide. Restek.

  • Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC. ResearchGate.

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec.

  • Just-Viera, J. O., & Ganesan, A. (2012). Preparative RP-HPLC Method For Purifying Peptides. Google Patents.

  • Fields, G. B. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Fields Lab.

  • Miranda, M. T. M., et al. (2005). Comparison of procedures for directly obtaining protected peptide acids from peptide-resins. Journal of the Brazilian Chemical Society.

  • Funke, A. (2023). Optimizing the removal of an ivDde protecting group. Biotage.

  • L'abbé, G., et al. (1998). A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. Tetrahedron Letters, 39(40), 7399-7402.

  • BOC Sciences. Comparison of Peptide Synthesis Methods and Techniques. BOC Sciences Blog.

  • Apostolopoulos, V., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1286.

  • Corzana, F., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 2(4), 100936.

  • Li, Y., et al. (2018). A method for preparing liraglutide via a solid phase peptide synthesis. Google Patents.

  • Kromidas, S. General approach for the development of preparative peptide separations. YMC.

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Validation

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of D-Ornithine Containing Peptides

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-proteinogenic amino acids, such as D-ornithine, into peptide therapeutics is a rapidly advancing strategy to enhance their stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids, such as D-ornithine, into peptide therapeutics is a rapidly advancing strategy to enhance their stability, efficacy, and pharmacokinetic profiles. However, the unique structural properties of these peptides present significant analytical challenges. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the robust characterization of D-ornithine containing peptides, with a focus on practical application and data-driven insights.

The Analytical Imperative: Why D-Ornithine Demands Specialized Approaches

Ornithine, a non-proteinogenic amino acid, is a key intermediate in the urea cycle.[1][2] Its D-enantiomer is of particular interest in peptide drug development for its ability to confer resistance to enzymatic degradation. The primary challenges in the mass spectrometric analysis of D-ornithine containing peptides are twofold:

  • Distinguishing Stereoisomers: D- and L-ornithine are stereoisomers, meaning they have the same mass and elemental composition. Standard mass spectrometry cannot differentiate between them, necessitating specialized techniques to resolve their chirality.

  • Predicting and Interpreting Fragmentation: The presence of ornithine introduces a unique fragmentation pathway known as the "ornithine effect," which can be both an opportunity for targeted analysis and a complication in de novo sequencing if not properly understood.

This guide will compare and contrast three primary strategies to address these challenges:

  • Chiral Derivatization Coupled with LC-MS/MS

  • Direct Analysis using Chiral Liquid Chromatography-MS/MS

  • Advanced MS Techniques: Ion Mobility Spectrometry

The "Ornithine Effect": A Double-Edged Sword in Peptide Fragmentation

A key phenomenon in the tandem mass spectrometry of ornithine-containing peptides is the "ornithine effect". This effect describes the facile cleavage of the peptide bond C-terminal to an ornithine residue.[3] This occurs due to a neighboring group reaction where the delta-amino group of the ornithine side chain attacks the adjacent carbonyl group, leading to the formation of a stable six-membered lactam ring.[3] This highly favorable fragmentation pathway often results in a dominant y-ion or a neutral loss of water, along with the complementary b-ion.[3]

The ornithine effect can be more pronounced than other well-known fragmentation-directing effects, such as the proline and aspartic acid effects.[3] This selective cleavage can be advantageous for targeted analysis and for intentionally inducing fragmentation at a specific site within a peptide, for example, by converting arginine residues to ornithine.[4][5] However, it can also suppress other fragmentation pathways, potentially limiting the amount of sequence information obtained from a single MS/MS experiment.

Comparison of Analytical Strategies

The selection of an appropriate analytical strategy depends on the specific research question, available instrumentation, and the complexity of the sample. The following sections provide a detailed comparison of the most effective approaches.

Strategy 1: Chiral Derivatization with LC-MS/MS

This is a widely used indirect method for chiral separation. The peptide is first hydrolyzed to its constituent amino acids, which are then reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated by standard reversed-phase liquid chromatography.

Marfey's Reagent: The Gold Standard

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a popular choice for this purpose.[6] An improved version, 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (FDLA), has also been developed to enhance sensitivity and separation in LC/MS analysis.[7]

Experimental Workflow: Derivatization and Analysis

Sources

Comparative

The Ornithine Enantiomers: A Comparative Guide to the Biological Activity of D- vs. L-Ornithine Peptides

In the landscape of peptide therapeutics, the pursuit of enhanced stability, efficacy, and target specificity is paramount. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide therapeutics, the pursuit of enhanced stability, efficacy, and target specificity is paramount. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, and among these, the stereoisomers of ornithine—a basic amino acid structurally similar to lysine—offer a fascinating case study in modulating biological activity.[1][2] This guide provides an in-depth comparison of peptides containing D-ornithine versus its naturally occurring L-ornithine counterpart, offering researchers, scientists, and drug development professionals a technical overview supported by experimental insights. We will explore how a simple change in chirality at the alpha-carbon can profoundly impact a peptide's therapeutic potential, from its resistance to enzymatic degradation to its interaction with biological targets.

The Stereochemical Imperative: Why Chirality Matters

All naturally occurring amino acids in proteins are of the L-configuration. This stereochemical homogeneity is fundamental to the precise three-dimensional structures of proteins and peptides, which in turn dictates their function. L-Ornithine, while not incorporated into proteins during ribosomal synthesis, is a key intermediate in the urea cycle.[1] Its incorporation into therapeutic peptides, often as a substitute for lysine or arginine, leverages its positive charge to mediate interactions, particularly in antimicrobial and cell-penetrating peptides.[3][4][5]

The introduction of a D-amino acid, such as D-ornithine, into a peptide sequence is a deliberate synthetic modification. Proteolytic enzymes, which are chiral catalysts, are stereospecific for L-amino acid residues. This fundamental principle is the primary driver for the enhanced stability of D-amino acid-containing peptides.[6][7]

Below is a conceptual illustration of the structural difference between L- and D-ornithine.

Caption: Chiral representation of L- and D-ornithine.

Comparative Analysis of Biological Properties

The decision to use D- versus L-ornithine is driven by the desired therapeutic outcome. The following sections compare their impact on key biological activities, supported by experimental data from the literature.

Enzymatic Stability: Resisting the Proteolytic Onslaught

A primary limitation of peptide-based drugs is their rapid degradation by proteases in the body. The substitution of L-ornithine with D-ornithine at or near a protease cleavage site can dramatically enhance a peptide's half-life.

Causality: Proteases, such as trypsin, specifically recognize and cleave peptide bonds C-terminal to L-lysine and L-arginine residues. Due to the positive charge and similar side-chain length of ornithine, it can also be a target. The enzymes' active sites are exquisitely shaped to accommodate the L-stereoisomer. A D-amino acid at the recognition site creates a steric hindrance that prevents proper binding and catalysis.[7] This strategy significantly improves the peptide's resistance to proteolytic degradation.[6][8][9]

G cluster_L L-Ornithine Peptide cluster_D D-Ornithine Peptide L_Peptide Peptide Chain -Ala-L-Orn-Gly- Trypsin_L Trypsin L_Peptide->Trypsin_L Recognizes L-Orn Cleavage_L Cleavage Trypsin_L->Cleavage_L Catalyzes Fragments_L Degraded Fragments Cleavage_L->Fragments_L D_Peptide Peptide Chain -Ala-D-Orn-Gly- Trypsin_D Trypsin D_Peptide->Trypsin_D No Recognition No_Cleavage No Cleavage (Steric Hindrance) Trypsin_D->No_Cleavage Intact_Peptide Intact Peptide No_Cleavage->Intact_Peptide G cluster_workflow Receptor Binding Assay Workflow start Prepare Receptor (e.g., cell membrane prep) radioligand Add Radiolabeled Ligand (e.g., ³H-Peptide) start->radioligand competitor Add Unlabeled Competitor (L-Orn or D-Orn Peptide) radioligand->competitor incubation Incubate to Equilibrium competitor->incubation separation Separate Bound from Free Ligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Analyze Data (Calculate IC₅₀/Kᵢ) quantification->analysis end Determine Binding Affinity analysis->end

Caption: A typical workflow for a competitive receptor binding assay.

Immunogenicity: The Stealth Advantage

The potential for a therapeutic peptide to elicit an unwanted immune response is a significant safety concern in drug development. [10] Causality: T-cell dependent immunogenicity typically begins with the peptide being taken up by an antigen-presenting cell (APC), where it is proteolytically cleaved into smaller fragments. These fragments can then be loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented to T-helper cells, initiating an immune response. Because the initial processing steps involve proteases, peptides containing D-amino acids are degraded less efficiently. This reduced processing can lead to lower presentation on MHC molecules and, consequently, a diminished T-cell response, making D-ornithine peptides potentially less immunogenic than their L-counterparts.

Experimental Protocols

To ensure self-validating and trustworthy results, standardized methodologies are crucial. Below are step-by-step protocols for key experiments discussed in this guide.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the antimicrobial efficacy of the peptides using a broth microdilution method.

  • Preparation: Prepare a stock solution of the D- and L-ornithine peptides in sterile water or a suitable solvent. Prepare a suspension of the target bacterium (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) and adjust to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each peptide stock solution with MHB to achieve a range of desired concentrations (e.g., from 128 µM down to 0.25 µM).

  • Inoculation: Add an equal volume of the bacterial suspension to each well, including a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest peptide concentration at which no visible growth of the bacterium is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol: Serum Stability Assay

This protocol assesses the peptide's resistance to degradation by proteases present in serum.

  • Preparation: Prepare a stock solution of the peptide (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS).

  • Incubation: Add a defined amount of the peptide stock to human or mouse serum (e.g., 90% serum final concentration) to achieve a final peptide concentration of 100 µg/mL. Incubate the mixture in a water bath at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching agent, such as 10% trichloroacetic acid (TCA), and vortexing. Centrifuge to pellet the precipitated serum proteins.

  • Analysis: Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The amount of intact peptide remaining at each time point is quantified by measuring the area of the corresponding peak in the chromatogram.

  • Calculation: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t₁/₂) in serum.

Conclusion and Future Perspectives

The choice between D- and L-ornithine in peptide design is a strategic decision that hinges on the intended biological application. The substitution of L-ornithine with its D-enantiomer is a powerful and well-established strategy to confer proteolytic resistance, a critical attribute for enhancing the in-vivo half-life and bioavailability of peptide therapeutics. [6][8]In the realm of antimicrobial peptides, where the target is often the achiral cell membrane, this modification frequently preserves or even enhances activity while simultaneously improving stability. [11] Conversely, for peptides that target specific chiral receptors, the introduction of D-ornithine can be a high-risk, high-reward endeavor. While it can abolish binding, it can also lead to serendipitous discoveries of analogs with superior affinity, selectivity, or altered pharmacology. [12]The reduced potential for immunogenicity further solidifies the rationale for considering D-amino acid incorporation in peptide drug candidates.

Future research will continue to refine our ability to predict the structural and functional consequences of stereochemical changes, moving from empirical screening to rational, structure-guided design. The continued exploration of D-ornithine and other non-natural amino acids will undoubtedly unlock the next generation of peptide drugs with optimized therapeutic profiles.

References

  • bioRxiv. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides.
  • Creative Proteomics. L-Ornithine: Properties, Functions, Metabolism and Detection.
  • National Institutes of Health. Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families.
  • PubMed. Unnatural Amino-Acid-Based Star-Shaped Poly(l-Ornithine)s as Emerging Long-Term and Biofilm-Disrupting Antimicrobial Peptides to Treat Pseudomonas aeruginosa-Infected Burn Wounds.
  • MDPI. Dual-Target Antimicrobial Strategy Combining Cell-Penetrating Protamine Peptides and Membrane-Active ε-Poly-L-lysine.
  • Royal Society of Chemistry. Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry.
  • PubMed Central. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI.
  • PubMed. L-ornithine vs.
  • PubMed. Opiate receptor binding affinities of some D-amino acid substituted beta-casomorphin analogs.
  • PubMed Central. Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26.
  • National Institutes of Health.
  • PubMed Central.
  • ACS Publications.
  • PubMed.
  • MDPI. Antimicrobial Peptides.
  • ACS Publications.
  • PubMed. A cationic peptide consists of ornithine and histidine repeats augments gene transfer in dendritic cells.
  • Frontiers.
  • ResearchGate. Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families.
  • ACS Publications. Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry.
  • PubMed Central.
  • BOC Sciences. Ornithine: Definition, Structure, Benefits, Sources and Uses.
  • MDPI. Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides.
  • ResearchGate. Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families.
  • ResearchGate. (PDF) Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids.
  • Google Patents. US11396531B2 - Antimicrobial peptides comprising epsilon lysine residues.
  • Receptor binding peptides for target-selective delivery of nanoparticles encapsul
  • YouTube. Andrew Isidoridy: Evaluating immunogenicity risk of complex peptide products.
  • ResearchGate. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides.
  • ResearchGate.
  • US Pharmacopeia. Immunogenicity Risk Assessment of Peptide Drugs and their Impurities (using in silico tools).
  • Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity.
  • MDPI. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites.
  • EpiVax, Inc. Methods for Assessing the Immunogenicity of Peptide Drugs and Their Impurities.
  • RSC Publishing. Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue.
  • MDPI. PepScorer::RMSD: An Improved Machine Learning Scoring Function for Protein–Peptide Docking.
  • BenchChem. The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis.
  • Oxford Academic. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP.

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Validation

A Comparative Guide to Orthogonal Protection: Unveiling the Advantages of Fmoc-D-Orn(ivDde)-OH over Fmoc-D-Orn(Dde)-OH

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount to achieving complex, multi-functional peptide architectures. For researchers engaged in the...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount to achieving complex, multi-functional peptide architectures. For researchers engaged in the synthesis of branched, cyclic, or side-chain modified peptides, the choice of protecting group for the side-chain of amino acids like ornithine can significantly impact the efficiency, purity, and overall success of the synthesis. This guide provides an in-depth, data-driven comparison of two commonly employed orthogonally protected ornithine derivatives: Fmoc-D-Orn(ivDde)-OH and Fmoc-D-Orn(Dde)-OH. We will explore the nuanced yet critical advantages of the sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group over the traditional 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, supported by experimental insights and established protocols.

The Lynchpin of Complex Peptide Synthesis: Orthogonal Protection

The elegance of Fmoc/tBu-based SPPS lies in its ability to selectively deprotect different functional groups under distinct chemical conditions. This principle of "orthogonality" is the cornerstone for creating peptides with functionalities beyond a linear sequence of amino acids. The Dde and ivDde groups are prime examples of such orthogonal protectors. They are stable to the basic conditions of piperidine used for Nα-Fmoc group removal and the acidic conditions of trifluoroacetic acid (TFA) used for final cleavage from the resin and removal of most other side-chain protecting groups.[1] Their selective removal is typically achieved with a dilute solution of hydrazine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] This selective deprotection of the ornithine side-chain amine while the peptide remains anchored to the solid support opens up a world of possibilities for on-resin modifications, such as branching, cyclization, or the attachment of reporter molecules.

Head-to-Head Comparison: ivDde vs. Dde

While both Fmoc-D-Orn(ivDde)-OH and Fmoc-D-Orn(Dde)-OH serve the same fundamental purpose, their performance in practice can differ significantly. The key distinction lies in the enhanced steric hindrance of the ivDde group, which translates to superior stability and reliability, particularly in the context of long or complex peptide syntheses.

FeatureFmoc-D-Orn(Dde)-OHFmoc-D-Orn(ivDde)-OHAdvantage
Stability to Piperidine Prone to partial loss and migration, especially in long syntheses.[2]Considerably more stable with minimal leaching or migration.[3]Fmoc-D-Orn(ivDde)-OH
Cleavage Conditions Typically 2% hydrazine in DMF.[2]2-4% hydrazine in DMF; may require slightly stronger conditions or longer reaction times.[4]Fmoc-D-Orn(Dde)-OH (for ease of removal)
Risk of Side Reactions Susceptible to intramolecular migration to an unprotected lysine ε-amino group.[5]Significantly less prone to migration.[3]Fmoc-D-Orn(ivDde)-OH
Reliability in Complex Syntheses Lower reliability due to potential for premature deprotection and side reactions.[2]Higher reliability and predictability, ensuring the integrity of the protected side-chain until selective removal is desired.[3]Fmoc-D-Orn(ivDde)-OH

Delving Deeper: The Critical Advantage of Enhanced Stability

The primary drawback of the Dde group is its lability. During the repeated piperidine treatments required for Fmoc deprotection throughout a lengthy peptide synthesis, the Dde group can be partially cleaved. This premature deprotection leads to undesired side-reactions at the ornithine side-chain, resulting in a heterogeneous mixture of products that can be challenging to purify.

Furthermore, a more insidious side reaction associated with the Dde group is its propensity for intramolecular migration.[5] If an unprotected lysine residue is present elsewhere in the peptide sequence, the Dde group can transfer from the ornithine side-chain to the lysine's ε-amino group.[5] This scrambling of the protecting group's position compromises the synthetic strategy and leads to incorrect peptide structures.

The ivDde group, with its additional isobutyl substituent, was specifically designed to mitigate these issues.[2] The increased steric bulk around the enamine system significantly enhances its stability towards the nucleophilic attack by piperidine, preventing both premature deprotection and migration.[3] This robustness makes Fmoc-D-Orn(ivDde)-OH the superior choice for syntheses that demand high fidelity and purity, especially when dealing with long or complex peptide sequences.

Deprotection Kinetics: A Practical Consideration

While the enhanced stability of the ivDde group is a significant advantage, it does come with a trade-off in terms of its removal. The same steric hindrance that protects it from piperidine also makes it slightly more resistant to cleavage by hydrazine. While Dde is readily removed with 2% hydrazine in DMF, complete removal of the ivDde group may sometimes require a higher concentration of hydrazine (e.g., 4%) or multiple, short treatments.[4]

However, this is a manageable aspect of the workflow. The progress of the deprotection can be conveniently monitored by spectrophotometry, as the indazole byproduct of the cleavage reaction absorbs strongly at 290 nm.[1] This allows for the optimization of deprotection conditions for each specific peptide sequence, ensuring complete removal without detrimental side effects. It is crucial to note that prolonged exposure to high concentrations of hydrazine can lead to side reactions, such as peptide cleavage at glycine residues or the conversion of arginine to ornithine.[2] Therefore, a carefully controlled deprotection protocol is essential.

Experimental Workflow: On-Resin Deprotection of ivDde

The following diagram illustrates the on-resin deprotection of the ivDde group and subsequent modification of the ornithine side-chain.

G cluster_0 SPPS cluster_1 ivDde Deprotection cluster_2 Side-Chain Modification cluster_3 Final Cleavage Peptide_Resin_ivDde Peptidyl-Resin with Fmoc-D-Orn(ivDde) Hydrazine_Treatment Treat with 4% Hydrazine in DMF (3 x 3 min) Peptide_Resin_ivDde->Hydrazine_Treatment Selective Deprotection Washing_1 Wash with DMF Hydrazine_Treatment->Washing_1 Deprotected_Peptide Peptidyl-Resin with free Orn side-chain Washing_1->Deprotected_Peptide Modification Couple fluorescent dye, biotin, etc. Deprotected_Peptide->Modification Washing_2 Wash with DMF Modification->Washing_2 Final_Product Cleave from resin with TFA cocktail Washing_2->Final_Product

Caption: Workflow for on-resin side-chain modification using Fmoc-D-Orn(ivDde)-OH.

Comparative Deprotection Study: A Step-by-Step Protocol

To empirically validate the difference in deprotection kinetics, a comparative study can be performed.

Objective: To compare the deprotection efficiency of Dde and ivDde from a model peptide on solid support using 2% hydrazine in DMF.

Materials:

  • Two identical peptidyl-resins of a model sequence (e.g., Ac-Ala-D-Orn(Dde)-Gly-NH-Resin and Ac-Ala-D-Orn(ivDde)-Gly-NH-Resin)

  • 2% (v/v) hydrazine monohydrate in DMF

  • DMF

  • Piperidine

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • HPLC system with a C18 column

  • Mass spectrometer

Protocol:

  • Resin Preparation: Swell equal amounts of both peptidyl-resins in DMF for 30 minutes.

  • Deprotection:

    • Treat each resin with 2% hydrazine in DMF (10 mL/g of resin) for 3 minutes at room temperature with gentle agitation.

    • Collect the filtrate for UV analysis (optional).

    • Repeat the hydrazine treatment two more times.

    • Wash the resins thoroughly with DMF (5 x 10 mL/g).

  • Sample Cleavage:

    • Dry a small aliquot of each resin under vacuum.

    • Treat the dried resin with the TFA cleavage cocktail for 2 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Analysis:

    • Analyze the crude peptides by RP-HPLC to determine the percentage of deprotected product versus remaining protected peptide.

    • Confirm the identity of the peaks by mass spectrometry.

Expected Outcome: The HPLC analysis is expected to show a higher percentage of deprotection for the Dde-containing peptide compared to the ivDde-containing peptide under the same reaction conditions, confirming the higher lability of the Dde group. To achieve complete deprotection of the ivDde group, the hydrazine concentration or the number/duration of treatments may need to be increased.

Conclusion: A Clear Choice for Robust Peptide Synthesis

For researchers and drug development professionals aiming to synthesize complex, high-purity peptides, Fmoc-D-Orn(ivDde)-OH presents a clear advantage over its Dde-protected counterpart. The enhanced stability of the ivDde group against premature removal and intramolecular migration ensures a more predictable and reliable synthetic outcome. While the deprotection of ivDde may require slightly more rigorous conditions, this is a minor procedural adjustment that is far outweighed by the significant benefits of increased stability and the resulting higher purity of the final product. The adoption of Fmoc-D-Orn(ivDde)-OH is a strategic choice that reinforces the integrity and success of complex peptide synthesis endeavors.

References

  • Biotage. (2023). Optimizing the removal of an ivDde protecting group. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]

  • Fang, G. M., et al. (2018). Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics. ResearchGate. [Link]

  • Merck Millipore. (2013). NEW Orthogonally protected lysine derivatives Novabiochem®. [Link]

  • Augustyns, K., et al. (2000). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. ResearchGate. [Link]

  • Wilhelm, R. R., et al. (2002). Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. ResearchGate. [Link]

  • Bradley, M., et al. (2018). A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. Edinburgh Research Explorer. [Link]

  • Rai, A., & Gutheil, W. G. (2005). A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. PubMed. [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]

  • Loffet, A., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. PubMed. [Link]

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Comparative

A Comparative Guide to Dde Deprotection: Hydrazine vs. Hydroxylamine

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the creation of complex peptides, such as those with branched structures, cyclic architec...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the creation of complex peptides, such as those with branched structures, cyclic architectures, or site-specific modifications. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a widely utilized protecting group for the amine functionalities of lysine, ornithine, and other diamino acids. Its selective removal, while other protecting groups remain intact, is a critical step in these sophisticated synthetic strategies. This guide provides an in-depth comparative analysis of the two most common reagents employed for Dde deprotection: hydrazine and hydroxylamine.

The Dde Protecting Group: A Tool for Orthogonal Synthesis

The Dde group offers the advantage of being stable to the acidic conditions used for the cleavage of Boc groups and the basic conditions typically used for the removal of Fmoc groups, making it an excellent tool for orthogonal protection schemes.[1] This stability allows for the selective deprotection of a specific amine in the presence of other protected functional groups, enabling further modification at that site.

Mechanism of Deprotection: A Tale of Two Nucleophiles

The removal of the Dde group by both hydrazine and hydroxylamine is initiated by a nucleophilic attack on the enone system of the Dde group. However, the subsequent reaction pathways and resulting byproducts are distinct.

Hydrazine: The deprotection with hydrazine proceeds through a condensation reaction, followed by an intramolecular cyclization to form a stable and chromophoric 7,7-dimethyl-1,2,3,4,5,6,7,8-octahydro-2-hydrazono-3-keto-indazole byproduct.[1] This reaction is essentially irreversible and the formation of the indazole derivative can be monitored spectrophotometrically at around 290 nm, providing a convenient method for reaction monitoring.

Figure 1: Proposed reaction pathways for Dde deprotection.

Hydroxylamine: The reaction with hydroxylamine is believed to proceed via a Michael-type addition of the hydroxylamine to the β-carbon of the enone system. This is followed by a subsequent cleavage of the C-N bond, releasing the free amine and a byproduct derived from the hydroxylamine-adducted Dde moiety. While the precise structure of the final byproduct is less commonly depicted than the indazole from the hydrazine reaction, the overall result is the efficient removal of the protecting group.

Performance Comparison: A Head-to-Head Analysis

The choice between hydrazine and hydroxylamine for Dde deprotection often depends on the specific requirements of the synthetic strategy, particularly the presence of other protecting groups.

FeatureHydrazineHydroxylamine
Orthogonality with Fmoc No. Cleaves Fmoc group.[2]Yes. Fully orthogonal with Fmoc.[1]
Typical Reagent 2% hydrazine monohydrate in DMF[2]Hydroxylamine hydrochloride and imidazole in NMP[3]
Reaction Time Fast (typically 3 x 3 minutes)[2]Slower (30 minutes to 1 hour)[3]
Reaction Monitoring Spectrophotometric monitoring of indazole byproduct at ~290 nm[1]Not as straightforward
Side Reactions - Cleavage of peptide backbone at Gly residues[2]- Conversion of Arg to Orn[2]- Potential for Dde migration[4]- Generally considered milder- Potential for side reactions with sensitive residues, though less documented in this specific application.
Handling Considerations Highly toxic and carcinogenicToxic

Experimental Protocols

A Note on Experimental Design: The following protocols are standard starting points. Optimization may be necessary depending on the peptide sequence, the solid support, and the presence of other functional groups. For instance, the more sterically hindered ivDde group may require longer reaction times or a higher concentration of the deprotecting agent.

Hydrazine Deprotection Protocol

This protocol is suitable for peptides where the N-terminal amino acid is protected with a Boc group, as hydrazine will cleave Fmoc groups.[2]

Workflow for Hydrazine Deprotection

Hydrazine_Workflow start Start: Dde-protected peptide on resin prepare Prepare 2% hydrazine monohydrate in DMF start->prepare treat1 Treat resin with hydrazine solution (3 min) prepare->treat1 filter1 Filter treat1->filter1 treat2 Repeat treatment (3 min) filter1->treat2 filter2 Filter treat2->filter2 treat3 Repeat treatment (3 min) filter2->treat3 filter3 Filter treat3->filter3 wash Wash resin with DMF (3x) filter3->wash end End: Deprotected peptide on resin wash->end

Figure 2: Step-by-step workflow for Dde deprotection using hydrazine.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).

  • Resin Treatment: Swell the Dde-protected peptide-resin in DMF. Drain the solvent and add the 2% hydrazine solution to the resin.

  • Reaction: Gently agitate the resin slurry at room temperature for 3 minutes.

  • Filtration: Drain the hydrazine solution from the resin.

  • Repeat: Repeat steps 3 and 4 two more times for a total of three hydrazine treatments.

  • Washing: Wash the resin thoroughly with DMF (at least 3 times) to remove residual hydrazine and the indazole byproduct.

Causality Behind Experimental Choices: The repeated, short treatments with fresh reagent help to drive the reaction to completion and minimize potential side reactions that can occur with prolonged exposure to hydrazine.[2] The concentration of hydrazine is kept at 2% as higher concentrations have been reported to cause undesired side reactions, such as cleavage of the peptide backbone at glycine residues and the conversion of arginine to ornithine.[2]

Hydroxylamine Deprotection Protocol

This protocol is the method of choice when Fmoc protection is present elsewhere in the peptide, as hydroxylamine does not cleave the Fmoc group.[1]

Workflow for Hydroxylamine Deprotection

Hydroxylamine_Workflow start Start: Dde- and Fmoc-protected peptide on resin prepare Prepare hydroxylamine hydrochloride and imidazole in NMP start->prepare treat Treat resin with hydroxylamine solution (30-60 min) prepare->treat filter Filter treat->filter wash Wash resin with DMF (3x) filter->wash end End: Fmoc-protected, Dde-deprotected peptide on resin wash->end

Figure 3: Step-by-step workflow for Dde deprotection using hydroxylamine.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of hydroxylamine hydrochloride and imidazole in N-methyl-2-pyrrolidone (NMP). A common ratio is approximately 1.3 equivalents of hydroxylamine hydrochloride to 1 equivalent of imidazole relative to the Dde content of the resin.[3]

  • Resin Treatment: Swell the Dde-protected peptide-resin in NMP. Drain the solvent and add the hydroxylamine/imidazole solution to the resin.

  • Reaction: Gently agitate the resin slurry at room temperature for 30 to 60 minutes.

  • Filtration: Drain the deprotection solution from the resin.

  • Washing: Wash the resin thoroughly with NMP or DMF (at least 3 times) to remove any residual reagents.

Causality Behind Experimental Choices: Imidazole is added to act as a base, neutralizing the hydrochloride salt of hydroxylamine and liberating the free hydroxylamine, which is the active nucleophile. NMP is a common solvent in SPPS that effectively solvates the reagents and the peptide-resin. The longer reaction time compared to hydrazine reflects the potentially slower reaction kinetics of hydroxylamine with the Dde group under these conditions.

Trustworthiness and Side Reactions

Hydrazine: While effective, hydrazine is a potent reagent with several known side reactions that can compromise the integrity of the final peptide.

  • Fmoc-Deprotection: As mentioned, hydrazine will remove Fmoc groups, limiting its use to Boc-SPPS strategies or at the final step of an Fmoc-SPPS after the N-terminus has been protected with a Boc group.[2]

  • Peptide Backbone Cleavage: At concentrations higher than 2%, hydrazine can cause cleavage of the peptide backbone, particularly at glycine residues.[2]

  • Arginine Modification: Hydrazine can react with the guanidinium group of arginine, leading to the formation of ornithine.[2]

  • Dde Migration: In some instances, migration of the Dde group from the ε-amino group of lysine to the α-amino group has been observed.[4]

Hydroxylamine: Hydroxylamine is generally considered a milder and more selective reagent for Dde deprotection.

  • Orthogonality: Its primary advantage is its full orthogonality with the Fmoc protecting group, allowing for selective Dde removal at any stage of Fmoc-SPPS.[1]

  • Potential for Side Reactions: While less documented in the context of Dde deprotection, hydroxylamine is a reactive nucleophile and could potentially interact with sensitive amino acid side chains under certain conditions. However, the standard protocol is generally considered to be highly selective.

Conclusion: Choosing the Right Reagent for the Job

The choice between hydrazine and hydroxylamine for Dde deprotection is primarily dictated by the overall synthetic strategy.

  • Hydrazine is a fast and effective reagent for Dde removal and is a suitable choice in Boc-SPPS or at the end of an Fmoc synthesis where the N-terminus is appropriately protected. Its chromophoric byproduct offers the convenience of reaction monitoring. However, the lack of orthogonality with the Fmoc group and the potential for significant side reactions necessitate careful control of reaction conditions.

  • Hydroxylamine is the superior choice when full orthogonality with the Fmoc group is required. This allows for the selective deprotection of Dde-protected amines at any point during an Fmoc-SPPS, providing greater flexibility for the synthesis of complex peptides. While the reaction is generally slower than with hydrazine, its milder nature and higher selectivity often outweigh this consideration.

Ultimately, a thorough understanding of the properties of each reagent, combined with careful planning of the synthetic route, will enable researchers and drug development professionals to successfully employ the Dde protecting group and achieve their desired peptide targets with high purity and yield.

References

  • Aapptec. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

  • Diaz-Mochon, J. J., Bialy, L., & Bradley, M. (2004).
  • Royal Society of Chemistry. (2014). c4ob00297k1.pdf. Retrieved from [Link]

  • Rai, A., & Gutheil, W. G. (2005). A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. Journal of Peptide Science, 11(2), 69–73.
  • Chemistry LibreTexts. (2025, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

  • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]

  • ResearchGate. (2017, August 31). Problem with ivDde deprotection on resin?. Retrieved from [Link]

  • Oxford Academic. (n.d.). Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Retrieved from [Link]

  • ACS Publications. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (2019, May 1). What is the reactivity of hydroxylamine vs. beta-mercaptoethanol?. Retrieved from [Link]

  • NIH. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • NIH. (2025, September 11). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Retrieved from [Link]

  • NIH. (n.d.). Guanidine production by plant homoarginine-6-hydroxylases. Retrieved from [Link]

  • NIH. (n.d.). Evaluation of Hydroxyl Radical Reactivity by Thioether Group Proximity in Model Peptide Backbone: Methionine versus S-Methyl-Cysteine. Retrieved from [Link]

  • NIH. (n.d.). Excited state photoreaction between the indole side chain of tryptophan and halocompounds generates new fluorophores and unique modifications. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Retrieved from [Link]

  • PubMed. (2005, February). A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. Retrieved from [Link]

  • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2017, August 31). Problem with ivDde deprotection on resin?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). c4ob00297k1.pdf. Retrieved from [Link]

  • NIH. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • Oxford Academic. (n.d.). Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ACS Publications. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • NIH. (2025, September 11). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Retrieved from [Link]

  • NIH. (n.d.). Guanidine production by plant homoarginine-6-hydroxylases. Retrieved from [Link]

  • NIH. (n.d.). Evaluation of Hydroxyl Radical Reactivity by Thioether Group Proximity in Model Peptide Backbone: Methionine versus S-Methyl-Cysteine. Retrieved from [Link]

  • NIH. (n.d.). Excited state photoreaction between the indole side chain of tryptophan and halocompounds generates new fluorophores and unique modifications. Retrieved from [Link]

  • PubMed. (2005, February). A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • ResearchGate. (2019, May 1). What is the reactivity of hydroxylamine vs. beta-mercaptoethanol?. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). c4ob00297k1.pdf. Retrieved from [Link]

  • PubMed. (2005, February). A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. Retrieved from [Link]

  • ResearchGate. (2017, August 31). Problem with ivDde deprotection on resin?. Retrieved from [Link]

  • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]

  • NIH. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • Oxford Academic. (n.d.). Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ACS Publications. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • NIH. (2025, September 11). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Retrieved from [Link]

  • NIH. (n.d.). Guanidine production by plant homoarginine-6-hydroxylases. Retrieved from [Link]

  • NIH. (n.d.). Evaluation of Hydroxyl Radical Reactivity by Thioether Group Proximity in Model Peptide Backbone: Methionine versus S-Methyl-Cysteine. Retrieved from [Link]

  • NIH. (n.d.). Excited state photoreaction between the indole side chain of tryptophan and halocompounds generates new fluorophores and unique modifications. Retrieved from [Link]

  • ResearchGate. (2019, May 1). What is the reactivity of hydroxylamine vs. beta-mercaptoethanol?. Retrieved from [Link]

  • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

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Validation

The Researcher's Guide to Site-Specific Modification: A Comparative Analysis of Dde Deprotection

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis and modification, the ability to selectively unmask a single functional group among many is paramount. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis and modification, the ability to selectively unmask a single functional group among many is paramount. This control unlocks the door to creating complex biomolecules, from branched peptides and antibody-drug conjugates (ADCs) to fluorescently labeled probes. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group has long been a workhorse for the orthogonal protection of primary amines, particularly the ε-amino group of lysine.

This guide provides an in-depth, objective comparison of Dde deprotection strategies, evaluates their performance against common alternatives, and presents the experimental logic required to achieve true site-specificity and validate your results.

The Principle of Orthogonality: The Chemist's Selective Toolkit

In the context of Solid-Phase Peptide Synthesis (SPPS), particularly the widely-used Fmoc/tBu strategy, orthogonality is a critical concept.[1][2] It dictates that different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[1] An ideal orthogonal protecting group for a lysine side chain must remain steadfast during the repeated cycles of base-mediated Nα-Fmoc group removal and withstand the final trifluoroacetic acid (TFA) cleavage from the resin that removes tBu-based side-chain protection.[3] The Dde group fulfills this role, offering a unique deprotection pathway via nucleophilic attack, typically with hydrazine.[4]

Mechanism of Dde Deprotection: A Tale of Two Nucleophiles

The removal of the Dde group is predicated on a nucleophilic attack on the carbonyl group of the dimedone-based structure, followed by an intramolecular cyclization that releases the free amine. This process is most commonly achieved by two main reagents:

  • Hydrazine: The classic and most rapid method involves treatment with a dilute solution of hydrazine (typically 2%) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] The hydrazine attacks the Dde group, leading to the formation of a stable, chromophoric indazole derivative and the desired free amine. This byproduct conveniently allows for spectrophotometric monitoring of the reaction's progress.

  • Hydroxylamine: A milder alternative, hydroxylamine (in the presence of a base like imidazole), provides a key advantage: it is fully orthogonal to the Fmoc group.[4][5] Standard hydrazine treatment can partially or fully cleave the N-terminal Fmoc group, complicating synthetic strategies.[4] Hydroxylamine avoids this, allowing for Dde removal and subsequent on-resin modification while the N-terminus remains Fmoc-protected.[4]

Experimental Deep Dive: Confirming Site-Specific Deprotection

Trust in a protocol is built on its ability to self-validate. The following workflow is designed not just to remove the Dde group, but to confirm its successful and specific removal.

Core Experimental Workflow

This workflow outlines the critical decision points and validation steps for successful Dde deprotection.

Dde_Workflow cluster_prep Preparation cluster_deprotection Deprotection & Monitoring cluster_validation Validation start Start: Peptide-Resin with Fmoc-Lys(Dde)-OH incorporated check_fmoc Is N-terminal Fmoc group present and required post-deprotection? start->check_fmoc boc_protect Protect N-terminus: Treat resin with Boc-anhydride check_fmoc->boc_protect No choose_reagent Choose Deprotection Reagent check_fmoc->choose_reagent Yes boc_protect->choose_reagent hydrazine Hydrazine Method: 2% Hydrazine in DMF choose_reagent->hydrazine Fmoc orthogonality not required hydroxylamine Hydroxylamine Method: NH2OH·HCl / Imidazole in NMP choose_reagent->hydroxylamine Fmoc orthogonality required reaction Perform Deprotection (e.g., 3 x 3 min for Hydrazine) hydrazine->reaction hydroxylamine->reaction monitoring Monitor Reaction: Collect filtrate and measure UV absorbance at ~290 nm reaction->monitoring complete_check Is deprotection complete? (Absorbance plateau) monitoring->complete_check complete_check->reaction No wash Wash Resin Thoroughly (DMF, DCM) complete_check->wash Yes test_cleavage Perform Test Cleavage on a small resin sample wash->test_cleavage analysis Analyze via LC-MS: - Confirm mass shift of deprotection - Check for side products test_cleavage->analysis proceed Proceed with On-Resin Modification analysis->proceed

Sources

Comparative

A Senior Application Scientist's Guide to NMR Spectroscopy for the Structural Verification of D-Ornithine Modified Peptides

The incorporation of non-proteinogenic amino acids, particularly D-enantiomers, into peptide scaffolds is a cornerstone of modern therapeutic peptide design. Introducing residues like D-Ornithine (D-Orn) can dramatically...

Author: BenchChem Technical Support Team. Date: February 2026

The incorporation of non-proteinogenic amino acids, particularly D-enantiomers, into peptide scaffolds is a cornerstone of modern therapeutic peptide design. Introducing residues like D-Ornithine (D-Orn) can dramatically enhance proteolytic stability, modulate receptor binding affinity, and fine-tune pharmacokinetic profiles.[1][2] However, the successful synthesis of these modified peptides necessitates an equally robust and unambiguous method of structural verification. The central challenge lies not just in confirming the covalent structure, but in definitively proving the presence and location of the D-stereoisomer and understanding its conformational impact.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering atomic-resolution structural data in a solution state that can mimic the physiological environment.[3][4] Unlike mass spectrometry, which confirms mass but is blind to stereochemistry, NMR provides a detailed picture of through-bond and through-space atomic connectivity.

This guide provides a comprehensive comparison of NMR methodologies for researchers, scientists, and drug development professionals. It moves beyond a simple listing of experiments to explain the causal logic behind a multi-dimensional NMR strategy, ensuring a self-validating approach to the structural elucidation of D-Orn modified peptides.

Part 1: Foundational Experiments - Assigning the Ornithine Spin System

Before tackling the complexities of stereochemistry and three-dimensional structure, the fundamental covalent framework must be established. This begins with identifying all the protons belonging to each amino acid residue, a process centered on through-bond correlations.

The Initial Survey: 1D ¹H NMR

The one-dimensional proton (¹H) NMR spectrum is the essential first step. It serves as a rapid, qualitative assessment of the sample. A well-dispersed spectrum, particularly in the amide region (approx. 7.5-9.0 ppm), is a strong indicator of a single, well-folded conformation. Conversely, significant line broadening or the presence of fewer signals than expected can suggest aggregation, which must be addressed by optimizing sample conditions (e.g., concentration, pH, temperature) before proceeding.[5]

Identifying Amino Acid Fingerprints: TOCSY

The Total Correlation Spectroscopy (TOCSY) experiment is the workhorse for identifying amino acid spin systems. It establishes correlations between all protons within a coupled network, regardless of whether they are directly connected.[3][6] For a D-Ornithine residue, the TOCSY spectrum will reveal a single network of cross-peaks connecting the amide proton (HN) to the alpha-proton (Hα), which in turn is coupled to the side-chain protons at the β, γ, and δ positions (Hβ, Hγ, Hδ). This allows for the unambiguous identification of the entire Ornithine side-chain proton system.

Mapping Direct Connections: COSY

While TOCSY groups all protons in a spin system, Correlation Spectroscopy (COSY) is more specific, showing correlations primarily between protons separated by two or three bonds (geminal or vicinal). This is used to confirm the connectivity established in the TOCSY and can help resolve ambiguity in crowded spectral regions.

Resolving Ambiguity with Heteronuclear Correlation: HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful 2D technique that correlates each proton directly to the carbon (or nitrogen) atom to which it is attached.[7][8] Since ¹³C chemical shifts are far more dispersed than ¹H shifts, the ¹H-¹³C HSQC spectrum effectively resolves the severe overlap often seen in the ¹H spectrum. This experiment is critical for assigning the specific chemical shifts of the Cα, Cβ, Cγ, and Cδ carbons of the Ornithine side chain, providing a unique chemical shift fingerprint for the residue.[9]

Experiment Correlation Type Primary Information Gained for D-Orn Peptide
1D ¹H N/AInitial assessment of purity, folding, and aggregation.
TOCSY ¹H-¹H (Through-bond, multi-step)Identifies all protons within the D-Orn spin system (HN, Hα, Hβ, Hγ, Hδ).
COSY ¹H-¹H (Through-bond, single-step)Confirms direct J-coupling between adjacent protons (e.g., Hα-Hβ).
¹H-¹³C HSQC ¹H-¹³C (Through-bond, one-bond)Assigns each proton to its attached carbon, resolving overlap and confirming side-chain integrity.[7][8]

Part 2: The Logic of Sequential Assignment and 3D Structure

With individual spin systems identified, the next step is to place them in the correct order—the peptide sequence—and then determine the peptide's three-dimensional fold. This is achieved by observing through-space interactions.

Sequential Walking with NOESY

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the cornerstone of 3D structure determination by NMR.[5] It detects correlations between protons that are close in space (typically < 5 Å), regardless of their covalent connectivity.[3] This allows for two critical analyses:

  • Sequential Assignment: By observing characteristic short-range NOEs between the Hα proton of one residue (i) and the amide proton (HN) of the next residue (i+1), one can "walk" along the peptide backbone, confirming the amino acid sequence.

  • Conformational Analysis: Longer-range NOEs, such as those between the side chain of D-Orn and a distant residue in the sequence, provide the crucial distance restraints needed to calculate the peptide's 3D structure.

For peptides of intermediate size (~1-2 kDa), the NOE signal can become vanishingly small. In these cases, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is used, which provides similar through-space information but does not suffer from this signal nulling effect.[3][10]

Bridging Gaps with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations between protons and carbons over two to three bonds.[7] This is particularly useful for confirming the peptide bond linkage by showing a correlation from a residue's Hα or HN to the carbonyl carbon (C=O) of the preceding residue. This provides an orthogonal confirmation of the sequence established by NOESY.

Caption: Experimental workflow for NMR analysis of D-Orn modified peptides.

Part 3: The Decisive Test - Verifying D-Stereochemistry

A crucial point of scientific integrity is acknowledging the limitations of standard techniques. In an achiral solvent, a D-amino acid and its L-enantiomer are spectroscopically indistinguishable using the experiments described above. The protons and carbons of a D-Orn residue will have virtually identical chemical shifts and coupling patterns to an L-Orn residue.

The definitive verification of D-Orn incorporation and its structural impact relies on a comparative approach .

The Gold Standard: Comparison with an L-Orn Analogue

The most rigorous and trustworthy method is to synthesize and analyze two peptides:

  • The Target Peptide: Containing the desired D-Orn residue.

  • The Reference Peptide: An identical sequence but with L-Orn at the same position.

While their 1D and basic 2D spectra will appear very similar, the introduction of a D-amino acid fundamentally alters the local and global conformation. This conformational change manifests as a distinctly different set of NOE correlations in the NOESY spectrum.

  • Local NOEs: A D-amino acid will disrupt canonical secondary structures like α-helices or β-sheets. This leads to unique short-range NOE patterns around the modification site that would not be present in the all-L reference peptide.

  • Global NOEs: The change in backbone trajectory can bring distant parts of the peptide into spatial proximity. This will be observed as a unique set of long-range NOE cross-peaks in the D-Orn peptide that are absent in the L-Orn analogue.

The observation of this unique NOE "fingerprint" for the D-Orn peptide, when compared directly to its L-Orn counterpart under identical experimental conditions, serves as the definitive proof of its structure and stereochemistry.

Caption: Logical relationships between key NMR experiments and structural information.

Part 4: Standard Operating Protocol

This protocol outlines the key steps for acquiring a comprehensive NMR dataset for a D-Orn modified peptide.

Experimental Protocol: Full Structural Verification
  • Sample Preparation:

    • Dissolve the lyophilized peptide to a final concentration of 1-5 mM.[5]

    • Use a deuterated solvent system appropriate for the peptide's solubility (e.g., 90% H₂O / 10% D₂O, or deuterated organic solvents like DMSO-d₆). The H₂O is necessary to observe exchangeable amide protons.

    • Buffer the sample to a pH where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).

    • Add a chemical shift reference standard (e.g., DSS or TSP).

  • Spectrometer Setup:

    • Tune and match the probe for all relevant nuclei (¹H, ¹³C, ¹⁵N).

    • Optimize the lock and shimming to achieve the best possible line shape and resolution.

    • Calibrate the 90° pulse widths for all nuclei.

  • Data Acquisition:

    • 1D ¹H: Acquire a simple 1D proton spectrum with water suppression (e.g., using presaturation or Watergate).

    • 2D TOCSY: Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms to allow magnetization transfer throughout the spin systems.

    • 2D NOESY: Acquire a 2D NOESY spectrum with a mixing time of 150-300 ms. The optimal time depends on the peptide's size and should be empirically determined.

    • 2D ¹H-¹³C HSQC: Acquire a sensitivity-enhanced HSQC spectrum. If the sample is not ¹³C-enriched, this may require a significant acquisition time.

    • 2D HMBC: Acquire an HMBC spectrum optimized for a long-range J-coupling of ~8 Hz.

  • Data Processing and Analysis:

    • Process all spectra using appropriate window functions (e.g., squared sine bell) and perform baseline correction.

    • Reference the spectra to the internal standard.

    • Begin assignment using the ¹H-¹³C HSQC to identify Cα-Hα pairs.

    • Use the TOCSY to trace the full spin system from each Hα.

    • Use the NOESY and HMBC to establish sequential connectivities.

    • Compare the NOESY spectrum of the D-Orn peptide with that of the L-Orn reference peptide to identify unique cross-peaks that confirm the D-configuration and its conformational consequences.

Conclusion

Verifying the structure of a D-Ornithine modified peptide is a multi-faceted challenge that demands a rigorous, multi-technique NMR approach. A simple 1D spectrum is insufficient. The true power of NMR is realized through a suite of 2D experiments—TOCSY, HSQC, HMBC, and NOESY—that, when used in concert, build a complete picture from the ground up: from individual spin systems to the final three-dimensional fold.

Crucially, this guide emphasizes that the most trustworthy and scientifically sound method for confirming the D-stereochemistry is not a single experiment, but a comparative analysis against an L-amino acid analogue. The resulting differences in the NOESY fingerprint provide an unambiguous validation of the synthetic outcome. This level of detailed characterization is not merely an academic exercise; it is an essential component of quality control and a prerequisite for meaningful structure-activity relationship studies in the development of next-generation peptide therapeutics.

References

  • Wider, G. & Wüthrich, K. (1999). NMR spectroscopy of proteins and nucleic acids in solution. ETH Zurich. [Link]

  • Bax, A. (1989). Two-dimensional NMR and protein structure. Annual review of biochemistry, 58(1), 223-256. [Link]

  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6262, L-Ornithine. PubChem. [Link]

  • Rezzano, M., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society, 145(3), 1939–1947. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for Ornithine (HMDB0000214). HMDB. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Li, L., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(1), 831-838. [Link]

  • Davis, A. L., & Keun, H. C. (2005). Getting the Most Out of HSQC and HMBC Spectra. In Modern Magnetic Resonance (pp. 1-10). Springer. [Link]

  • Williamson, M. P. (2013). One- and two-dimensional NMR spectroscopy. John Wiley & Sons. [Link]

  • Al-Obeidi, F., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7020. [Link]

  • LifeTein. (n.d.). D-amino acid peptides synthesis. LifeTein. [Link]

  • Mitchell, T. D., et al. (2021). Oxidative Peptide Backbone Cleavage by a HEXXH Enzyme during RiPP Biosynthesis. Journal of the American Chemical Society, 143(4), 2092-2100. [Link]

  • Cavanagh, J., et al. (2007). Protein NMR spectroscopy: principles and practice. Academic press. [Link]

  • Gooley, P. R. (2017). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. [Link]

  • Zerbe, O., & Jurt, S. (2014). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 136(49), 17148-17157. [Link]

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-D-Orn(Dde)-OH and Associated Waste Streams

As researchers dedicated to advancing drug development and peptide synthesis, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The reagents we use, such as...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development and peptide synthesis, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The reagents we use, such as Fmoc-D-Orn(Dde)-OH, are sophisticated tools that enable precise molecular construction. However, their lifecycle does not end upon consumption in a reaction. Proper management and disposal of the resulting waste streams are paramount, not only for regulatory compliance but for the protection of our colleagues and our shared environment.

This guide provides a comprehensive, technically-grounded framework for the safe disposal of Fmoc-D-Orn(Dde)-OH and its associated waste. It moves beyond a simple checklist to explain the chemical rationale behind each procedural step, empowering you to make informed, safe decisions in your laboratory.

Core Principles of Chemical Waste Management

The foundation of safe disposal for any protected amino acid, including Fmoc-D-Orn(Dde)-OH, rests on a few inviolable principles. The complex nature of this reagent, featuring two distinct orthogonal protecting groups, necessitates a nuanced approach to its waste streams.

  • The Cardinal Rule: Treat All Chemical Waste as Hazardous. Unless explicitly confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office, all waste chemicals, contaminated materials, and cleaning supplies must be treated as hazardous.[1] This is the cornerstone of a proactive safety culture.

  • The Imperative of Segregation: The true complexity in disposing of Fmoc-D-Orn(Dde)-OH arises from the different chemical reactions used to remove its protecting groups. The waste from Fmoc group removal (using a base like piperidine) is chemically distinct from the waste generated during Dde group removal (using hydrazine).[2][3][4] Mixing these waste streams is not only a violation of proper procedure but can also create a more complex and hazardous mixture that is difficult and costly to dispose of. Never mix incompatible chemical wastes.[5][6]

  • Institutional Oversight is Mandatory: The final disposal of hazardous chemical waste is a regulated process that must be managed by professionals. Your laboratory's responsibility is to safely collect, segregate, label, and store the waste for pickup by your institution's EHS department or a licensed hazardous waste contractor.[7][8][9]

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for Fmoc-D-Orn(Dde)-OH may not always be readily available, its components and analogous structures inform the necessary precautions. The solid compound should be handled with care to avoid creating and inhaling dust.[10][11] The solvents and reagents used in its application (e.g., DMF, piperidine, hydrazine) carry their own significant hazards.

Expert Insight: The primary operational risk is not typically from the protected amino acid itself, but from the deprotection reagents. Hydrazine, used for Dde removal, is particularly toxic and must be handled with extreme caution in a well-ventilated fume hood.

Table 1: Mandatory Personal Protective Equipment
Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of liquid waste and airborne solid particles.
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact. Gloves must be inspected before use and disposed of immediately after contamination.[10]
Body Protection A properly fastened laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood.Essential for handling volatile solvents (DMF) and toxic deprotection reagents (piperidine, hydrazine).

Step-by-Step Disposal Protocols

The key to proper disposal is understanding that "Fmoc-D-Orn(Dde)-OH waste" is not a single entity. It is a category encompassing several distinct materials, each requiring a specific disposal pathway.

Disposal of Unused or Expired Solid Fmoc-D-Orn(Dde)-OH

This protocol applies to the pure, solid chemical that is no longer needed.

  • Segregation: Do not mix solid Fmoc-D-Orn(Dde)-OH with any other chemical waste, solid or liquid.[7]

  • Packaging: Place the solid waste in its original container if possible, or in a new, clean, and sealable container suitable for solids.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name: "Fmoc-D-Orn(Dde)-OH", the CAS Number (269062-80-8), the approximate quantity, and the date of accumulation.[7][12]

  • Storage & Collection: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA) away from incompatible materials.[13] Arrange for pickup through your institutional EHS office.

Disposal of Contaminated Solid Waste

This category includes items like weighing papers, pipette tips, contaminated gloves, and bench paper.

  • Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste bag or a clearly labeled, sealed container.

  • Labeling: Label the container or bag as "Hazardous Waste - Solid Lab Debris Contaminated with Fmoc-D-Orn(Dde)-OH."

  • Storage: Store the container in the SAA. Do not overfill the container.

Disposal of Liquid Waste Streams from Peptide Synthesis

This is the most critical area for meticulous segregation. The waste streams from the two deprotection steps are chemically incompatible and must be collected in separate containers.

A. Fmoc Deprotection Waste (Base-Mediated)

  • Causality: The Fmoc group is removed via β-elimination using a mild base, typically a 20-50% solution of piperidine in DMF.[14] The resulting waste contains DMF, piperidine, and the dibenzofulvene-piperidine adduct.[3][4]

Protocol:

  • Container: Use a dedicated, chemically resistant (e.g., HDPE or glass) container with a screw cap.

  • Labeling: Label the container "Hazardous Waste - Halogen-Free Organic Solvents." List the contents: "Dimethylformamide (DMF), Piperidine, Dibenzofulvene Adduct."

  • Collection: Collect all washes and deprotection solutions from the Fmoc-removal steps in this container.

  • Storage: Keep the container tightly sealed in the SAA.[13] Do not mix with any other waste stream.

B. Dde Deprotection Waste (Hydrazine-Mediated)

  • Causality: The Dde group is selectively cleaved using a solution of 2% hydrazine in DMF.[2][15] Hydrazine is highly toxic and a suspected carcinogen, requiring this waste stream to be handled with the utmost care.

Protocol:

  • Container: Use a separate, dedicated, and clearly marked chemically resistant container with a secure screw cap.

  • Labeling: Label the container "Acutely Hazardous Waste - Halogen-Free Organic Solvents." List the contents: "Dimethylformamide (DMF), Hydrazine." The "Acutely Hazardous" designation is critical due to the presence of hydrazine.

  • Collection: Collect all washes and deprotection solutions from the Dde-removal steps in this container.

  • Storage: Keep the container tightly sealed in the SAA, ensuring it is segregated from other wastes, particularly acidic waste, to prevent violent reactions.

Emergency Procedures: Small Spill Management

In the event of a small spill of solid Fmoc-D-Orn(Dde)-OH powder, adhere to the following protocol:

  • Alert & Ventilate: Alert personnel in the immediate area. Ensure the chemical fume hood is operational to manage any airborne dust.[7]

  • PPE: Don your full, mandatory PPE as listed in Table 1.

  • Containment: Carefully sweep or scoop the solid material using spark-proof tools. Avoid actions that create dust clouds.[7]

  • Collection: Place the swept material and any contaminated cleaning tools (e.g., scoop, brush) into a container labeled for contaminated solid waste as described in section 3.2.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[7]

  • Dispose: All cleaning materials (cloths, wipes) must be disposed of as contaminated solid hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of all waste generated from the use of Fmoc-D-Orn(Dde)-OH.

G cluster_0 Generation Phase cluster_1 Segregation Phase cluster_2 Waste Stream Classification cluster_3 Containment & Disposal Phase start Activity Involving Fmoc-D-Orn(Dde)-OH identify Identify Waste Type start->identify solid_waste Solid Waste identify->solid_waste Solid liquid_waste Liquid Waste identify->liquid_waste Liquid unused Unused/Expired Solid Chemical solid_waste->unused contaminated_solid Contaminated Labware (Gloves, Tips, etc.) solid_waste->contaminated_solid fmoc_liquid Fmoc Deprotection Waste (Piperidine/DMF) liquid_waste->fmoc_liquid dde_liquid Dde Deprotection Waste (Hydrazine/DMF) liquid_waste->dde_liquid package Package in Separate, Appropriate Containers label_waste Label Clearly with Contents & 'Hazardous Waste' package->label_waste store Store Sealed in Satellite Accumulation Area label_waste->store pickup Arrange for EHS Waste Pickup store->pickup

Caption: Decision workflow for Fmoc-D-Orn(Dde)-OH waste management.

By adhering to these detailed procedures, you actively contribute to a culture of safety and responsibility. The principles of identification, segregation, and proper containment are the pillars of professional chemical management, ensuring that our innovative research does not come at the cost of safety or environmental integrity.

References

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Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Reactant of Route 1
Fmoc-D-Orn(Dde)-OH
Reactant of Route 2
Fmoc-D-Orn(Dde)-OH
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